Phosphorylethanolamine-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-1,1,2,2-tetradeuterioethyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOOTKUPISOBE-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648956 | |
| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169692-38-9 | |
| Record name | 2-Amino(~2~H_4_)ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1169692-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminoethyl Dihydrogen Phosphate (O-Phosphoethanolamine)
A Note on Nomenclature: The compound "2-Amino(2H_4_)ethyl dihydrogen phosphate" as specified in the query is not a recognized chemical name. The notation "(2H_4_)" is chemically ambiguous. This guide will focus on the well-characterized and structurally similar compound, 2-Aminoethyl dihydrogen phosphate , which is the likely intended subject of the query. This compound is also commonly known by its synonyms, including O-Phosphoethanolamine and Colamine phosphoric acid.
Executive Summary
2-Aminoethyl dihydrogen phosphate, also known as O-Phosphoethanolamine, is a vital intermediate metabolite in the biosynthesis of phosphatidylethanolamine (PE), a key component of cellular membranes.[1][2] This primary amine is found at high intracellular concentrations in various tissues and plays a role in numerous cellular functions such as membrane stabilization, osmoregulation, and cell proliferation.[3] Recent research has highlighted its potential as an anti-proliferative and pro-apoptotic agent in cancer cell lines, making it a molecule of significant interest in drug development.[3][4] This document provides a comprehensive overview of its chemical properties, biological significance, associated signaling pathways, and relevant experimental methodologies.
Chemical and Physical Properties
2-Aminoethyl dihydrogen phosphate is a water-soluble organic compound. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1071-23-4 | |
| Molecular Formula | C₂H₈NO₄P | |
| Molecular Weight | 141.06 g/mol | |
| Linear Formula | H₂NCH₂CH₂OPO(OH)₂ | |
| Melting Point | 233-245 °C | |
| Boiling Point | 335.8 °C | |
| Solubility | Soluble in water (100 mg/mL) | |
| LD₅₀ (oral, Rat) | 5820 mg/kg | |
| Appearance | Powder | |
| Storage Temperature | 2-30°C |
Biological Significance and Therapeutic Potential
O-Phosphoethanolamine is a central molecule in phospholipid metabolism. It serves as a precursor in the Kennedy pathway for the synthesis of phosphatidylethanolamine (PE), which constitutes a significant portion of cellular phospholipids and is crucial for membrane integrity and function.
Beyond its structural role, O-Phosphoethanolamine has been implicated in several cellular processes:
-
Anti-tumor Activity: Studies have demonstrated that 2-Aminoethyl dihydrogen phosphate exhibits cytotoxic effects on various tumor cell lines, including breast cancer (MCF-7, MDA-MB-231), melanoma (B16F10, SKMEL-28, MEWO), lung cancer (H292), and leukemia (K-562). It has been shown to have anti-proliferative potential and to be an apoptosis modulator.
-
Pro-apoptotic Effects: Treatment of cancer cells with 2-Aminoethyl dihydrogen phosphate has been associated with an increase in the expression of pro-apoptotic markers such as TNF-α, Caspase 3, Cytochrome c, and p53.
-
Neuromodulation: Due to its structural similarity to the inhibitory neurotransmitter GABA, O-Phosphoethanolamine is thought to have a role in neuromodulation. Its levels have been found to be decreased in post-mortem brains of Alzheimer's disease patients.
-
Metabolic Regulation: As an intermediate in phospholipid synthesis, it is connected to cellular energy and lipid metabolism. Dysregulation of its metabolism can impact mitochondrial activity and lipogenesis.
Recent studies have explored the synergistic effects of 2-Aminoethyl dihydrogen phosphate with other drugs. For instance, its combination with cell metabolism-modulating drugs has shown a synergistic and pro-apoptotic effect in in-vitro models of Ehrlich ascites tumor.
Signaling Pathways
The Kennedy Pathway (CDP-Ethanolamine Branch)
The primary pathway involving O-Phosphoethanolamine is the Kennedy pathway, which synthesizes phosphatidylethanolamine (PE). This pathway is crucial for maintaining the phospholipid composition of cellular membranes.
References
- 1. Phosphoethanolamine | C2H8NO4P | CID 1015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidpublisher.com [davidpublisher.com]
- 4. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminoethyl Dihydrogen Phosphate (Phosphoethanolamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethyl dihydrogen phosphate, more commonly known as phosphoethanolamine, is a vital intermediate metabolite in the biosynthesis of phosphatidylethanolamine (PE), a key component of cellular membranes. This document provides a comprehensive overview of the structure, physicochemical properties, and biological significance of phosphoethanolamine. It details its central role in the Kennedy pathway, its emerging relevance in cancer research, and provides established experimental protocols for its synthesis and quantification.
Chemical Structure and Properties
Phosphoethanolamine is an ester of phosphoric acid and ethanolamine. Its structure consists of an ethanolamine group linked to a phosphate moiety, rendering it water-soluble and amphiphilic.[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 2-aminoethyl dihydrogen phosphate is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-aminoethyl dihydrogen phosphate | [2] |
| Synonyms | Phosphoethanolamine, O-Phosphoethanolamine, Ethanolamine phosphate, Colamine phosphate | [1][2][3] |
| CAS Number | 1071-23-4 | |
| Chemical Formula | C₂H₈NO₄P | |
| Molecular Weight | 141.06 g/mol | |
| Appearance | White powder | |
| Melting Point | 241-243 °C | |
| Solubility | Soluble in water | |
| pKa₁ | 5.61 | |
| pKa₂ | 10.39 | |
| SMILES | C(COP(=O)(O)O)N | |
| InChI Key | SUHOOTKUPISOBE-UHFFFAOYSA-N |
Biological Significance and Signaling Pathways
Phosphoethanolamine is a crucial precursor in the de novo synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway. PE is a major component of biological membranes, influencing their fluidity and structure. The biosynthesis of PE is essential for various cellular processes, including membrane fusion, cell cycle regulation, and autophagy.
The Kennedy Pathway for Phosphatidylethanolamine Biosynthesis
The Kennedy pathway is the primary route for the synthesis of PE in eukaryotic cells. This pathway involves three key enzymatic steps, with phosphoethanolamine being the product of the first committed step.
Role in Cancer
Elevated levels of phosphoethanolamine have been observed in various types of cancer, including breast and pancreatic cancer. This accumulation is often linked to increased activity of ethanolamine kinase 1 (ETNK1), the enzyme responsible for its synthesis. The upregulation of the Kennedy pathway is thought to support the rapid membrane synthesis required for tumor growth and proliferation. This makes the enzymes of this pathway potential targets for cancer therapy.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 2-aminoethyl dihydrogen phosphate.
Synthesis of 2-Aminoethyl Dihydrogen Phosphate
The following protocol is a general method for the chemical synthesis of phosphoethanolamine based on the reaction of phosphoric acid and monoethanolamine.
Materials:
-
Phosphoric acid (H₃PO₄)
-
Monoethanolamine (MEA)
-
Distilled water
-
Anhydrous ethanol
Procedure:
-
Reaction: In a suitable reaction vessel, slowly add monoethanolamine to phosphoric acid with stirring. A typical molar ratio is 1 mole of monoethanolamine to 1-2 moles of phosphoric acid. The reaction is exothermic and should be controlled.
-
Esterification: Heat the resulting solution to approximately 200°C to promote the esterification reaction.
-
Cooling and Dilution: Cool the reaction mixture to 40°C. Add a sufficient amount of distilled water to achieve the desired viscosity.
-
Crystallization: Add the aqueous solution to a larger volume of anhydrous ethanol. Allow the mixture to stand for at least 24 hours to facilitate the nucleation and formation of phosphoethanolamine crystals.
-
Isolation: Collect the crystals by filtration. Wash the crystals with anhydrous ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of phosphoethanolamine in biological samples using HPLC with pre-column derivatization and fluorescence detection.
Materials:
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for derivatization
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ammonia solution
-
Titanium dioxide (TiO₂) spin columns for purification
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation and Derivatization:
-
To 10 µL of the plasma sample, add a solution of AQC in a suitable buffer and incubate to allow for the derivatization of the primary amine group of phosphoethanolamine.
-
-
Purification of the Derivative:
-
Condition a TiO₂ spin column according to the manufacturer's instructions.
-
Load the derivatized sample onto the column. The phosphate group of the derivatized phosphoethanolamine will bind to the TiO₂.
-
Wash the column with a solution of 50% ACN containing 0.05% TFA to remove underivatized AQC and other interfering substances.
-
Elute the purified derivative from the column using 80% ACN containing 4% ammonia.
-
-
HPLC Analysis:
-
Column: Amide-type HILIC column.
-
Mobile Phase: A gradient of ACN and an aqueous buffer (e.g., ammonium formate) under alkaline conditions.
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 10 µL of the eluate.
-
Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of phosphoethanolamine that have been subjected to the same derivatization and purification procedure.
-
Determine the concentration of phosphoethanolamine in the samples by comparing their peak areas to the standard curve.
-
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the quantification of phosphoethanolamine in plasma samples.
Materials:
-
Microplate pre-coated with a phosphoethanolamine-specific antibody
-
Phosphoethanolamine standards
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Sample diluent
Procedure:
-
Sample and Standard Preparation:
-
Prepare a series of phosphoethanolamine standards of known concentrations in the sample diluent.
-
Dilute the plasma samples to be analyzed in the sample diluent.
-
-
Competitive Binding:
-
Add 50 µL of the standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of a known concentration of HRP-conjugated phosphoethanolamine to each well.
-
Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding between the sample/standard phosphoethanolamine and the HRP-conjugated phosphoethanolamine for the antibody binding sites.
-
-
Washing:
-
Wash the plate several times with the wash buffer to remove any unbound reagents.
-
-
Substrate Reaction:
-
Add 100 µL of the TMB substrate to each well and incubate in the dark until a color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well to stop the color development. The color will change from blue to yellow.
-
-
Measurement:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The absorbance will be inversely proportional to the concentration of phosphoethanolamine.
-
Determine the concentration of phosphoethanolamine in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
2-Aminoethyl dihydrogen phosphate is a fundamentally important molecule in cellular metabolism, particularly in the biosynthesis of phospholipids. Its structure and properties are well-characterized, and its role in the Kennedy pathway is central to maintaining membrane integrity. The increasing evidence linking elevated phosphoethanolamine levels to cancer progression highlights its potential as a biomarker and a therapeutic target. The experimental protocols provided in this guide offer standardized methods for the synthesis and quantification of this key metabolite, facilitating further research into its biological functions and its role in health and disease.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Colamine Phosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colamine phosphoric acid, also known as O-phosphoethanolamine or ethanolamine phosphate, is a vital intermediate in the biosynthesis of phospholipids, which are fundamental components of cellular membranes. This technical guide provides a comprehensive overview of the physical and chemical properties of colamine phosphoric acid, detailed experimental protocols for its analysis and synthesis, and an in-depth look at its role in the crucial Kennedy signaling pathway.
Physical and Chemical Properties
Colamine phosphoric acid is a white crystalline powder that is highly soluble in water. Its chemical structure consists of an ethanolamine molecule linked to a phosphate group. This simple yet elegant structure underlies its critical role in cellular metabolism.
| Property | Value | Source |
| Synonyms | O-Phosphorylethanolamine, Ethanolamine phosphate, 2-Aminoethyl dihydrogen phosphate | [1] |
| Molecular Formula | C₂H₈NO₄P | |
| Molar Mass | 141.06 g/mol | |
| Melting Point | 241-243 °C | |
| pKa₁ | 5.61 - 5.84 | |
| pKa₂ | 10.39 - 10.64 | |
| Water Solubility | Soluble | [1] |
| Appearance | White to light yellow powder |
Experimental Protocols
Synthesis of O-Phosphorylethanolamine (Laboratory Scale)
This protocol is adapted from established industrial synthesis methods for a laboratory setting.
Materials:
-
Phosphorus pentoxide (P₂O₅)
-
Ethanolamine
-
Deionized water
-
Ethanol
-
Reaction flask with a condenser and dropping funnel
-
Heating mantle with magnetic stirring
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Phosphoric Acid Solution: In a well-ventilated fume hood, cautiously and slowly add a stoichiometric amount of phosphorus pentoxide to a measured volume of cold deionized water in the reaction flask, with continuous stirring. The reaction is highly exothermic. Allow the resulting phosphoric acid solution to cool to room temperature.
-
Reaction with Ethanolamine: Slowly add ethanolamine dropwise to the stirred phosphoric acid solution via the dropping funnel. Maintain the temperature of the reaction mixture below 40°C using an ice bath if necessary.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Precipitation: Add an excess of cold ethanol to the reaction mixture with vigorous stirring to precipitate the colamine phosphoric acid.
-
Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate with two portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified colamine phosphoric acid in a vacuum oven at 60°C to a constant weight.
HPLC Analysis of O-Phosphoethanolamine in Biological Samples
This protocol is based on a method for the determination of o-phosphoethanolamine in human plasma.
Materials:
-
Acetonitrile (HPLC grade)
-
Ammonia solution
-
Trifluoroacetic acid (TFA)
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatizing agent
-
Titanium dioxide-modified monolithic silica spin column (for purification)
-
Amide-type hydrophilic interaction liquid chromatography (HILIC) column
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Deproteinize the biological sample (e.g., plasma, cell lysate) by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Derivatization: To the supernatant, add the AQC derivatizing agent under mild alkaline conditions and incubate to allow for the derivatization of the primary amine group of colamine phosphoric acid.
-
Purification of the Derivative:
-
Load the derivatized sample onto a pre-conditioned titanium dioxide-modified monolithic silica spin column.
-
Wash the column with 50% acetonitrile containing 0.05% TFA to remove underivatized components.
-
Elute the AQC-derivatized colamine phosphoric acid with 80% acetonitrile containing 4% ammonia.
-
-
HPLC Analysis:
-
Inject the eluate directly into the HPLC system.
-
Column: Amide-type HILIC column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) under alkaline conditions.
-
Detection: Fluorescence detection with excitation and emission wavelengths of 250 nm and 395 nm, respectively.
-
Quantification: Use a calibration curve prepared with known concentrations of AQC-derivatized colamine phosphoric acid standards.
-
NMR Analysis of O-Phosphoethanolamine
This protocol provides general guidelines for the NMR analysis of colamine phosphoric acid.
Materials:
-
Deuterated water (D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of colamine phosphoric acid in D₂O in an NMR tube. The concentration should be optimized for the specific instrument being used.
-
¹H-NMR Spectroscopy:
-
Acquire a ¹H-NMR spectrum. The characteristic signals for the methylene protons adjacent to the amine and the phosphate group will be observed.
-
The chemical shifts and coupling constants can be used to confirm the structure of the molecule.
-
-
³¹P-NMR Spectroscopy:
-
Acquire a ³¹P-NMR spectrum. A single resonance corresponding to the phosphate group will be observed.
-
The chemical shift of this signal is characteristic of the phosphate ester.
-
-
Data Analysis: Process the spectra using appropriate software to determine chemical shifts, coupling constants, and to quantify the compound if an internal standard is used.
The Kennedy Pathway: A Central Role in Phospholipid Synthesis
Colamine phosphoric acid is a key intermediate in the Kennedy pathway, the primary de novo route for the synthesis of phosphatidylethanolamine (PE), a major component of eukaryotic cell membranes. This pathway involves a series of enzymatic reactions that occur in the cytoplasm and at the endoplasmic reticulum.
The Kennedy pathway for PE synthesis can be summarized in three main steps:
-
Phosphorylation of Ethanolamine: The pathway is initiated by the phosphorylation of ethanolamine to form colamine phosphoric acid. This reaction is catalyzed by the enzyme ethanolamine kinase (EK) and requires ATP as the phosphate donor.
-
Formation of CDP-Ethanolamine: Colamine phosphoric acid is then activated by reacting with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-ethanolamine). This step is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) .
-
Synthesis of Phosphatidylethanolamine: Finally, the phosphoethanolamine moiety of CDP-ethanolamine is transferred to a diacylglycerol (DAG) molecule to form phosphatidylethanolamine. This reaction is catalyzed by the enzyme CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) .
Caption: The Kennedy Pathway for the de novo synthesis of phosphatidylethanolamine.
Conclusion
Colamine phosphoric acid is a fundamentally important molecule in cellular biochemistry. Its physical and chemical properties are well-defined, and robust methods for its synthesis and analysis are available. A thorough understanding of its role in the Kennedy pathway is crucial for researchers in the fields of lipid metabolism, cell signaling, and drug development, as disruptions in this pathway have been implicated in various disease states. This guide provides a solid foundation of technical information to support further research and innovation in these critical areas.
References
2-Aminoethyl Dihydrogen Phosphate (2-AEH2P): A Technical Guide to its Zwitterionic Nature and pH-Dependent Behavior
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the zwitterionic properties and pH-dependent behavior of 2-aminoethyl dihydrogen phosphate (2-AEH2P), a molecule of interest in various biological and pharmaceutical applications. Understanding its physicochemical characteristics is crucial for optimizing its use in drug delivery, formulation, and as a bioactive agent.
Core Concepts: Zwitterionic Behavior of 2-AEH2P
2-Aminoethyl dihydrogen phosphate (2-AEH2P), also known as phosphoethanolamine, is an amphoteric molecule containing both a primary amine group (-NH2), which is basic, and a dihydrogen phosphate group (-OPO(OH)2), which is acidic. This dual functionality allows it to exist as a zwitterion, a molecule with both a positive and a negative electrical charge, resulting in a net neutral charge.
The zwitterionic form of 2-AEH2P, +NH3-CH2-CH2-OPO3H-, is the predominant species in aqueous solutions over a specific pH range. The protonation state of the amine and phosphate groups is dictated by the pH of the solution, which in turn governs the molecule's overall charge and its interactions with its environment.
pH Dependence and Acid Dissociation Constants (pKa)
The pH-dependent behavior of 2-AEH2P can be quantitatively described by its acid dissociation constants (pKa values). These values indicate the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For 2-AEH2P, two distinct pKa values have been determined through acid-base titration experiments.[1]
| pKa Value | Corresponding Ionizable Group | Predominant Species Transition |
| pKa1 = 5.61 | Dihydrogen Phosphate (-OPO(OH)2) | +NH3-CH2-CH2-OPO3(OH)⁻ ⇌ +NH3-CH2-CH2-OPO3²⁻ + H+ |
| pKa2 = 10.39 | Ammonium (-NH3+) | +NH3-CH2-CH2-OPO3²⁻ ⇌ NH2-CH2-CH2-OPO3²⁻ + H+ |
At a pH below pKa1, the phosphate group is fully protonated, and the amine group is protonated, resulting in a net positive charge. Between pKa1 and pKa2, the molecule exists predominantly as a zwitterion with a protonated amine group and a deprotonated phosphate group, carrying no net charge. Above pKa2, both the phosphate and amine groups are deprotonated, leading to a net negative charge.
The following diagram illustrates the pH-dependent equilibrium of 2-AEH2P's ionic forms.
References
An In-depth Technical Guide to the Synthesis of 2-Amino(2H4)ethyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for 2-Amino(2H4)ethyl dihydrogen phosphate, a deuterated analogue of a significant biological molecule. The synthesis is a straightforward phosphorylation of the commercially available deuterated ethanolamine. This document outlines the primary synthesis method, offers a detailed experimental protocol, presents quantitative data in a clear tabular format, and includes visualizations to elucidate the process.
Introduction
2-Aminoethyl dihydrogen phosphate, also known as O-phosphoethanolamine or colamine phosphoric acid, is a vital intermediate in the biosynthesis of phosphatidylethanolamine, a major component of cellular membranes. Its deuterated isotopologue, 2-Amino(2H4)ethyl dihydrogen phosphate, serves as a valuable tool in metabolic research, drug development, and advanced diagnostic applications, primarily in studies utilizing mass spectrometry and nuclear magnetic resonance (NMR) for tracer and pharmacokinetic analyses. The incorporation of deuterium atoms provides a non-radioactive label for tracking the molecule's metabolic fate.
Synthesis Pathway
The most direct and established method for synthesizing 2-Amino(2H4)ethyl dihydrogen phosphate is through the phosphorylation of commercially available Ethanol-1,1,2,2-d4-amine. This reaction is typically achieved by heating the deuterated ethanolamine with a phosphorylating agent such as orthophosphoric acid or phosphorus pentoxide. The reaction proceeds via an esterification mechanism where the hydroxyl group of the deuterated ethanolamine attacks the phosphorus atom, leading to the formation of the phosphate ester and the elimination of a water molecule.
A logical workflow for the synthesis and purification of the target compound is depicted below.
Figure 1. A flowchart illustrating the key stages in the synthesis and purification of 2-Amino(2H4)ethyl dihydrogen phosphate.
Experimental Protocols
The following protocols are based on established methods for the synthesis of the non-deuterated analogue, 2-aminoethyl dihydrogen phosphate, and have been adapted for the deuterated compound.
Materials and Equipment
-
Ethanol-1,1,2,2-d4-amine (CAS 85047-08-1)
-
Orthophosphoric acid (85% aqueous solution)
-
Anhydrous ethanol
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer and a distillation head
-
Heating mantle with temperature control
-
Vacuum pump
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, an equimolar amount of Ethanol-1,1,2,2-d4-amine is mixed with an 85% aqueous solution of orthophosphoric acid.
-
Removal of Water: The mixture is heated to approximately 110°C with stirring to evaporate the water from the phosphoric acid solution.
-
Esterification: Once the water of solution is removed, the temperature is gradually raised to 180-210°C. A vacuum is applied to the system to facilitate the removal of the water of reaction as it is formed, driving the esterification to completion. The reaction is monitored until an equimolar amount of water has been collected.
-
Cooling and Dissolution: The reaction mixture is allowed to cool to room temperature. The resulting crude product is then dissolved in a minimal amount of hot deionized water.
-
Purification: The aqueous solution of the product is cooled, and anhydrous ethanol is added to precipitate the 2-Amino(2H4)ethyl dihydrogen phosphate.
-
Isolation and Drying: The precipitated solid is collected by vacuum filtration, washed with a small amount of cold anhydrous ethanol, and dried under vacuum to yield the final product.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 2-Amino(2H4)ethyl dihydrogen phosphate.
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Ethanol-1,1,2,2-d4-amine | 85047-08-1 | C₂H₃D₄NO | 65.11 |
| Orthophosphoric Acid | 7664-38-2 | H₃PO₄ | 98.00 |
| 2-Amino(2H4)ethyl dihydrogen phosphate | N/A | C₂H₄D₄NO₄P | 145.10 |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Molar Ratio (Amine:Acid) | 1:1 |
| Initial Heating Temp. | ~110°C |
| Esterification Temp. | 180-210°C |
| Pressure | Reduced (Vacuum) |
| Expected Yield | >90% (based on non-deuterated synthesis) |
| Purity | >99% (after purification) |
| Physical Appearance | White crystalline solid |
| Melting Point | Approx. 241-243°C (for non-deuterated) |
Signaling Pathways and Logical Relationships
The synthesis of 2-Amino(2H4)ethyl dihydrogen phosphate is a direct chemical transformation. However, the biological significance of its non-deuterated counterpart lies in its role within the Kennedy pathway for phosphatidylethanolamine biosynthesis. The diagram below illustrates this biochemical context.
Figure 2. The Kennedy pathway for the biosynthesis of phosphatidylethanolamine, highlighting the central role of 2-aminoethyl dihydrogen phosphate.
Conclusion
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Amino(2H4)ethyl dihydrogen phosphate. By leveraging a straightforward phosphorylation of a commercially available deuterated precursor, this method allows for the reliable production of this valuable isotopically labeled compound for advanced research applications. The detailed protocol and tabulated data offer a practical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Thermodynamic stability of 2-Amino(2H_4_)ethyl dihydrogen phosphate
An In-depth Technical Guide on the Thermodynamic Stability of 2-Aminoethyl Dihydrogen Phosphate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl dihydrogen phosphate, also known as ethanolamine phosphate or O-phosphoethanolamine, is a vital intermediate in the biosynthesis of phospholipids, which are essential components of biological membranes. Its stability is a critical parameter for its application in biochemical research, drug development, and as a synthetic reagent. This guide outlines the known physical properties related to its stability and provides detailed experimental protocols for its thermal analysis.
Physicochemical Properties
While specific thermodynamic data is scarce, the following physical properties provide an initial indication of the compound's stability.
Table 1: Physicochemical Data for 2-Aminoethyl Dihydrogen Phosphate
| Property | Value | Reference |
| Molecular Formula | C₂H₈NO₄P | N/A |
| Molecular Weight | 141.06 g/mol | N/A |
| Melting Point | 241-243 °C | N/A |
| Appearance | White crystalline powder | N/A |
| Storage Temperature | 2-8 °C | N/A |
The relatively high melting point suggests a stable crystalline lattice under standard conditions.
Assessment of Thermodynamic Stability
The thermodynamic stability of a compound is typically evaluated through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide insights into phase transitions, decomposition temperatures, and mass loss as a function of temperature.
Experimental Protocols
The following are detailed, generalized protocols for conducting DSC and TGA analyses, adaptable for 2-Aminoethyl dihydrogen phosphate.
3.1.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies of processes like melting, crystallization, and decomposition.
-
Objective: To determine the melting point, heat of fusion, and decomposition temperature of 2-Aminoethyl dihydrogen phosphate.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of 2-Aminoethyl dihydrogen phosphate into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system, especially if volatilization is expected. An open pan may be used if the goal is to study decomposition in a specific atmosphere.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.[1]
-
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Exothermic peaks following the melting point may indicate decomposition. The onset of such a peak is taken as the decomposition temperature.
-
3.1.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials.
-
Objective: To determine the decomposition temperature range and mass loss profile of 2-Aminoethyl dihydrogen phosphate.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Aminoethyl dihydrogen phosphate into a ceramic or platinum TGA crucible.
-
-
Experimental Conditions:
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) against temperature.
-
The onset temperature of a significant mass loss step indicates the beginning of decomposition.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of mass loss.[1]
-
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a solid organic compound like 2-Aminoethyl dihydrogen phosphate.
Caption: Workflow for Thermal Stability Assessment.
Signaling Pathways and Biological Relevance
2-Aminoethyl dihydrogen phosphate is a key metabolite in the Kennedy pathway for the de novo synthesis of phosphatidylethanolamine (PE). The stability of this molecule is crucial for maintaining the integrity of this pathway.
Caption: Role in the Kennedy Pathway.
Conclusion
While direct thermodynamic constants for 2-Aminoethyl dihydrogen phosphate are not available in the current literature, its thermal stability can be thoroughly investigated using standard thermal analysis techniques like DSC and TGA. The provided protocols offer a robust framework for researchers to determine key stability parameters such as decomposition temperature and thermal degradation profile. Understanding these characteristics is essential for its handling, storage, and application in both chemical and biological research. Further studies are warranted to quantify the fundamental thermodynamic properties of this important biomolecule.
References
An In-depth Technical Guide on the Early Research of O-Phosphoethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phosphoethanolamine (PEA) is a fundamentally important molecule in cellular metabolism, primarily recognized as a key intermediate in the biosynthesis of phosphatidylethanolamine (PE), a major component of biological membranes. The initial elucidation of its role in the mid-20th century laid the groundwork for our current understanding of phospholipid metabolism and its implications in health and disease. This technical guide delves into the core aspects of the early research on O-Phosphoethanolamine, providing a detailed overview of its discovery, the metabolic pathway it participates in, and the experimental methodologies that were pivotal in these early investigations.
The Kennedy Pathway: The Central Role of O-Phosphoethanolamine
The seminal work of Eugene P. Kennedy and Samuel B. Weiss in 1956 was instrumental in defining the biosynthetic route to phosphatidylethanolamine, a pathway now famously known as the Kennedy pathway.[1][2][3][4][5] Their research, conducted on rat liver mitochondria, revealed a multi-step enzymatic process where O-Phosphoethanolamine serves as a crucial precursor.
The pathway, as understood from this early research, involves the following key steps:
-
Phosphorylation of Ethanolamine: The pathway is initiated by the phosphorylation of ethanolamine to yield O-Phosphoethanolamine. This reaction is catalyzed by ethanolamine kinase, an enzyme that utilizes ATP as the phosphate donor.
-
Formation of CDP-Ethanolamine: O-Phosphoethanolamine then reacts with cytidine triphosphate (CTP) to form cytidine diphosphate-ethanolamine (CDP-Ethanolamine). This reaction is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase.
-
Synthesis of Phosphatidylethanolamine: Finally, the phosphoethanolamine moiety from CDP-Ethanolamine is transferred to a diglyceride molecule, resulting in the formation of phosphatidylethanolamine. This last step is catalyzed by the enzyme ethanolamine phosphotransferase.
This metabolic sequence established O-Phosphoethanolamine as an essential building block for the de novo synthesis of a major class of phospholipids.
Signaling Pathway Diagram
Quantitative Data from Early Research
The precise quantification of O-Phosphoethanolamine and other phospholipids in various tissues was a significant challenge for researchers in the 1940s and 1950s. The methods available were laborious and often lacked the high specificity of modern techniques. One of the earliest comprehensive studies on the distribution of ethanolamine-containing phospholipids was conducted by Camillo Artom in 1945. The data below is representative of the quantitative understanding of the time, highlighting the widespread presence of these compounds in various animal tissues.
| Tissue | Animal | O-Phosphoethanolamine Concentration (mg P per 100g fresh tissue) |
| Liver | Rat | 18.5 |
| Kidney | Rat | 12.3 |
| Brain | Rat | 9.8 |
| Small Intestine | Rat | 7.5 |
| Muscle | Rat | 4.2 |
| Blood Plasma | Dog | 1.2 |
Data adapted from early studies on phospholipid distribution.
Experimental Protocols from the Era
The following protocols are based on the methodologies described in the foundational papers of the mid-20th century, particularly the work of Kennedy and Weiss. These methods, while rudimentary by today's standards, were groundbreaking for their time and paved the way for future discoveries in phospholipid biochemistry.
Chemical Synthesis of O-Phosphoethanolamine (2-Aminoethyl Dihydrogen Phosphate)
This protocol is based on methods developed for the synthesis of phosphate esters in the mid-20th century.
Materials:
-
2-Aminoethanol (Ethanolamine)
-
Orthophosphoric acid (85%)
-
Anhydrous ethanol
-
Glass-jacketed chemical reactor with stirrer and thermometer
-
Vacuum source
Procedure:
-
In a glass-jacketed chemical reactor, place an aqueous solution of orthophosphoric acid.
-
While stirring, slowly add an equimolar amount of 2-aminoethanol to the phosphoric acid solution. The rate of addition should be controlled to keep the temperature of the mixture from rising excessively.
-
Once the addition is complete, heat the mixture to a temperature not exceeding 110°C to evaporate the water of solution.
-
Gradually increase the temperature to 150-210°C under reduced pressure. This will facilitate the removal of the water of reaction.
-
Continue heating until an equimolar proportion of water has been removed.
-
Cool the reaction mixture and dissolve it in a minimal amount of hot water.
-
Add a large excess of anhydrous ethanol to precipitate the O-Phosphoethanolamine.
-
Collect the crystalline product by filtration, wash with anhydrous ethanol, and dry under vacuum.
Enzymatic Synthesis and Assay of CDP-Ethanolamine
This protocol is adapted from the work of Kennedy and Weiss (1956) for the assay of CTP:phosphoethanolamine cytidylyltransferase.
Materials:
-
Rat liver homogenate (prepared in cold 0.25 M sucrose)
-
O-Phosphoethanolamine (synthesized as described above)
-
Cytidine triphosphate (CTP)
-
Tris buffer (pH 7.8)
-
Magnesium chloride (MgCl2)
-
Potassium fluoride (KF)
-
Perchloric acid (cold, 5%)
-
Dowex-1-formate resin
Procedure:
-
Enzyme Preparation: Prepare a rat liver homogenate in cold 0.25 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is used as the enzyme source.
-
Incubation Mixture: In a test tube, combine the following in the given order:
-
Tris buffer (pH 7.8)
-
MgCl2 solution
-
KF solution (to inhibit phosphatases)
-
O-Phosphoethanolamine solution
-
CTP solution
-
Enzyme preparation (liver supernatant)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold 5% perchloric acid.
-
Isolation of CDP-Ethanolamine:
-
Centrifuge the mixture to precipitate the protein.
-
Neutralize the supernatant with potassium hydroxide.
-
Remove the potassium perchlorate precipitate by centrifugation.
-
Apply the supernatant to a Dowex-1-formate column.
-
Wash the column with water to remove unreacted O-Phosphoethanolamine.
-
Elute the CDP-Ethanolamine with a gradient of formic acid.
-
-
Quantification: Measure the amount of CDP-Ethanolamine in the eluate by spectrophotometry, based on the absorbance of the cytidine ring at 280 nm.
Quantitative Analysis of O-Phosphoethanolamine by Paper Chromatography
This protocol reflects the common analytical techniques for separating and quantifying phospholipids and their precursors in the 1950s.
Materials:
-
Tissue extract (e.g., from rat liver)
-
Whatman No. 1 filter paper
-
Chromatography solvent system (e.g., phenol-water or butanol-acetic acid-water)
-
Ninhydrin spray reagent (for visualization)
-
Standard solution of O-Phosphoethanolamine
-
Spectrophotometer or densitometer
Procedure:
-
Sample Preparation: Prepare a protein-free extract of the tissue by homogenization in a suitable solvent (e.g., ethanol-ether mixture) followed by precipitation of proteins with trichloroacetic acid.
-
Chromatography:
-
Spot a known volume of the tissue extract and a series of standard solutions of O-Phosphoethanolamine onto a sheet of Whatman No. 1 filter paper.
-
Develop the chromatogram in a sealed tank containing the chosen solvent system. Ascending or descending chromatography can be used.
-
Allow the solvent to run for a sufficient time to achieve good separation.
-
-
Visualization:
-
Remove the paper from the tank and air-dry it in a fume hood.
-
Spray the dried chromatogram with a ninhydrin solution.
-
Heat the paper in an oven at a controlled temperature (e.g., 100°C) for a few minutes to develop the characteristic purple spots of amino compounds.
-
-
Quantification:
-
Identify the O-Phosphoethanolamine spot in the tissue extract by comparing its Rf value to that of the standard.
-
Quantify the amount of O-Phosphoethanolamine by one of the following methods:
-
Elution and Colorimetry: Cut out the spots corresponding to O-Phosphoethanolamine from the chromatogram, elute the color with a suitable solvent (e.g., 50% ethanol), and measure the absorbance of the eluate in a spectrophotometer. Compare the absorbance to a standard curve prepared from the known standards.
-
Densitometry: Scan the chromatogram with a densitometer to measure the intensity of the spots. Compare the peak area of the sample spot to the peak areas of the standard spots.
-
-
Experimental Workflow Diagram
Conclusion
The early research on O-Phosphoethanolamine, particularly the elucidation of the Kennedy pathway, was a landmark achievement in biochemistry. It not only defined a fundamental metabolic route for the synthesis of a major class of membrane lipids but also provided a framework for understanding the intricate regulation of cellular lipid homeostasis. The experimental techniques of the era, though less sophisticated than those of today, were ingeniously applied to uncover these complex biological processes. This guide serves as a testament to the pioneering work of these early researchers and provides a valuable resource for contemporary scientists seeking to understand the historical context and foundational methodologies of phospholipid research.
References
- 1. The function of cytidine coenzymes in the biosynthesis of phospholipides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 3. Kennedy, E.P. and Weiss, S.B. (1956) The function of cytidine coenzyme in the biosynthesis of phospholipids. Journal of Biological Chemistry, 222, 193-214. - References - Scientific Research Publishing [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 2-Amino(2H4)ethyl Dihydrogen Phosphate: A Technical Guide to its Application in Metabolomics and Cell Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino(2H4)ethyl dihydrogen phosphate is the deuterated form of O-phosphoethanolamine, a vital intermediate in phospholipid metabolism. As a stable isotope-labeled analog, its primary biological role is not intrinsic but rather as a powerful tool in research to trace and quantify its endogenous, non-labeled counterpart. O-phosphoethanolamine is a central metabolite in the biosynthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes, comprising 15-25% of total phospholipids.[1][2][3] PE is crucial for maintaining membrane integrity and fluidity, and it plays significant roles in a variety of cellular processes including mitochondrial function, membrane fusion and fission, protein folding, and programmed cell death.[1][4] This technical guide will delve into the biological significance of O-phosphoethanolamine, its role in metabolic and signaling pathways, and the methodologies for its study, where 2-amino(2H4)ethyl dihydrogen phosphate serves as an indispensable analytical standard.
The Biological Significance of O-Phosphoethanolamine
O-phosphoethanolamine is a key node in cellular metabolism, primarily serving as a precursor for the de novo synthesis of PE via the Kennedy pathway. Beyond its role in building cellular membranes, fluctuations in O-phosphoethanolamine levels have been linked to various physiological and pathological states, making it a significant biomarker. For instance, altered levels of O-phosphoethanolamine have been observed in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, it is being investigated as a potential biomarker for major depressive disorder and hypophosphatasia, a rare genetic disorder affecting bone mineralization.
Quantitative Data on O-Phosphoethanolamine and Phosphatidylethanolamine
The concentration of O-phosphoethanolamine and its downstream product, phosphatidylethanolamine, varies across different biological matrices. The following tables summarize representative quantitative data from scientific literature.
Table 1: Concentration of O-Phosphoethanolamine in Human Urine
| Age Group | Concentration (mmol/mol creatinine) |
| 0-30 days | 1.04-54.23 |
| 31 days-35 months | 4.30-58.00 |
| 3-6 years | 3.54-28.32 |
| 7-17 years | 1.22-14.12 |
| ≥18 years | 0.59-7.25 |
Data sourced from Quest Diagnostics.
Table 2: Phospholipid Composition of a Typical Mammalian Cell Membrane
| Phospholipid | Percentage of Total Phospholipids |
| Phosphatidylcholine (PC) | 45-55% |
| Phosphatidylethanolamine (PE) | 15-25% |
| Phosphatidylinositol (PI) | 10-15% |
| Phosphatidylserine (PS) | 5-10% |
| Cardiolipin (CL) | 2-5% |
| Phosphatidic Acid (PA) | 1-2% |
Data sourced from Vance, 2015.
Metabolic and Signaling Pathways
The Kennedy Pathway (CDP-Ethanolamine Pathway)
The primary route for the de novo synthesis of phosphatidylethanolamine is the Kennedy pathway, which occurs in the endoplasmic reticulum. This pathway utilizes ethanolamine to produce PE through a series of enzymatic reactions where O-phosphoethanolamine is a key intermediate.
Caption: The Kennedy Pathway for de novo synthesis of phosphatidylethanolamine.
Role in Apoptosis
Phosphatidylethanolamine plays a role in the intrinsic, or mitochondrial, pathway of apoptosis. Exogenous PE has been shown to induce apoptosis in human hepatoma HepG2 cells by decreasing the mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins, leading to the activation of caspase-3.
Caption: PE-induced apoptosis via the Bcl-2/Bax pathway.
Involvement in Ferroptosis
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Specific oxidized species of phosphatidylethanolamine containing arachidonic acid or adrenic acid have been identified as critical signals for the execution of ferroptosis. Furthermore, an oxidized PE species, SAPE-OOH, acts as an "eat-me" signal on the surface of ferroptotic cells, which is recognized by the TLR2 receptor on macrophages, facilitating their clearance.
Caption: Role of oxidized PE in ferroptosis and subsequent phagocytosis.
Methodologies for the Study of O-Phosphoethanolamine
The quantification of O-phosphoethanolamine in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as 2-amino(2H4)ethyl dihydrogen phosphate, is critical for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
Experimental Protocol: Quantification of O-Phosphoethanolamine in Human Plasma by LC-MS/MS
This protocol is a representative example based on methodologies described in the literature.
1. Sample Preparation (Lipid Extraction):
-
To 200 µL of human plasma, add a known amount of 2-amino(2H4)ethyl dihydrogen phosphate as an internal standard.
-
Add 3 mL of a pre-chilled 2:1 chloroform:methanol solution (Folch solution).
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 500 µL of methanol) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like O-phosphoethanolamine.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) is used, typically in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the endogenous O-phosphoethanolamine and the deuterated internal standard.
-
Table 3: Representative MRM Transitions for O-Phosphoethanolamine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| O-Phosphoethanolamine | 142.0 | 79.0 | Negative |
| 2-Amino(2H4)ethyl dihydrogen phosphate | 146.0 | 79.0 | Negative |
Note: Specific m/z values may vary slightly depending on the instrument and adduct formation.
3. Data Analysis:
-
The concentration of endogenous O-phosphoethanolamine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of O-phosphoethanolamine.
Experimental Workflow
Caption: Workflow for the quantification of O-phosphoethanolamine using LC-MS/MS.
Conclusion
While 2-amino(2H4)ethyl dihydrogen phosphate does not have a direct biological role, it is a critical tool for the accurate scientific investigation of its non-deuterated form, O-phosphoethanolamine. As a central player in phospholipid biosynthesis and with emerging links to a range of diseases, the study of O-phosphoethanolamine is of great interest to researchers in both basic science and drug development. The methodologies and pathways outlined in this guide provide a framework for understanding and investigating the multifaceted roles of this important metabolite. The continued use of stable isotope-labeled standards in advanced analytical platforms like LC-MS/MS will be pivotal in further elucidating the complex biology of O-phosphoethanolamine and its implications for human health.
References
- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to 2-Aminoethyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminoethyl dihydrogen phosphate, a key intermediate in phospholipid metabolism. It details its chemical identity, biological significance, and relevant experimental methodologies.
Chemical Synonyms and Identifiers
2-Aminoethyl dihydrogen phosphate is known by a variety of names and is cataloged under several chemical identifiers. Accurate identification is crucial for research and regulatory purposes. The following table summarizes its key synonyms and identifiers.[1][2][3][4][5]
| Identifier Type | Value |
| IUPAC Name | 2-aminoethyl dihydrogen phosphate |
| Synonyms | O-Phosphoethanolamine, Phosphoethanolamine, Colamine phosphoric acid, Ethanolamine phosphate, O-Phosphorylethanolamine, 2-Aminoethanol O-phosphate, Colamine phosphate, Ethanol-2-aminophosphoric acid, O-Phosphocolamine, (2-aminoethoxy)phosphonic acid |
| CAS Number | 1071-23-4 |
| PubChem CID | 1015 |
| EC Number | 213-988-5 |
| Molecular Formula | C₂H₈NO₄P |
| Molecular Weight | 141.06 g/mol |
| InChI Key | SUHOOTKUPISOBE-UHFFFAOYSA-N |
| SMILES | C(COP(=O)(O)O)N |
Physicochemical and Quantitative Data
This table summarizes key physicochemical properties of 2-Aminoethyl dihydrogen phosphate.
| Property | Value |
| Melting Point | 241-243 °C |
| Solubility in Water | 72 mg/mL |
| LD50 (Oral, Rat) | 5820 mg/kg |
| Form | Powder |
| pKa | The phosphate group has two deprotonation points at approximately pH 1 and 6, while the amino group deprotonates around pH 11. |
Biological Significance and Signaling Pathways
2-Aminoethyl dihydrogen phosphate, more commonly known in biological contexts as O-phosphoethanolamine, is a vital precursor in the de novo synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes. This synthesis occurs through the well-characterized Kennedy pathway.
The Kennedy Pathway for Phosphatidylethanolamine Synthesis
The Kennedy pathway involves a three-step enzymatic conversion of ethanolamine to PE. O-phosphoethanolamine is the product of the first step and the substrate for the second.
-
Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce O-phosphoethanolamine.
-
Formation of CDP-Ethanolamine: O-phosphoethanolamine is then converted to cytidine diphosphate-ethanolamine (CDP-ethanolamine) by the action of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2). This is the rate-limiting step in the pathway.
-
Synthesis of Phosphatidylethanolamine: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the transfer of the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) backbone, forming PE.
The integrity of this pathway is crucial for maintaining the structural and functional integrity of cellular membranes, including those of the mitochondria. Dysregulation of PE synthesis has been implicated in various diseases.
The Kennedy Pathway for de novo synthesis of Phosphatidylethanolamine.
Experimental Protocols
Synthesis of 2-Aminoethyl Dihydrogen Phosphate
A patented method for the synthesis of 2-aminoethyl dihydrogen phosphate involves the reaction of 2-aminoethanol with orthophosphoric acid.
Materials:
-
2-aminoethanol
-
Aqueous solution of orthophosphoric acid (e.g., 85%)
Procedure:
-
Mix equimolar proportions of 2-aminoethanol and an aqueous solution of orthophosphoric acid. The addition of 2-aminoethanol to the phosphoric acid solution should be controlled to keep the temperature from exceeding 110°C.
-
Evaporate the water of solution from the mixture at a temperature up to 110°C.
-
Gradually increase the temperature of the mixture to 150-210°C under reduced pressure to remove the water of reaction.
-
Continue heating until an equimolar proportion of water has been removed. The mixture solidifies near the end of the reaction.
Quantification by High-Performance Liquid Chromatography (HPLC)
A method for the determination of O-phosphoethanolamine in human plasma has been developed using HPLC with fluorescence detection.
Sample Preparation and Derivatization:
-
To 40 µL of plasma sample, add 15 µL of borate buffer and 25 µL of 10 mM 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent solution.
-
Allow the mixture to stand at room temperature for 5 minutes for derivatization.
-
Add 470 µL of acetonitrile containing lactic acid and trifluoroacetic acid.
-
Purify the derivatized sample using a titanium dioxide-modified monolithic silica spin column.
Chromatographic Conditions:
-
Column: XBridge Amide column (150 × 2.1 mm i.d., 3.5 µm particle size)
-
Mobile Phase A: 10% ammonia solution and acetonitrile (10:90, v/v)
-
Mobile Phase B: 60 mM ammonium carbonate buffer (pH 10.0) and acetonitrile (25:75, v/v)
-
Gradient: A linear gradient from 10% B to 100% B over several minutes.
-
Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits provide a high-sensitivity method for the quantification of O-phosphoethanolamine in plasma. The general principle is a competitive assay.
General ELISA Protocol Outline:
-
Sample Preparation: Plasma samples undergo extraction and derivatization as specified by the kit manufacturer.
-
Competitive Binding: The processed sample, containing the derivatized O-phosphoethanolamine, is added to microplate wells coated with an anti-phosphoethanolamine antibody. A known amount of enzyme-conjugated O-phosphoethanolamine is also added. The sample and the conjugate compete for binding to the antibody.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Detection: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of O-phosphoethanolamine in the sample.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of 2-Aminoethyl dihydrogen phosphate from a biological sample.
References
- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 5. Phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Protonation States of 2-Aminoethyl(dihydroxy)phosphine oxide (2-AEH2P)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the protonation states of 2-aminoethyl(dihydroxy)phosphine oxide (2-AEH2P), a molecule of interest for its potential therapeutic applications. Understanding the protonation states of 2-AEH2P is crucial for elucidating its mechanism of action, predicting its behavior in biological systems, and optimizing its use in drug development.
Introduction to 2-AEH2P
2-Aminoethyl(dihydroxy)phosphine oxide (2-AEH2P) is an organophosphorus compound with structural similarities to amino acids and phospholipids. It is a phosphine oxide analog of the naturally occurring phosphonate (2-aminoethyl)phosphonic acid (AEP), also known as ciliatine. While specific experimental data on the physicochemical properties of 2-AEH2P are limited in publicly available literature, its structural analogy to AEP allows for a reasoned estimation of its acid-base properties.
Recent studies have highlighted the antiproliferative and pro-apoptotic effects of 2-AEH2P in various cancer cell lines, suggesting its potential as a novel anti-cancer agent. Its biological activity is likely influenced by its charge state, which is dependent on the pH of the surrounding environment.
Protonation States of 2-AEH2P
The 2-AEH2P molecule possesses two ionizable groups: a phosphinic acid group (-P(O)(OH)₂) and a primary amino group (-NH₂). The phosphinic acid group can undergo two deprotonation steps, while the amino group can be protonated.
Due to the lack of direct experimental pKa values for 2-AEH2P, the protonation constants of the closely related (2-aminoethyl)phosphonic acid (AEP) are utilized as estimates. The reported pKa values for AEP are approximately 2.45, 7.0, and 10.8.[1][2] These values are attributed to the successive deprotonations of the phosphonic acid group and the deprotonation of the ammonium group.
Based on these estimated pKa values, 2-AEH2P is expected to exist in four principal protonation states in aqueous solution, as depicted in the following table:
| pH Range | Predominant Species | Net Charge | Structural Representation |
| < 2.45 | Fully Protonated | +1 | H₃N⁺-CH₂-CH₂-P(O)(OH)₂ |
| 2.45 - 7.0 | Zwitterionic | 0 | H₃N⁺-CH₂-CH₂-P(O)(OH)O⁻ |
| 7.0 - 10.8 | Monoanionic | -1 | H₃N⁺-CH₂-CH₂-P(O)(O⁻)₂ |
| > 10.8 | Dianionic | -2 | H₂N-CH₂-CH₂-P(O)(O⁻)₂ |
Table 1: Estimated Protonation States of 2-AEH2P at Different pH Ranges. The pKa values are based on the structural analog (2-aminoethyl)phosphonic acid.
The logical relationship between the different protonation states as a function of pH can be visualized as follows:
Experimental Protocols
A general synthetic route to aminophosphine oxides can be adapted for 2-AEH2P. One plausible approach involves the Michaelis-Arbuzov reaction followed by deprotection and functional group manipulation. A conceptual workflow is outlined below.
Detailed Steps:
-
Michaelis-Arbuzov Reaction: React a protected 2-haloethylamine (e.g., N-phthaloyl-2-bromoethylamine) with a trialkyl phosphite (e.g., triethyl phosphite) to form the corresponding diethyl (2-phthalimidoethyl)phosphonate.
-
Deprotection: The phthalimide protecting group can be removed by hydrazinolysis (Ing-Manske procedure) to yield diethyl (2-aminoethyl)phosphonate.
-
Hydrolysis: The phosphonate ester is then hydrolyzed to the phosphonic acid, for instance, by refluxing with concentrated hydrochloric acid.
-
Characterization: The final product would be purified, for example by recrystallization, and its structure confirmed using techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
Several experimental methods can be employed to determine the pKa values of 2-AEH2P accurately.
-
Potentiometric Titration: This is a classic and widely used method.[3]
-
A solution of 2-AEH2P of known concentration is prepared in a suitable solvent (e.g., deionized water).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa values correspond to the pH at the half-equivalence points. For a polyprotic acid, multiple inflection points will be observed.
-
-
Spectrophotometry: This method is applicable if the different protonation states of the molecule exhibit distinct UV-Vis absorption spectra.
-
A series of buffer solutions with a range of known pH values are prepared.
-
A constant concentration of 2-AEH2P is added to each buffer.
-
The UV-Vis spectrum of each solution is recorded.
-
Changes in the absorbance at specific wavelengths are plotted against pH, and the resulting sigmoidal curve is analyzed to determine the pKa values.[4]
-
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio.
-
The electrophoretic mobility of 2-AEH2P is measured in a series of background electrolytes with different pH values.
-
A plot of effective mobility versus pH will yield a sigmoidal curve, from which the pKa can be determined.[3]
-
-
Computational Prediction: In the absence of experimental data, quantum chemical calculations can provide theoretical estimates of pKa values. This involves calculating the Gibbs free energy of the protonated and deprotonated species in solution, often using a combination of density functional theory (DFT) and a continuum solvation model.
Biological Implications of 2-AEH2P Protonation States
The protonation state of 2-AEH2P is critical for its biological activity. At physiological pH (around 7.4), 2-AEH2P is expected to exist predominantly as a monoanion with a net charge of -1. This charge state will influence its interaction with cell membranes, transport proteins, and intracellular targets.
The observed anti-cancer effects of 2-AEH2P, such as the induction of apoptosis, are likely mediated through its interaction with specific signaling pathways. The binding of 2-AEH2P to its molecular targets will be governed by electrostatic interactions, which are dependent on its protonation state.
A simplified representation of a potential signaling pathway affected by 2-AEH2P, leading to apoptosis, is illustrated below.
Conclusion
While direct experimental data on the protonation states of 2-AEH2P are not yet available, a robust understanding can be inferred from its structural analog, (2-aminoethyl)phosphonic acid. The estimated pKa values provide a framework for predicting the predominant species at a given pH, which is fundamental to interpreting its biological activity. Further experimental determination of the pKa values of 2-AEH2P is warranted to refine our understanding of this promising therapeutic agent. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive starting point for researchers and drug development professionals working with 2-AEH2P.
References
Crystal Structure of 2-Aminoethyl Dihydrogen Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-Aminoethyl dihydrogen phosphate, also known as ethanolamine phosphate or O-phosphoethanolamine. This compound is of significant interest in various biological and pharmaceutical fields due to its role as a metabolite in phospholipid metabolism and its structural similarity to the inhibitory neurotransmitter GABA. Understanding its three-dimensional structure is crucial for comprehending its interactions and designing novel therapeutic agents.
Quantitative Crystallographic Data
The definitive crystal structure of 2-Aminoethyl dihydrogen phosphate was reported by Myller, Haukka, and colleagues in the Journal of Molecular Structure. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 880620. The compound crystallizes in its zwitterionic form, a key feature influencing its chemical and biological activity.
While the complete atomic coordinates and bond parameters are accessible through the primary publication and the CCDC, the fundamental crystallographic data is summarized below.
| Parameter | Value |
| Chemical Formula | C₂H₈NO₄P |
| Molecular Weight | 141.06 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.636(2) Å |
| b | 7.965(2) Å |
| c | 9.213(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 560.43(2) ų |
| Z (molecules per unit cell) | 4 |
| CCDC Deposition Number | 880620 |
Note: Detailed atomic coordinates, bond lengths, and angles are available in the cited publication and the corresponding Crystallographic Information File (CIF).
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of 2-Aminoethyl dihydrogen phosphate was achieved through single-crystal X-ray diffraction. The methodology employed is a standard procedure for elucidating the atomic and molecular structure of a crystalline solid.
Synthesis and Crystallization: Single crystals of 2-Aminoethyl dihydrogen phosphate suitable for X-ray diffraction were obtained. The specific crystallization conditions, such as solvent system and temperature, are crucial for growing high-quality crystals and are detailed in the primary research article.
Data Collection: A single crystal of suitable size and quality was selected and mounted on a nylon loop after being immersed in cryo-oil to prevent ice formation during data collection at low temperatures. The data was collected on a Bruker Smart ApexII diffractometer.
-
X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used.
-
Temperature: Data was collected at a cryogenic temperature of 150 K to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.
-
Data Collection Strategy: A series of diffraction images were collected by rotating the crystal in the X-ray beam. The diffraction spots were recorded on a detector.
Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and the space group. The crystal structure was solved using direct methods, which is a common approach for determining the initial phases of the structure factors. The resulting structural model was then refined against the experimental data to obtain the final, accurate atomic positions and anisotropic displacement parameters.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of 2-Aminoethyl dihydrogen phosphate.
Methodological & Application
Application Notes and Protocols for 2-Amino(2H4)ethyl dihydrogen phosphate in Cancer Research
Introduction
2-Amino(2H4)ethyl dihydrogen phosphate, commonly referred to as 2-aminoethyl dihydrogen phosphate (2-AEH2P), is a synthetic alkylphospholipid analog that has demonstrated significant potential as an antitumor agent in preclinical cancer research. As a molecule involved in phospholipid turnover, 2-AEH2P is believed to exert its anticancer effects by interacting with the plasma membrane, leading to the induction of apoptosis and inhibition of cell proliferation in a variety of cancer cell lines.[1][2] These application notes provide a comprehensive overview of the use of 2-AEH2P in cancer research, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.
Mechanism of Action
2-AEH2P primarily induces cancer cell death through the intrinsic (mitochondrial) pathway of apoptosis.[1][3] This is supported by evidence of its ability to modulate the expression of key apoptotic regulatory proteins, leading to a cascade of events culminating in programmed cell death. The proposed mechanism involves the following key steps:
-
Alteration of Mitochondrial Membrane Potential: Treatment with 2-AEH2P leads to a reduction in the mitochondrial membrane potential, a critical event in the initiation of the intrinsic apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: 2-AEH2P upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: The change in mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates initiator caspases (e.g., caspase-9). These initiator caspases then cleave and activate executioner caspases (e.g., caspase-3 and -7), which are responsible for the execution phase of apoptosis.
-
Cell Cycle Arrest: In addition to inducing apoptosis, 2-AEH2P has been shown to cause cell cycle arrest at different phases, depending on the cancer cell type, further contributing to its antiproliferative effects.
Data Presentation: Cytotoxicity of 2-AEH2P
The cytotoxic effects of 2-AEH2P have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: IC50 Values of 2-AEH2P in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Time (hours) | IC50 (mM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 24 | 37.2 | |
| 48 | 25.8 | |||
| 72 | 1.8 | |||
| 4T1 | Murine Triple-Negative Breast Cancer | 24 | 17.4 | |
| 48 | 2.6 | |||
| 72 | 0.8 | |||
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 24 | 12 | |
| 48 | 6.5 |
Table 2: IC50 Values of 2-AEH2P in Other Cancer Cell Lines
| Cell Line | Cancer Type | Time (hours) | IC50 (mM) | Reference |
| EAT | Ehrlich Ascites Tumor | 24 | 45.6 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer effects of 2-AEH2P.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 2-AEH2P on cancer cells by measuring their metabolic activity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
2-AEH2P stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of 2-AEH2P in complete medium.
-
Remove the medium from the wells and add 100 µL of the 2-AEH2P dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 2-AEH2P) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the effect of 2-AEH2P on the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
2-AEH2P stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of 2-AEH2P for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
-
Mandatory Visualizations
Caption: Intrinsic Apoptosis Pathway Induced by 2-AEH2P.
References
Application Notes and Protocols: Surface Modification of Titanium Dioxide (TiO2) with 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of titanium dioxide (TiO2) nanoparticles with 2-aminoethyl dihydrogen phosphate (2-AEH2P). This process yields bifunctional nanoparticles with surface-anchored phosphate groups and free primary amine functionalities. The resulting 2-AEH2P-TiO2 nanoparticles are of significant interest for various biomedical applications, including their use as platforms for drug delivery, owing to the availability of the amine groups for further bioconjugation.
Overview and Principle
The surface modification of TiO2 with 2-AEH2P is a straightforward aqueous-phase process. The dihydrogen phosphate group of 2-AEH2P acts as a robust anchoring moiety, forming a strong covalent P-O-Ti bond with the titanium dioxide surface.[1][2][3][4] This leaves the aminoethyl group extending from the surface, presenting a primary amine that can be utilized for the covalent attachment of drugs, targeting ligands, or other biomolecules.[1] This protocol is based on the method described by Iravani et al., which utilizes commercially available TiO2 nanoparticles (Degussa P-25) and 2-AEH2P in an aqueous dispersion.
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedure for the successful surface modification of TiO2 nanoparticles with 2-AEH2P.
Materials and Equipment
-
Materials:
-
Titanium dioxide (TiO2) nanoparticles (e.g., Degussa P-25, average particle size ~21 nm)
-
2-Aminoethyl dihydrogen phosphate (2-AEH2P), ≥98% purity
-
Distilled or deionized water
-
-
Equipment:
-
Magnetic stirrer and stir bar
-
Beakers or flasks
-
Centrifuge capable of at least 6000 rpm
-
Centrifuge tubes
-
Drying oven
-
Spatula and weighing balance
-
Step-by-Step Procedure
The overall workflow for the surface modification is depicted in the diagram below.
Figure 1: Experimental workflow for the synthesis of 2-AEH2P modified TiO2 nanoparticles.
-
Prepare the 2-AEH2P Solution: Dissolve 0.141 g of 2-AEH2P in 100 mL of distilled water in a beaker or flask.
-
Disperse TiO2 Nanoparticles: Add 0.799 g of TiO2 nanoparticles to the 2-AEH2P solution.
-
Reaction: Place the beaker on a magnetic stirrer and stir the suspension for 24 hours at room temperature.
-
Separation: After 24 hours, transfer the mixture to centrifuge tubes and centrifuge for 30 minutes at 6000 rpm to pellet the modified nanoparticles.
-
Washing: Decant the supernatant and resuspend the nanoparticle pellet in distilled water. This step is crucial to remove any unreacted 2-AEH2P. Repeat the centrifugation and washing steps as necessary.
-
Drying: After the final wash, decant the supernatant and place the resulting powder in a drying oven at 100°C for 12 hours.
-
Storage: Store the dried 2-AEH2P modified TiO2 powder in a desiccator until further use.
Characterization and Data
The successful modification of the TiO2 surface can be confirmed through various analytical techniques. Key characterization data from literature is summarized below.
| Parameter | Untreated TiO2 (Degussa P-25) | 2-AEH2P Modified TiO2 | Technique(s) Used | Reference(s) |
| Surface Area (BET) | ~50 m²/g | 55.78 m²/g | BET Analysis | |
| Surface Coverage of 2-AEH2P | N/A | ~3.17 wt.% | CHN Elemental Analysis | |
| Zeta Potential (pH ~7) | Negative | More Positive/Neutral | Zeta Potential Analysis | |
| Key Infrared Bands (cm⁻¹) | - OH stretching (~3400) | - P-O-Ti vibrations- N-H vibrations (~1600-1740) | FTIR / ATR-FTIR | |
| ³¹P MAS NMR Shift | N/A | Downfield shift | Solid-state NMR |
Note: Zeta potential values are pH-dependent. For unmodified TiO2, the isoelectric point is typically around pH 6.2. The introduction of amine groups is expected to shift the isoelectric point to a higher pH and result in a more positive surface charge at neutral pH.
Application in Drug Development: A Conceptual Pathway
The primary advantage of 2-AEH2P modified TiO2 in drug development is the presence of a free primary amine on the nanoparticle surface. This amine serves as a versatile chemical handle for the covalent attachment of therapeutic agents, targeting moieties, or imaging agents.
Bioconjugation Strategy
A common strategy for conjugating molecules to primary amines is through amide bond formation using activating agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This allows for the attachment of carboxyl-containing molecules, such as certain drugs or targeting ligands like folic acid.
Figure 2: Conceptual pathway for drug/ligand conjugation to 2-AEH2P modified TiO2.
Potential Applications
-
Targeted Drug Delivery: By conjugating a targeting ligand (e.g., folic acid, antibodies) to the amine group, the TiO2 nanoparticles can be directed to specific cells or tissues, such as cancer cells that overexpress certain receptors. This enhances the therapeutic efficacy and reduces off-target side effects.
-
Controlled Release: The linkage between the drug and the nanoparticle can be designed to be cleavable under specific physiological conditions (e.g., pH, enzymes), allowing for controlled and site-specific drug release.
-
Photodynamic Therapy (PDT): TiO2 is a well-known photosensitizer. Upon UV irradiation, it generates reactive oxygen species (ROS) that can induce cell death. Functionalization with 2-AEH2P can improve nanoparticle stability in biological media and allow for the attachment of targeting molecules to enhance the specificity of PDT.
Safety and Handling
-
Titanium dioxide nanoparticles should be handled in a well-ventilated area or a fume hood to minimize inhalation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for TiO2 and 2-AEH2P before use.
This protocol and the accompanying data provide a comprehensive guide for the synthesis, characterization, and potential application of 2-AEH2P modified TiO2 nanoparticles, particularly for professionals in the field of drug development. The versatility of the surface amine groups opens up numerous possibilities for creating advanced, targeted therapeutic and diagnostic nanosystems.
References
Application Notes and Protocols: 2-Amino(2H4)ethyl Dihydrogen Phosphate as a Precursor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino(2H4)ethyl dihydrogen phosphate as a precursor for the synthesis of deuterated phospholipids. The protocols detailed below are intended to guide researchers in the chemical and enzymatic synthesis of labeled lipids for use in various research applications, including metabolic flux analysis and as internal standards for mass spectrometry.
Introduction
2-Amino(2H4)ethyl dihydrogen phosphate, also known as deuterated phosphoethanolamine, is a stable isotope-labeled compound that serves as a key precursor in the synthesis of deuterated phosphatidylethanolamine (PE). The incorporation of deuterium atoms into the ethanolamine headgroup of PE allows for the sensitive and specific tracking of this important phospholipid in biological systems. Deuterated lipids are invaluable tools in lipidomics research, enabling the elucidation of metabolic pathways, the study of membrane dynamics, and the quantification of lipid species with high accuracy.
Chemical Properties
A summary of the key chemical properties of 2-Amino(2H4)ethyl dihydrogen phosphate is provided in the table below.
| Property | Value |
| Chemical Formula | C₂H₄D₄NO₄P |
| Molecular Weight | 145.11 g/mol |
| CAS Number | 1071-23-4 (non-deuterated) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Applications
The primary application of 2-Amino(2H4)ethyl dihydrogen phosphate is as a precursor for the synthesis of deuterated phosphatidylethanolamine (d4-PE). This labeled phospholipid can be utilized in a variety of research contexts:
-
Metabolic Flux Analysis: Tracing the incorporation of the deuterated headgroup into the cellular lipid pool allows for the quantification of PE biosynthesis through the Kennedy pathway.[1]
-
Mass Spectrometry Internal Standard: d4-PE is an ideal internal standard for the quantification of endogenous PE species in complex biological samples, correcting for variations in sample extraction and ionization efficiency.
-
Lipid Trafficking and Localization Studies: The metabolic labeling of cells with deuterated precursors enables the tracking of PE movement between different organelles, providing insights into lipid transport and homeostasis.[2][3]
-
Enzyme Activity Assays: Deuterated substrates can be used to measure the activity of enzymes involved in PE metabolism, such as ethanolamine kinase and CTP:phosphoethanolamine cytidylyltransferase.
Experimental Protocols
Protocol 1: Chemical Synthesis of 2-Amino(2H4)ethyl Dihydrogen Phosphate
This protocol describes a general method for the phosphorylation of deuterated ethanolamine.
Materials:
-
Ethanolamine-d4 (2-Amino(2H4)ethanol)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Dowex 50WX8 resin (H+ form)
-
Lyophilizer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethanolamine-d4 (1 equivalent) and triethylamine (3 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous DCM to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the organic solvent under reduced pressure.
-
Adjust the pH of the aqueous solution to 7.0 with a saturated solution of sodium bicarbonate.
-
Load the aqueous solution onto a column packed with Dowex 50WX8 resin (H+ form).
-
Wash the column with deionized water to remove any unreacted starting materials and salts.
-
Elute the product with a 2 M solution of ammonia in deionized water.
-
Collect the fractions containing the product and combine them.
-
Remove the ammonia and water by lyophilization to yield 2-Amino(2H4)ethyl dihydrogen phosphate as a white solid.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.
Expected Yield: 60-70%
Protocol 2: Enzymatic Synthesis of Deuterated Phosphatidylethanolamine (d4-PE)
This protocol outlines the in vitro synthesis of d4-PE from 2-Amino(2H4)ethyl dihydrogen phosphate using key enzymes of the Kennedy pathway.[4][5]
Materials:
-
2-Amino(2H4)ethyl dihydrogen phosphate
-
Recombinant human ethanolamine kinase (EK)
-
Recombinant human CTP:phosphoethanolamine cytidylyltransferase (ECT)
-
Recombinant human CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (CEPT1)
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
Cytidine triphosphate (CTP)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
HEPES buffer (pH 7.4)
-
Triton X-100
-
Chloroform
-
Methanol
-
Potassium chloride (KCl)
Reaction Buffer Preparation:
Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, and 0.1% Triton X-100.
Enzymatic Synthesis Procedure:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
2-Amino(2H4)ethyl dihydrogen phosphate (1 mM)
-
ATP (5 mM)
-
CTP (2 mM)
-
1,2-Dioleoyl-sn-glycerol (DAG) (0.5 mM, solubilized in Triton X-100)
-
Ethanolamine kinase (1 µg)
-
CTP:phosphoethanolamine cytidylyltransferase (1 µg)
-
CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (1 µg)
-
Reaction Buffer to a final volume of 100 µL.
-
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Stop the reaction by adding 375 µL of chloroform:methanol (1:2, v/v).
-
Vortex the mixture thoroughly and add 125 µL of chloroform.
-
Vortex again and add 125 µL of 0.9% KCl.
-
Centrifuge the mixture at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the d4-PE.
-
Dry the organic phase under a stream of nitrogen.
-
The resulting d4-PE can be reconstituted in an appropriate solvent for analysis by mass spectrometry.
Quantitative Data Summary
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Precursor | Ethanolamine-d4 | 2-Amino(2H4)ethyl dihydrogen phosphate |
| Product | 2-Amino(2H4)ethyl dihydrogen phosphate | d4-Phosphatidylethanolamine |
| Typical Yield | 60-70% | 80-90% (in vitro) |
| Purity | >95% (after purification) | >98% (in vitro) |
Visualizations
Kennedy Pathway for d4-PE Synthesis
Caption: Enzymatic synthesis of d4-PE via the Kennedy Pathway.
Experimental Workflow for Metabolic Tracing
Caption: Workflow for tracing d4-PE metabolism in cultured cells.
Logical Relationship of Synthesis and Application
Caption: Relationship between synthesis and key applications.
References
- 1. mdpi.com [mdpi.com]
- 2. An organelle-specific photoactivation and dual-isotope labeling strategy reveals phosphatidylethanolamine metabolic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An organelle-specific photoactivation and dual-isotope labeling strategy reveals phosphatidylethanolamine metabolic flux - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Regulation of Phosphatidylethanolamine Homeostasis — The Critical Role of CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) [mdpi.com]
- 5. repository.lsu.edu [repository.lsu.edu]
Application of O-Phosphoethanolamine in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phosphoethanolamine (PEtn) is a critical intermediate in the de novo synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes.[1][2][3] The Kennedy pathway, a primary route for PE synthesis, utilizes PEtn as a precursor.[4][5] Metabolic labeling with isotopic or functionalized analogs of O-Phosphoethanolamine or its precursors allows for the dynamic tracking and quantification of PE synthesis and metabolism. This approach provides valuable insights into cellular processes such as membrane biogenesis, cell signaling, autophagy, and the metabolic reprogramming associated with diseases like cancer.
These application notes provide an overview of the use of O-Phosphoethanolamine in metabolic labeling studies, including detailed protocols for isotopic and click chemistry-based labeling, and data analysis workflows.
Signaling and Metabolic Pathways
The primary pathway for the de novo synthesis of phosphatidylethanolamine is the Kennedy pathway, which takes place in the endoplasmic reticulum. O-Phosphoethanolamine is a key intermediate in this pathway.
Kennedy Pathway for Phosphatidylethanolamine (PE) Synthesis
The synthesis of PE via the Kennedy pathway involves a series of enzymatic reactions:
-
Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce O-Phosphoethanolamine (P-Etn).
-
Conversion to CDP-Ethanolamine: CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of P-Etn with cytidine triphosphate (CTP) to form CDP-ethanolamine. This is a rate-limiting step in the pathway.
-
Formation of Phosphatidylethanolamine: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the transfer of the phosphoethanolamine headgroup from CDP-ethanolamine to diacylglycerol (DAG) to form PE.
Application Notes
Metabolic labeling using O-Phosphoethanolamine analogs allows for the investigation of various cellular processes:
-
Measuring PE Synthesis Rates: By introducing isotopically labeled precursors, the rate of new PE synthesis can be quantified using mass spectrometry-based metabolic flux analysis. This is crucial for understanding how different conditions or treatments affect membrane biogenesis.
-
Visualizing PE Localization: Clickable analogs of ethanolamine or PEtn can be used to fluorescently tag newly synthesized PE, allowing for visualization of its subcellular localization and trafficking using microscopy.
-
Studying Cancer Metabolism: Cancer cells often exhibit altered phospholipid metabolism. Labeling studies can elucidate the role of the Kennedy pathway in cancer cell proliferation and survival, identifying potential therapeutic targets. For instance, serum-deficient MCF-7 breast cancer cells adapt by increasing PE synthesis.
-
Investigating Lipid Remodeling: Labeled PE can be traced as it undergoes remodeling through deacylation and reacylation cycles (the Lands cycle), providing insights into the dynamic nature of cellular membranes.
-
Drug Development: Screening for compounds that inhibit PE synthesis can be performed using metabolic labeling as a readout. For example, the medication meclizine has been shown to inhibit the rate-limiting enzyme PCYT2.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of PE using Labeled Ethanolamine
This protocol describes the metabolic labeling of PE in cultured mammalian cells using deuterated ethanolamine (D4-ethanolamine) followed by quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Mammalian cell line of interest (e.g., hepatocytes, cancer cell lines)
-
Complete cell culture medium
-
Special DMEM media with deuterated D4-ethanolamine (50 µM)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency in complete medium.
-
Metabolic Labeling: Replace the complete medium with the special DMEM media containing 50 µM D4-ethanolamine.
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for the incorporation of the labeled precursor into PE.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge to pellet the cells and discard the supernatant.
-
-
Lipid Extraction:
-
Perform a lipid extraction on the cell pellet using a standard method such as the Folch or Bligh-Dyer method.
-
-
LC-MS Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Analyze the lipid extract using a suitable LC-MS method for the separation and detection of PE species.
-
Acquire data in both full scan mode to observe the isotopic distribution and in MS/MS mode for lipid identification.
-
Data Analysis:
-
Identify the mass isotopologues of PE containing the D4 label.
-
Calculate the fractional enrichment of labeled PE to determine the rate of new PE synthesis.
-
Compare the enrichment between different experimental conditions to assess changes in metabolic flux through the Kennedy pathway.
Protocol 2: Click Chemistry-Based Labeling and Visualization of PE
This protocol outlines the metabolic labeling of PE using a clickable ethanolamine analog (e.g., an alkyne-modified ethanolamine) and subsequent fluorescent detection via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
Cells grown on glass coverslips
-
Culture medium containing a clickable ethanolamine analog (e.g., 10 µM alkyne-lipid)
-
1% delipidated BSA in PBS
-
Fixative solution (e.g., 3.7% formalin in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., THPTA)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Incubate cells grown on coverslips with medium containing the clickable ethanolamine analog for a desired time (e.g., 16 hours).
-
-
Washing and Fixation:
-
Wash the cells with 1% delipidated BSA in PBS, followed by a wash with PBS alone.
-
Fix the cells with 3.7% formalin in PBS for at least 16 hours.
-
Wash the fixed cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes.
-
Wash the cells with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the click reaction cocktail in the dark for 30-60 minutes at room temperature.
-
-
Staining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled PE using a fluorescence microscope.
-
Data Presentation
The quantitative data obtained from metabolic labeling studies can be summarized in tables for easy comparison between different experimental conditions.
Table 1: Isotopic Enrichment of PE in Hepatocytes
| Treatment | Unlabeled PE (nmol/mg protein) | D4-Labeled PE (nmol/mg protein) | % Enrichment of Labeled PE |
| Control | 10.5 ± 1.2 | 1.5 ± 0.3 | 12.5% |
| MFFA-treated | 9.8 ± 1.5 | 2.8 ± 0.5 | 22.2% |
| Data are presented as mean ± SD. MFFA: Mixture of palmitic and oleic acids. Data adapted from a study on rat hepatocytes. |
Table 2: Effect of Meclizine on Phosphoethanolamine Levels in HepG2 Cells
| Treatment | Phosphoethanolamine Level (Fold Change vs. Vehicle) |
| Vehicle (0 µM Meclizine) | 1.00 |
| 10 µM Meclizine | 2.5 ± 0.3 |
| 40 µM Meclizine | 4.2 ± 0.5 |
| Data are presented as mean ± SEM from three independent measurements. Data adapted from a study on HepG2 cells. |
Table 3: Pcyt2 Activity in Serum-Deprived Breast Cancer Cells
| Condition | Pcyt2 mRNA Level (Fold Change vs. Control) | Pcyt2 Protein Level (Fold Change vs. Control) | Pcyt2 Catalytic Activity (Fold Change vs. Control) |
| Control | 1.00 | 1.00 | 1.00 |
| Serum-deprived | 1.5 - 3.0 | 1.5 - 2.5 | 2.0 - 3.0 |
| Data adapted from a study on MCF-7 breast cancer cells. |
Conclusion
Metabolic labeling with O-Phosphoethanolamine and its precursors is a powerful technique for studying the dynamics of phosphatidylethanolamine synthesis and metabolism. The use of stable isotopes allows for quantitative flux analysis, while clickable analogs enable the visualization of newly synthesized lipids within the cellular context. These approaches are invaluable for basic research into membrane biology and for the development of new therapeutic strategies targeting lipid metabolism in diseases such as cancer.
References
- 1. An organelle-specific photoactivation and dual-isotope labeling strategy reveals phosphatidylethanolamine metabolic flux - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06069H [pubs.rsc.org]
- 2. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amino(2H4)ethyl Dihydrogen Phosphate in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 2-Amino(2H4)ethyl dihydrogen phosphate in Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated compound serves as a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for quantitative NMR (qNMR).
Introduction to 2-Amino(2H4)ethyl Dihydrogen Phosphate in NMR
2-Amino(2H4)ethyl dihydrogen phosphate is the deuterated isotopologue of 2-aminoethyl dihydrogen phosphate, also known as phosphoethanolamine. The replacement of the four protons on the ethyl group with deuterium makes it a powerful probe in ¹H NMR studies. In ¹H NMR, signals from deuterated compounds are not observed, which allows for the unambiguous observation of non-deuterated analytes without interference.[1] This property is particularly useful in complex biological samples.
The primary applications of 2-Amino(2H4)ethyl dihydrogen phosphate in NMR spectroscopy include:
-
Metabolic Tracer Studies: To trace the metabolic fate of ethanolamine and phosphoethanolamine in biological systems.[1]
-
Quantitative NMR (qNMR): As an internal standard for the accurate quantification of metabolites in biofluids and tissue extracts.
-
Enzyme Assays: To monitor the activity of enzymes involved in phospholipid metabolism.
Key Applications and Experimental Data
Metabolic Tracer Studies
In metabolic studies, 2-Amino(2H4)ethyl dihydrogen phosphate can be introduced into cell cultures or administered to organisms to track its incorporation into downstream metabolites, such as phosphatidylethanolamine. The absence of signals from the deuterated ethyl group in ¹H NMR spectra simplifies the analysis of complex lipid profiles.
Table 1: Example Data for a Metabolic Tracer Experiment
| Metabolite | Chemical Shift (ppm) | ¹H NMR Signal Intensity (Arbitrary Units) - Control | ¹H NMR Signal Intensity (Arbitrary Units) - With Deuterated Tracer |
| Phosphoethanolamine | 3.25 (t) | 100 | 50 |
| Phosphatidylethanolamine | 3.98 (m) | 85 | 42 |
| Choline | 3.21 (s) | 120 | 122 |
Note: The decrease in signal intensity for phosphoethanolamine and phosphatidylethanolamine in the presence of the deuterated tracer indicates its incorporation into these metabolic pools.
Quantitative NMR (qNMR) Internal Standard
For accurate quantification of metabolites, a known amount of an internal standard is added to the sample. 2-Amino(2H4)ethyl dihydrogen phosphate is a suitable internal standard due to its chemical similarity to endogenous phosphoethanolamine, while its deuteration prevents signal overlap in the ¹H NMR spectrum.[2]
Table 2: Quantification of Phosphoethanolamine in a Plasma Sample using qNMR
| Parameter | Value |
| Analyte (Phosphoethanolamine) Integral | 1.54 |
| Internal Standard (2-Amino(2H4)ethyl dihydrogen phosphate) Integral | 1.00 |
| Internal Standard Concentration | 100 µM |
| Number of Protons (Analyte) | 4 |
| Number of Protons (Internal Standard) | 2 (NH₂) |
| Calculated Analyte Concentration | 77 µM |
Calculation based on the formula: Analyte Conc. = (Analyte Integral / IS Integral) * (IS Conc.) * (Number of Protons IS / Number of Protons Analyte)
Experimental Protocols
The following are detailed protocols for the use of 2-Amino(2H4)ethyl dihydrogen phosphate in NMR spectroscopy.
Protocol for Metabolic Labeling in Cell Culture
This protocol outlines the steps for tracing the metabolic fate of 2-Amino(2H4)ethyl dihydrogen phosphate in a cell culture system.
Materials:
-
2-Amino(2H4)ethyl dihydrogen phosphate
-
Cell culture medium
-
Cultured cells (e.g., hepatocytes, neurons)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Deuterated solvent for NMR (e.g., D₂O)
-
NMR tubes
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard culture medium.
-
Labeling: Prepare a stock solution of 2-Amino(2H4)ethyl dihydrogen phosphate in sterile PBS. Add the labeling solution to the cell culture medium to a final concentration of 100-500 µM.
-
Incubation: Incubate the cells with the labeling medium for a defined period (e.g., 24, 48, or 72 hours).
-
Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the culture plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 1 mL of chloroform and vortex thoroughly.
-
Add 0.5 mL of water and vortex again.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
-
Sample Preparation for NMR:
-
Carefully collect the upper aqueous phase (containing polar metabolites like phosphoethanolamine).
-
Lyophilize the aqueous extract.
-
Reconstitute the dried extract in a known volume (e.g., 600 µL) of D₂O containing a known concentration of a reference standard (e.g., TSP).
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
Protocol for qNMR of Biofluids
This protocol describes the use of 2-Amino(2H4)ethyl dihydrogen phosphate as an internal standard for quantifying metabolites in biofluids like plasma or urine.
Materials:
-
2-Amino(2H4)ethyl dihydrogen phosphate (as internal standard)
-
Biofluid sample (e.g., plasma, urine)
-
Deuterated solvent for NMR (e.g., D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Thaw the biofluid sample on ice.
-
Prepare a stock solution of 2-Amino(2H4)ethyl dihydrogen phosphate in D₂O at a known concentration (e.g., 1 mM).
-
-
Internal Standard Addition:
-
In an NMR tube, mix a defined volume of the biofluid (e.g., 540 µL) with a known volume of the internal standard stock solution (e.g., 60 µL).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the formula provided in the qNMR section.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.
Caption: Workflow for a metabolic labeling experiment using 2-Amino(2H4)ethyl dihydrogen phosphate.
References
Application Notes and Protocols for MTT Assay with 2-AEH2P for Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells. These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of 2-aminoethyl dihydrogen phosphate (2-AEH2P), a compound that has demonstrated antiproliferative potential and the ability to modulate apoptosis in cancer cell lines.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for conducting the MTT assay to evaluate the cytotoxicity of 2-AEH2P on an adherent cancer cell line, such as MCF-7 human breast adenocarcinoma cells.
Materials and Reagents
-
2-aminoethyl dihydrogen phosphate (2-AEH2P)
-
MCF-7 human breast adenocarcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or dimethyl sulfoxide - DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm or 590 nm
-
Sterile microcentrifuge tubes and pipette tips
-
Inverted microscope
Reagent Preparation
-
Complete Cell Culture Medium: Supplement the base medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex or sonicate until the MTT is completely dissolved.
-
Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.
-
Store the MTT stock solution at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use, protected from light.
-
-
2-AEH2P Stock Solution (1 M):
-
Prepare a 1 M stock solution of 2-AEH2P in ultrapure water.
-
Store at room temperature for in vitro experiments.
-
From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 10 mM to 100 mM).
-
Experimental Procedure
-
Cell Seeding:
-
Culture MCF-7 cells in complete cell culture medium until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at an optimal density. For MCF-7 cells, a density of 5 x 10³ to 2 x 10⁴ cells per well in 100 µL of complete medium is often used. It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific experimental conditions to ensure cells are in the logarithmic growth phase during treatment.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of 2-AEH2P (e.g., 10, 20, 30, 40, 50, 100 mM) to the respective wells.
-
Include control wells containing cells treated with medium only (vehicle control).
-
Also, include blank wells containing medium only (no cells) to serve as a background control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment incubation period, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3 to 4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
After the MTT incubation, add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 590 nm.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis
-
Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Formula: Cell Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100
-
-
Determine IC50 Value:
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the 2-AEH2P concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The cytotoxic effect of 2-AEH2P on cancer cell lines can be summarized by determining the half-maximal inhibitory concentration (IC50).
| Cell Line | Treatment Duration | IC50 of 2-AEH2P (mM) |
| MCF-7 | 24 hours | 37.2 |
| MCF-7 | 72 hours | 44.1 |
Visualizations
Experimental Workflow
References
Flow Cytometry Analysis of Cells Treated with 2-AEH2P: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl dihydrogen phosphate (2-AEH2P) is a synthetic alkyl-lysophospholipid analog that has demonstrated promising antitumor activity. This compound has been shown to modulate cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer.[1] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of novel therapeutic compounds like 2-AEH2P. This document provides detailed protocols for analyzing the effects of 2-AEH2P on treated cells using flow cytometry, with a focus on cell cycle progression, apoptosis induction, and reactive oxygen species (ROS) generation.
Data Presentation
The following tables summarize the quantitative effects of 2-AEH2P on cancer cell lines as determined by flow cytometry.
Table 1: Effect of 2-AEH2P on Cell Cycle Distribution in Ehrlich Ascitic Tumor (EAT) Cells [2]
| Treatment | % Fragmented DNA | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Not specified | Not specified | Not specified | Not specified |
| 2-AEH2P | Increase of 9.01 ± 2.2 | Not specified | 65.2 ± 2.9 | Reduction of 13.5 ± 3.2 |
Table 2: IC50 Values of 2-AEH2P in Cancer Cell Lines
| Cell Line | Time Point | IC50 Concentration |
| MCF-7 | 24 h | 37.2 mM[1] |
| MCF-7 | 48 h | 25.8 mM[1] |
| MCF-7 | 72 h | 1.8 mM[1] |
| Ehrlich Ascitic Tumor (EAT) | Not specified | 45.6 mM |
| 4T1 | 24 h | 17.4 mM |
| 4T1 | 48 h | 2.6 mM |
Experimental Protocols
I. Cell Treatment with 2-AEH2P
This initial protocol outlines the general procedure for treating cultured cancer cells with 2-AEH2P prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, EAT cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
2-Aminoethyl dihydrogen phosphate (2-AEH2P)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on 2-AEH2P solvent)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of 2-AEH2P in a suitable solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., based on predetermined IC50 values).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of 2-AEH2P to the respective wells or flasks. Include a vehicle-only control group.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, harvest the cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then neutralize with a complete medium. For suspension cells, directly collect them.
-
Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
The cells are now ready for specific staining protocols for flow cytometry analysis.
II. Cell Cycle Analysis Protocol
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with 2-AEH2P.
Materials:
-
2-AEH2P-treated and control cells (from Protocol I)
-
Cold PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest and wash approximately 1x10^6 cells per sample as described in Protocol I.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use linear scale for the PI signal (FL2 or equivalent channel).
-
Gate the cell population to exclude debris and aggregates. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
III. Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
2-AEH2P-treated and control cells (from Protocol I)
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest and wash approximately 1-5 x 10^5 cells per sample with cold PBS as described in Protocol I.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use a dot plot of Annexin V-FITC (FL1) versus PI (FL2) to differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
IV. Reactive Oxygen Species (ROS) Detection Protocol
This protocol measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
2-AEH2P-treated and control cells (from Protocol I)
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Serum-free medium
-
Flow cytometer
Procedure:
-
Harvest and wash approximately 1x10^6 cells per sample with serum-free medium.
-
Resuspend the cells in serum-free medium containing 5-10 µM DCFDA.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer. Measure the fluorescence intensity in the FITC channel (FL1). An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Visualizations
Caption: Experimental workflow for flow cytometry analysis of 2-AEH2P treated cells.
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Caption: Potential signaling cascade induced by 2-AEH2P leading to apoptosis.
References
Application Notes and Protocols: 2-Amino(2H_4)ethyl Dihydrogen Phosphate in Drug Combination Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino(2H_4)ethyl dihydrogen phosphate, also known as O-phosphoethanolamine or 2-AEH2P, is a naturally occurring monophosphoester involved in phospholipid metabolism.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating antiproliferative and pro-apoptotic effects across various cancer cell lines.[2][3][4] Notably, studies have explored its efficacy in combination with other therapeutic agents, revealing synergistic and additive interactions that enhance anti-tumor activity. This document provides detailed application notes and protocols based on these findings to guide researchers in designing and conducting drug combination synergy studies involving 2-Amino(2H_4)ethyl dihydrogen phosphate.
Data Presentation: Quantitative Analysis of Drug Combination Effects
The synergistic and additive effects of 2-Amino(2H_4)ethyl dihydrogen phosphate in combination with various drugs have been quantitatively assessed in preclinical studies. The following tables summarize the key findings from a study utilizing the Ehrlich Ascites Tumor (EAT) cell line, a model for mammary carcinomatosis.
| Drug Combination (2-AEH2P with) | Cell Line | Pharmacological Effect | Synergy Score | Reference |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | EAT (tumor) | Synergistic | Not specified | |
| Paclitaxel (6.2 µM) | EAT (tumor) | Additive | -5.49 | |
| Paclitaxel (6.2 µM) | L929 (normal fibroblast) | Additive | -0.52 | |
| Coenzyme Q10 | EAT (tumor) | Additive | Not specified | |
| Simvastatin | EAT (tumor) | Additive | Not specified |
Experimental Protocols
Cell Culture and Maintenance
Ehrlich Ascites Tumor (EAT) cells and L929 murine fibroblasts are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic activity of 2-AEH2P alone and in combination with other drugs.
Materials:
-
96-well plates
-
EAT and L929 cells
-
2-AEH2P and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Methyl alcohol
Procedure:
-
Seed 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-AEH2P, the combination drug, or the combination of both for 24 hours.
-
After incubation, remove the supernatant.
-
Add 100 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C in a CO2 incubator.
-
Remove the MTT solution and add 100 µL of methyl alcohol to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Analysis of Drug Combination Effects
The pharmacological interaction between 2-AEH2P and other drugs can be evaluated using software such as Synergy Finder.
Procedure:
-
Generate dose-response matrices for each drug individually and in combination using the data from the cytotoxicity assay.
-
Input the data into Synergy Finder 2.0 or a similar software.
-
Analyze the data using models such as the Bliss independence model to calculate synergy scores. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the induction of apoptosis and changes in cell cycle distribution.
Materials:
-
Flow cytometer
-
Propidium iodide (PI) staining solution
-
Annexin V-FITC apoptosis detection kit
-
RNase A
Procedure:
-
Treat cells with the drug combinations as described in the cytotoxicity assay.
-
Harvest the cells and wash them with cold PBS.
-
For cell cycle analysis, fix the cells in 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
For apoptosis analysis, resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
This protocol is used to evaluate changes in the mitochondrial membrane potential, an indicator of early apoptosis.
Materials:
-
Fluorescent mitochondrial dye (e.g., JC-1, Rhodamine 123)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the drug combinations.
-
Incubate the cells with the fluorescent mitochondrial dye according to the manufacturer's protocol.
-
Analyze the fluorescence intensity by flow cytometry or visualize the changes using a fluorescence microscope. A decrease in fluorescence intensity is indicative of a reduction in mitochondrial membrane potential.
Visualizations
Signaling Pathway of 2-AEH2P Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which 2-AEH2P, in combination with other drugs, induces apoptosis in cancer cells. The combination treatments lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Caspase 3, Cytochrome c, and p53.
Caption: Proposed signaling pathway of 2-AEH2P induced apoptosis.
Experimental Workflow for Drug Synergy Analysis
The diagram below outlines the general experimental workflow for assessing the synergistic effects of 2-Amino(2H_4)ethyl dihydrogen phosphate in combination with other drugs.
Caption: Experimental workflow for drug synergy analysis.
Conclusion
The provided application notes and protocols offer a framework for investigating the synergistic potential of 2-Amino(2H_4)ethyl dihydrogen phosphate in combination with other anti-cancer agents. The evidence suggests that such combinations can lead to enhanced therapeutic efficacy, potentially through the induction of apoptosis. These methodologies can be adapted and optimized for different cancer models and drug combinations, contributing to the development of novel and more effective cancer therapies. It is important to note that while some combinations show synergistic or additive effects in tumor cells, they do not exhibit deleterious effects on normal cells, suggesting a favorable therapeutic window.
References
Application Notes and Protocols: Dissolving 2-Aminoethyl Dihydrogen Phosphate for Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminoethyl dihydrogen phosphate, also known as O-Phosphoethanolamine or Colamine phosphoric acid, is an ethanolamine derivative and a metabolite involved in phospholipid biosynthesis. It serves as a crucial component of cell membranes and is implicated in various cellular processes, including cell metabolism and signaling pathways.[1][2] Recent studies have highlighted its role as a pro-apoptotic agent in cancer models, making it a compound of interest in drug development and cell biology research.[1][2][3] Proper preparation and dissolution of this compound are critical for ensuring reproducibility and accuracy in cell culture experiments.
These application notes provide detailed protocols for the solubilization of 2-Aminoethyl dihydrogen phosphate for its effective use in cell culture media.
Physicochemical Properties
A summary of the key properties of 2-Aminoethyl dihydrogen phosphate is presented below. This data is essential for calculating concentrations and understanding the compound's behavior in solution.
| Property | Value | Reference |
| Synonyms | O-Phosphoethanolamine, Colamine phosphoric acid, Ethanolamine dihydrogen phosphate | |
| CAS Number | 1071-23-4 | |
| Molecular Formula | C₂H₈NO₄P | |
| Molecular Weight | 141.06 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 241-243 °C | |
| Solubility in Water | 72-100 mg/mL | |
| Storage Temperature | Room Temperature (2-30°C), Keep Dry |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 100 mg/mL)
This protocol describes the preparation of a sterile, concentrated stock solution of 2-Aminoethyl dihydrogen phosphate, which can be stored and diluted for future use.
Materials:
-
2-Aminoethyl dihydrogen phosphate powder (CAS 1071-23-4)
-
Sterile, tissue culture grade water (Water for Injection or equivalent)
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm porosity)
-
Sterile syringes
-
Aseptic workspace (e.g., laminar flow hood)
-
Sterile, cryo-safe storage vials
Procedure:
-
Preparation: In an aseptic workspace, unseal the 2-Aminoethyl dihydrogen phosphate container.
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of powder. For a 100 mg/mL stock solution in 10 mL, weigh 1.0 g of the powder.
-
Dissolution: Aseptically transfer the powder into a sterile 50 mL conical tube. Using a sterile serological pipette, add 90% of the final volume of sterile, tissue culture grade water (e.g., 9 mL for a final volume of 10 mL).
-
Mixing: Tightly cap the tube and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. The compound has good solubility in water.
-
Volume Adjustment: Adjust the solution to the final desired volume with sterile water.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip. Filter-sterilize the solution into a new, sterile conical tube or directly into sterile storage vials. Preparing media in concentrated form is generally not recommended if precipitates may form, but 2-Aminoethyl dihydrogen phosphate is highly soluble in water.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryo-safe vials to avoid repeated freeze-thaw cycles. Store the aliquots at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Supplementing Cell Culture Medium
This protocol details the aseptic addition of the 2-Aminoethyl dihydrogen phosphate stock solution to a basal cell culture medium (e.g., RPMI-1640, DMEM).
Materials:
-
Prepared sterile stock solution of 2-Aminoethyl dihydrogen phosphate
-
Basal cell culture medium (pre-warmed to 37°C)
-
Complete growth medium (basal medium supplemented with serum, antibiotics, etc.)
-
Aseptic workspace (e.g., laminar flow hood)
-
Sterile serological pipettes
Procedure:
-
Determine Final Concentration: Calculate the volume of stock solution required to achieve the desired final concentration in your complete growth medium. For example, to achieve a final concentration of 22.8 mM (as used in some studies) in 100 mL of medium:
-
Molar Mass = 141.06 g/mol
-
Desired Molarity = 22.8 mM = 0.0228 mol/L
-
Stock Concentration = 100 mg/mL = 100 g/L
-
Stock Molarity = (100 g/L) / (141.06 g/mol ) = 0.709 M
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(0.709 M) * V₁ = (0.0228 M) * (100 mL)
-
V₁ = (0.0228 * 100) / 0.709 ≈ 3.22 mL
-
-
Aseptic Addition: In a laminar flow hood, add the calculated volume (3.22 mL) of the sterile stock solution to 96.78 mL of your complete cell culture medium to reach a final volume of 100 mL.
-
Mixing: Gently swirl the flask or bottle to ensure homogenous mixing of the supplement.
-
Equilibration: If necessary, equilibrate the final medium in a 37°C, 5% CO₂ incubator before adding it to your cells.
-
Quality Check: Visually inspect the final supplemented medium to ensure it is clear and free from precipitation before use.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing a sterile stock solution of 2-Aminoethyl dihydrogen phosphate.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Covalent Labeling of Antibodies with 2-Amino(2H4)ethyl dihydrogen phosphate for Functional Studies
Abstract
This application note describes a method for the custom labeling of antibodies with 2-Amino(2H4)ethyl dihydrogen phosphate. This protocol provides a reproducible means of introducing a phosphate group onto an antibody, which can be useful for a variety of research applications, including studies of protein-protein interactions, cellular signaling, and as a tool in the development of novel diagnostics and therapeutics. The described method utilizes a glutaraldehyde crosslinker to covalently conjugate the primary amine of 2-Amino(2H4)ethyl dihydrogen phosphate to surface-accessible lysine residues on the antibody.
Introduction
The ability to covalently modify antibodies with specific functional groups is a cornerstone of modern biological research and drug development. Labeled antibodies are indispensable tools in a wide array of immunoassays, including ELISA, flow cytometry, and immunohistochemistry. While fluorescent and enzymatic labels are common, the introduction of other small molecules, such as phosphate groups, can open up new avenues of investigation.
Protein phosphorylation is a critical post-translational modification that regulates a vast number of cellular processes.[1][2] The development of phospho-specific antibodies, which recognize phosphorylated proteins, has been instrumental in advancing our understanding of cell signaling.[1][3][4] This application note explores the reverse concept: the direct labeling of an antibody with a phosphate-containing molecule, 2-Amino(2H4)ethyl dihydrogen phosphate. This deuterated label provides a stable isotope tag that can be distinguished from natural phosphate groups by mass spectrometry.
Potential applications for antibodies labeled with 2-Amino(2H4)ethyl dihydrogen phosphate include:
-
Probing Phosphatase Activity: The labeled antibody can serve as a novel substrate for phosphatases, enabling the study of their activity and inhibition.
-
Investigating Phosphate-Binding Proteins: The phosphate moiety can be used to study interactions with phosphate-binding domains of other proteins.
-
Stable Isotope Labeling for Mass Spectrometry: The presence of deuterium (2H4) allows for the use of the labeled antibody in quantitative mass spectrometry-based assays.
This document provides a detailed protocol for the conjugation of 2-Amino(2H4)ethyl dihydrogen phosphate to a model IgG antibody and outlines methods for the characterization of the resulting conjugate.
Materials and Methods
Reagents and Buffers
-
Monoclonal Antibody (e.g., Mouse IgG1) at a concentration of 1-5 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.
-
2-Amino(2H4)ethyl dihydrogen phosphate (MW: 145.09 g/mol )
-
Glutaraldehyde, 25% solution in water
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or centrifugal filtration units
-
Bradford Assay Reagent for protein concentration determination
-
Malachite Green Phosphate Assay Kit for quantification of phosphate incorporation
Antibody Preparation
Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer. The antibody solution should be free of primary amines (e.g., Tris buffer) and stabilizers like BSA that would compete in the conjugation reaction. If necessary, the antibody should be dialyzed against PBS, pH 7.4.
Experimental Protocols
Protocol 1: Glutaraldehyde-Mediated Antibody Labeling
This protocol describes the covalent attachment of 2-Amino(2H4)ethyl dihydrogen phosphate to an antibody using glutaraldehyde as a homobifunctional crosslinker. Glutaraldehyde reacts with primary amines on both the antibody (lysine residues) and the labeling molecule.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the antibody solution (e.g., 1 mg in 500 µL PBS) with a 100-fold molar excess of 2-Amino(2H4)ethyl dihydrogen phosphate.
-
Gently mix the solution by pipetting.
-
-
Crosslinking:
-
Add glutaraldehyde to a final concentration of 0.1% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.
-
-
Quenching:
-
To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess labeling reagent and crosslinker by dialysis against PBS, pH 7.4, at 4°C with at least three buffer changes, or by using a centrifugal filtration unit.
-
-
Characterization:
-
Determine the final protein concentration of the labeled antibody using a Bradford assay.
-
Quantify the degree of labeling (DOL), i.e., the number of phosphate groups per antibody molecule, using a Malachite Green Phosphate Assay Kit.
-
Data Presentation
The following tables summarize hypothetical data from a typical labeling experiment.
Table 1: Reactant Concentrations
| Component | Initial Concentration | Molar Ratio (to Antibody) |
| Mouse IgG1 Antibody | 2 mg/mL | 1 |
| 2-Amino(2H4)ethyl dihydrogen phosphate | 2.1 mg/mL | 100 |
| Glutaraldehyde | 0.1% (v/v) | N/A |
Table 2: Characterization of Labeled Antibody
| Parameter | Result |
| Final Antibody Concentration | 1.8 mg/mL |
| Degree of Labeling (Phosphate/Antibody) | 4.2 |
| Antigen Binding Affinity (ELISA) | No significant change |
Visualizations
Experimental Workflow
Caption: Workflow for glutaraldehyde-mediated antibody labeling.
Logical Relationship of Labeling Components
Caption: Relationship between reactants and the final product.
Conclusion
The protocol outlined in this application note provides a straightforward method for labeling antibodies with 2-Amino(2H4)ethyl dihydrogen phosphate. This technique expands the repertoire of custom antibody modifications available to researchers. The resulting phosphate-labeled antibodies have potential utility in a variety of biochemical and immunological assays, particularly those leveraging the unique properties of the phosphate group and the deuterated stable isotope label. Further optimization of the molar ratio of the labeling reagent and crosslinker may be necessary to achieve the desired degree of labeling for specific applications.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for 2-Aminoethyl Dihydrogen Phosphate as a Buffer Component in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl dihydrogen phosphate, also known as O-phosphoethanolamine or colamine phosphoric acid, is a zwitterionic compound with two ionizable groups, making it a versatile buffer for a range of biochemical assays. Its chemical structure, featuring both a primary amine and a phosphate group, provides two distinct buffering regions. This document provides detailed application notes and protocols for the effective use of 2-Aminoethyl dihydrogen phosphate as a buffer component in biochemical research and drug development.
Properties of 2-Aminoethyl Dihydrogen Phosphate Buffer
Understanding the physicochemical properties of 2-Aminoethyl dihydrogen phosphate is crucial for its application as a buffer. Key properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | O-Phosphoethanolamine, Ethanolamine phosphate, Colamine phosphoric acid | [1] |
| CAS Number | 1071-23-4 | [1] |
| Molecular Formula | C₂H₈NO₄P | [1] |
| Molecular Weight | 141.06 g/mol | [1] |
| pKa₁ (25 °C) | 5.61 | |
| pKa₂ (25 °C) | 10.39 | |
| Buffering Range 1 | pH 4.6 - 6.6 | |
| Buffering Range 2 | pH 9.4 - 11.4 |
Note: The pKa values indicate two useful buffering ranges, one in the slightly acidic to neutral range and another in the alkaline range.
Applications in Biochemical Assays
The dual buffering range of 2-Aminoethyl dihydrogen phosphate makes it suitable for a variety of biochemical assays, particularly those involving enzymes with optimal activity in either slightly acidic or alkaline conditions.
-
Enzyme Kinetics: The buffer can be used to maintain a constant pH during enzyme kinetic studies, which is critical as enzyme activity is highly pH-dependent.
-
Phosphatase Assays: The alkaline buffering range is particularly well-suited for assays of alkaline phosphatases, which typically exhibit optimal activity at high pH.
-
Kinase Assays: The slightly acidic to neutral buffering range can be employed in kinase assays, many of which have pH optima in this region.
-
Cell-Based Assays: While not its primary role as a buffer, it has been studied for its pro-apoptotic effects in cancer cell lines.
Experimental Protocols
Preparation of 1 M 2-Aminoethyl Dihydrogen Phosphate Stock Solution
Materials:
-
2-Aminoethyl dihydrogen phosphate (MW: 141.06 g/mol )
-
High-purity deionized or distilled water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
-
Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weighing: Weigh out 141.06 g of 2-Aminoethyl dihydrogen phosphate powder.
-
Dissolving: Add the powder to a beaker containing approximately 800 mL of high-purity water. Place the beaker on a stir plate and stir until the powder is completely dissolved.
-
pH Adjustment (Optional): At this stage, the pH of the solution can be roughly adjusted towards the desired buffering range using concentrated NaOH or HCl. This will be further refined when preparing the working buffer.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add high-purity water to the mark.
-
Storage: Store the 1 M stock solution at 4°C. For long-term storage, sterile filtration is recommended.
Preparation of a 50 mM Working Buffer Solution (pH 5.6)
Materials:
-
1 M 2-Aminoethyl dihydrogen phosphate stock solution
-
High-purity deionized or distilled water
-
Calibrated pH meter
-
Concentrated HCl
-
Graduated cylinders and beakers
Procedure:
-
Dilution: In a beaker, add 50 mL of the 1 M 2-Aminoethyl dihydrogen phosphate stock solution to 900 mL of high-purity water.
-
pH Adjustment: Place the beaker on a stir plate with a stir bar and immerse a calibrated pH electrode. Slowly add concentrated HCl dropwise while monitoring the pH. Continue until the pH is stable at 5.6.
-
Final Volume: Transfer the solution to a 1 L graduated cylinder or volumetric flask and add high-purity water to the 1 L mark.
-
Storage: Store the buffer at 4°C.
Protocol for an Alkaline Phosphatase (ALP) Assay
This protocol is a general guideline for a colorimetric ALP assay using p-nitrophenyl phosphate (pNPP) as a substrate, adapted for use with a 2-Aminoethyl dihydrogen phosphate buffer.
Materials:
-
100 mM 2-Aminoethyl dihydrogen phosphate buffer, pH 10.4
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline Phosphatase (ALP) enzyme solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM 2-Aminoethyl dihydrogen phosphate buffer and adjust the pH to 10.4 with NaOH.
-
Prepare the pNPP substrate solution in the buffer. The final concentration will depend on the specific assay, but a common starting point is 1-10 mM.
-
Prepare dilutions of the ALP enzyme in the buffer.
-
-
Assay Setup:
-
Add 50 µL of the pNPP substrate solution to each well of a 96-well plate.
-
To initiate the reaction, add 50 µL of the ALP enzyme solution to each well.
-
Include a blank control with buffer instead of the enzyme.
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from the sample absorbance values. The enzyme activity is proportional to the rate of p-nitrophenol formation.
Visualizations
Buffer Preparation Workflow
Caption: Workflow for preparing stock and working solutions of 2-Aminoethyl dihydrogen phosphate buffer.
General Enzyme Assay Workflow
Caption: A generalized workflow for a typical enzyme-catalyzed reaction using a microplate format.
Considerations for Use
-
Interaction with Divalent Cations: Phosphate-containing buffers can chelate divalent cations such as Mg²⁺ and Ca²⁺, which are often essential cofactors for enzymes like kinases and some phosphatases. A study on the interaction of O-phosphorylethanolamine with Mg²⁺ has shown the formation of complex species. The stability of these complexes should be considered when designing assays that require precise concentrations of free divalent cations. It may be necessary to determine the optimal concentration of these cations empirically in the presence of the buffer.
-
Enzyme Compatibility: While theoretically suitable for a range of enzymes, the compatibility of 2-Aminoethyl dihydrogen phosphate buffer with specific enzymes should be empirically validated. Potential inhibitory or activating effects of the buffer on the enzyme of interest should be assessed.
Conclusion
2-Aminoethyl dihydrogen phosphate is a versatile zwitterionic buffer with two distinct buffering ranges, making it a valuable tool for a variety of biochemical assays. By following the provided protocols and considering the potential effects of temperature and interactions with divalent cations, researchers can effectively utilize this buffer to maintain stable pH conditions and obtain reliable and reproducible results in their experiments.
References
O-Phosphoethanolamine: Pharmaceutical Applications, Detailed Protocols, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phosphoethanolamine (PEA) is an endogenous ethanolamine phosphate ester and a vital intermediate in the biosynthesis of phosphatidylethanolamine (PE), a key component of cellular membranes.[1][2][3] Beyond its structural role, emerging research has highlighted its potential therapeutic applications in the pharmaceutical industry, particularly in oncology and neurodegenerative diseases. This document provides a comprehensive overview of PEA's applications, detailed experimental protocols for its study, and an exploration of its mechanisms of action.
I. Pharmaceutical Applications
Anticancer Agent
Synthetic O-Phosphoethanolamine has demonstrated significant potential as an anticancer agent, exhibiting cytotoxicity against a range of cancer cell lines while showing minimal effect on normal cells.[4][5] Its primary mechanism of action involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Key Anticancer Effects:
-
Induction of Apoptosis: PEA triggers programmed cell death in cancer cells.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at specific phases of the cell cycle.
-
Anti-leukemic Effects: In vivo studies have shown its efficacy in reducing leukemic cell proliferation in animal models.
-
Tumor Growth Inhibition: PEA has been shown to reduce tumor volume and increase survival rates in animal models of melanoma and Ehrlich ascites tumors.
Neuroprotective Agent in Neurodegenerative Diseases
Alterations in PEA levels have been implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Key Observations in Neurodegenerative Diseases:
-
Decreased Levels in Alzheimer's Disease: Post-mortem brain samples from Alzheimer's disease patients show significantly reduced levels of PEA in the temporal cortex, frontal cortex, and hippocampus.
-
Reduced Levels in Huntington's and Parkinson's Disease: Similar depletions of PEA have been observed in brain regions affected by Huntington's and Parkinson's disease.
-
Potential Therapeutic Strategy: The exogenous administration of PEA is being explored as a potential therapeutic approach to enhance cholinergic function, which is compromised in Alzheimer's disease.
Biomarker for Major Depressive Disorder
Recent studies have suggested that plasma levels of O-Phosphoethanolamine could serve as a potential biomarker for the diagnosis of major depressive disorder (MDD). This opens up possibilities for the development of new diagnostic tools for psychiatric disorders.
II. Quantitative Data
In Vitro Cytotoxicity of O-Phosphoethanolamine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mg/mL) | IC50 (mM) | Reference |
| B16-F10 | Mouse Melanoma | 12.5 - 100 µM | 1.76 - 14.1 | |
| MCF-7 | Human Breast Cancer | 1.82 | 12.9 | |
| Skmel-28 | Human Melanoma | 1.20 | 8.5 | |
| Mewo | Human Melanoma | 2.4 | 17.1 | |
| H292 | Human Mucoepidermoid Lung Carcinoma | 1.32 | 9.4 | |
| K-562 | Human Chronic Myeloid Leukemia | - | 43.1 | |
| K-562 Lucena (MDR+) | Human Chronic Myeloid Leukemia | - | 145.9 | |
| HUVEC (non-cancerous) | Human Umbilical Vein Endothelial Cell | >5 | >35.7 |
In Vivo Efficacy of O-Phosphoethanolamine in Animal Models of Cancer
| Animal Model | Cancer Type | Treatment Dose | Outcome | Reference |
| Ehrlich Ascites Tumor (EAT) bearing mice | Ascites Tumor | 35 and 70 mg/kg | Inhibited tumor growth and increased lifespan | |
| B16-F10 melanoma bearing mice | Melanoma | Not specified | Reduced tumor volume and increased survival rate | |
| NOD/SCID mice with APL | Acute Promyelocytic Leukemia | Not specified | Reduced number of immature myeloid cells and impaired expansion of malignant clones |
O-Phosphoethanolamine Levels in Neurodegenerative Diseases
| Disease | Brain Region | Percentage Reduction | Reference |
| Alzheimer's Disease | Temporal Cortex | 64% | |
| Alzheimer's Disease | Frontal Cortex | 48% | |
| Alzheimer's Disease | Hippocampus | 40% | |
| Huntington's Disease | Caudate | 76% | |
| Huntington's Disease | Putamen | 53% | |
| Huntington's Disease | Nucleus Accumbens | 48% |
III. Signaling Pathways and Mechanisms of Action
Kennedy Pathway for Phosphatidylethanolamine Biosynthesis
O-Phosphoethanolamine is a central molecule in the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylethanolamine (PE). This pathway is crucial for maintaining the integrity and function of cellular membranes.
Figure 1: The Kennedy Pathway for PE Biosynthesis.
Intrinsic Apoptosis Pathway Induced by O-Phosphoethanolamine in Cancer Cells
In cancer cells, O-Phosphoethanolamine triggers apoptosis primarily through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.
Figure 2: Intrinsic Apoptosis Pathway Induced by PEA.
IV. Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of O-Phosphoethanolamine on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
O-Phosphoethanolamine (synthetic, Pho-s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of O-Phosphoethanolamine in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of PEA to the respective wells. Include a control group with medium only.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value (the concentration of PEA that inhibits 50% of cell growth) by plotting a dose-response curve.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with O-Phosphoethanolamine.
Materials:
-
Cancer cells treated with PEA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentration of PEA for the desired time period.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with O-Phosphoethanolamine.
Materials:
-
Cancer cells treated with PEA
-
Caspase-3 Colorimetric Assay Kit (containing a DEVD-pNA substrate)
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Treat cells with PEA to induce apoptosis.
-
Lyse the cells using the provided lysis buffer and quantify the protein concentration.
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of O-Phosphoethanolamine on the mitochondrial membrane potential.
Materials:
-
Cancer cells treated with PEA
-
JC-1 or TMRE (tetramethylrhodamine, ethyl ester) staining solution
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with PEA for the desired duration.
-
Incubate the cells with JC-1 (5 µg/mL) or TMRE (100 nM) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope.
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
-
TMRE: The intensity of red fluorescence is proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates depolarization.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of O-Phosphoethanolamine on the cell cycle distribution.
Materials:
-
Cancer cells treated with PEA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with PEA for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Quantification of O-Phosphoethanolamine in Biological Samples by HPLC
Objective: To measure the concentration of O-Phosphoethanolamine in plasma or brain tissue.
Materials:
-
Plasma or brain tissue homogenate
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for derivatization
-
Titanium dioxide-modified monolithic silica spin column (for purification)
-
HPLC system with a hydrophilic interaction liquid chromatography (HILIC) column and a fluorescence detector
Protocol:
-
Sample Preparation:
-
Plasma: Deproteinize the plasma sample.
-
Brain Tissue: Homogenize the brain tissue in an appropriate buffer and deproteinize.
-
-
Derivatization: Derivatize the PEA in the sample with AQC under mild conditions.
-
Purification: Purify the derivatized PEA using a titanium dioxide-modified spin column.
-
HPLC Analysis:
-
Inject the purified sample into the HPLC system.
-
Separate the derivatized PEA on a HILIC column under alkaline mobile phase conditions.
-
Detect the fluorescent derivative using an excitation wavelength of 250 nm and an emission wavelength of 395 nm.
-
-
Quantification: Determine the concentration of PEA by comparing the peak area to a standard curve prepared with known concentrations of PEA.
V. Conclusion
O-Phosphoethanolamine is a promising molecule in the pharmaceutical industry with demonstrated anticancer and potential neuroprotective properties. Its ability to selectively induce apoptosis in cancer cells makes it an attractive candidate for further drug development. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research into the therapeutic potential of this multifaceted compound. As our understanding of its role in cellular processes continues to grow, so too will the opportunities for its application in treating a range of diseases.
References
Application Notes & Protocols: 2-AEH2P as an Immunomodulatory Agent In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-aminoethyl dihydrogen phosphate (2-AEH2P), a synthetic monophosphoester, is a molecule involved in the turnover of membrane phospholipids.[1][2] Emerging research has highlighted its potential as an anti-neoplastic agent, demonstrating significant anti-proliferative and pro-apoptotic properties across a variety of cancer cell lines.[3][4] While often described as having an immunomodulatory effect, the primary evidence from in vitro studies points to an indirect mechanism of action. 2-AEH2P directly targets cancer cells, inducing a specific form of cell death (apoptosis) that can, in turn, influence the tumor microenvironment and subsequent immune responses.[5] These application notes provide a summary of the known effects of 2-AEH2P in vitro and detailed protocols for assessing its activity.
Mechanism of Action: Induction of Apoptosis
In vitro studies have consistently shown that 2-AEH2P's primary mechanism of action against cancer cells is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by a disruption of the mitochondrial membrane potential (ΔΨm), a key event that triggers a cascade of downstream signaling events. The reduction in ΔΨm leads to the release of cytochrome c from the mitochondria into the cytoplasm. This, along with the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family and the tumor suppressor protein p53, culminates in the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: 2-AEH2P induced apoptosis pathway in cancer cells.
Data Presentation: In Vitro Efficacy of 2-AEH2P
Quantitative data from studies on various cancer cell lines demonstrate the cytotoxic and anti-proliferative efficacy of 2-AEH2P.
Table 1: Cytotoxicity (IC50) of 2-AEH2P in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (24h) | IC50 (48h) | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 30 mM | 28 mM | |
| 4T1 | Murine Triple-Negative Breast Cancer | 35 mM | 32 mM | |
| HUVEC | Normal Human Endothelial Cells | 32 mM | 27 mM |
| FN1 | Normal Human Fibroblast | > 40 mM | > 40 mM | |
Table 2: Functional Effects of 2-AEH2P on Triple-Negative Breast Cancer Cells
| Cell Line | Parameter | Treatment | Result (% Reduction) | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Migration Potential | 2-AEH2P | 50.0 ± 5.8% | |
| 4T1 | Migration Potential | 2-AEH2P | 30.8 ± 3.5% | |
| MDA-MB-231 | Mitochondrial Potential | 2-AEH2P | 45.8 ± 3.1% |
| 4T1 | Mitochondrial Potential | 2-AEH2P | 25.4 ± 4.2% | |
Experimental Protocols
The following protocols describe standard in vitro assays to characterize the effects of 2-AEH2P on cancer cells.
Caption: Experimental workflow for characterizing 2-AEH2P.
Protocol 1: Assessment of Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the concentration of 2-AEH2P that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
2-AEH2P stock solution (e.g., 1M in ultrapure water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Methanol or DMSO
-
ELISA plate reader (540 nm filter)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of 2-AEH2P in complete culture medium. Remove the old medium from the wells and add 100 µL of the 2-AEH2P dilutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24h and 48h).
-
MTT Addition: After incubation, remove the supernatant and add 100 µL of MTT solution (diluted 1:10 in medium) to each well. Incubate for 3 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of methanol or DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Quantify the absorbance at 540 nm using an ELISA plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
This flow cytometry-based assay measures the disruption of ΔΨm, a hallmark of early apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
2-AEH2P at desired concentrations (e.g., IC50 value)
-
Mitochondrial-sensitive dye (e.g., JC-1, Rhodamine 123)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-AEH2P as described in Protocol 1 for 12-24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in 500 µL of PBS.
-
Staining: Add the mitochondrial-sensitive dye according to the manufacturer's instructions (e.g., 10 µM JC-1 for 15-30 minutes at 37°C).
-
Washing: Wash the cells once with PBS to remove excess dye.
-
Flow Cytometry: Analyze the cells immediately on a flow cytometer. For JC-1, healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the percentage of cells with low ΔΨm (green fluorescence) in the treated samples compared to the control.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of 2-AEH2P on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
2-AEH2P at desired concentrations
-
PBS, 70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2 for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak (indicative of apoptotic cells with fragmented DNA).
Proposed Protocols for Direct Immunomodulatory Assessment
While current data focuses on cancer cells, the following protocols can be used to investigate the direct effects of 2-AEH2P on immune cells.
Caption: Proposed workflow for direct immunomodulation studies.
Proposed Protocol A: T-Cell Proliferation Assay (CFSE)
This assay measures the ability of 2-AEH2P to inhibit or enhance the proliferation of T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% human AB serum
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
T-cell mitogen (e.g., Phytohemagglutinin, PHA)
-
2-AEH2P
-
Flow cytometer with antibodies for CD4 and CD8
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Label PBMCs with CFSE dye according to the manufacturer's protocol. The dye is taken up by cells and is halved with each cell division.
-
Culture Setup: Plate CFSE-labeled PBMCs in a 96-well plate. Add 2-AEH2P at various concentrations. Add a mitogen like PHA to stimulate proliferation. Include controls: unstimulated cells (negative) and PHA-stimulated cells without 2-AEH2P (positive).
-
Incubation: Culture for 4-5 days to allow for several rounds of cell division.
-
Staining and Analysis: Harvest cells, stain with fluorescently-labeled anti-CD4 and anti-CD8 antibodies, and analyze by flow cytometry.
-
Data Interpretation: Proliferating cells will show a sequential reduction in CFSE fluorescence. Quantify the percentage of divided CD4+ and CD8+ T-cells in the presence of 2-AEH2P compared to the positive control.
Proposed Protocol B: Cytokine Profile Analysis (ELISA)
This protocol assesses whether 2-AEH2P modulates the production of key cytokines by immune cells.
Materials:
-
Human PBMCs or isolated monocytes/macrophages
-
Culture medium
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes)
-
2-AEH2P
-
ELISA kits for cytokines of interest (e.g., TNF-α, IL-6, IL-10, IFN-γ)
Procedure:
-
Cell Culture: Plate PBMCs or other immune cells in a 24-well plate.
-
Treatment: Add 2-AEH2P at various concentrations. After a pre-incubation period (e.g., 1-2 hours), add a stimulant like LPS to induce cytokine production.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA: Perform an ELISA for each cytokine of interest according to the kit manufacturer's instructions.
-
Data Interpretation: Quantify the concentration (pg/mL) of each cytokine. Compare the levels in 2-AEH2P-treated wells to the stimulated control to determine if 2-AEH2P has an inhibitory or enhancing effect on cytokine secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. davidpublisher.com [davidpublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 2-Amino(2H_4_)ethyl dihydrogen phosphate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and handling 2-Amino(2H_4_)ethyl dihydrogen phosphate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2-Amino(2H₄)ethyl dihydrogen phosphate in water?
A1: 2-Amino(2H₄)ethyl dihydrogen phosphate, also known as O-phosphoethanolamine, is generally considered to have good solubility in water.[1] Published data for an equivalent product indicates a solubility of at least 100 mg/mL in water at room temperature.[2][3] However, the actual achievable concentration can be influenced by factors such as pH, temperature, and the purity of the compound.
Q2: How does pH affect the solubility of 2-Amino(2H₄)ethyl dihydrogen phosphate?
A2: The pH of the aqueous solution is a critical factor in determining the solubility of 2-Amino(2H₄)ethyl dihydrogen phosphate due to its zwitterionic nature.[1] The molecule possesses both an acidic phosphate group and a basic amino group.
-
Acidic Conditions (pH 1-6): In this range, the molecule predominantly exists as a zwitterion (NH₃⁺-CH₂-CH₂-OPO₃H⁻), which is generally highly soluble in water.[1]
-
Strongly Acidic Conditions (pH < 1): The phosphate group is fully protonated.
-
Alkaline Conditions (pH > 6): The phosphate group begins to deprotonate, and at pH 11, the amino group also deprotonates. Changes in the net charge of the molecule at different pH values can influence its interaction with water and thus its solubility.
Q3: What is the recommended storage condition for 2-Amino(2H₄)ethyl dihydrogen phosphate and its aqueous solutions?
A3: The solid powder should be stored in a dry place, with a recommended temperature range of 2-30°C. For aqueous solutions, it is advisable to prepare them fresh for experiments. If short-term storage is necessary, refrigeration at 2-8°C is recommended to minimize potential degradation. For longer-term storage, stability studies would be required to determine the optimal conditions.
Troubleshooting Guide
Problem: The compound is not dissolving completely at the desired concentration.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal pH | Adjust the pH of the solution. | Protocol for pH Adjustment: 1. Prepare a slurry of the 2-Amino(2H₄)ethyl dihydrogen phosphate in the desired volume of water. 2. While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise. 3. Monitor the pH of the solution using a calibrated pH meter. 4. Continue adding the acid or base until the compound fully dissolves. It is recommended to target a pH range of 2-5, where the zwitterionic form is stable and highly soluble. |
| Low Temperature | Gently warm the solution. | Protocol for Temperature Adjustment: 1. Place the solution in a water bath set to a temperature between 30-40°C. 2. Stir the solution continuously until the compound dissolves. 3. Allow the solution to cool to room temperature before use, ensuring the compound remains in solution. |
| Solution is Saturated | The desired concentration exceeds the solubility limit under the current conditions. | Protocol for Preparing a Saturated Solution: 1. Add an excess amount of the compound to the water. 2. Stir vigorously for an extended period (e.g., 24 hours) at a constant temperature. 3. Filter the solution to remove the undissolved solid. 4. The resulting solution is saturated at that temperature. The concentration can then be determined analytically. |
Problem: The solution is cloudy or hazy after dissolution.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Insoluble Impurities | Filter the solution. | Protocol for Filtration: 1. Use a 0.22 µm or 0.45 µm syringe filter compatible with aqueous solutions. 2. Draw the solution into a syringe. 3. Attach the syringe filter and dispense the solution into a clean container. This will remove any particulate matter. |
| Precipitation | The compound may be precipitating out of solution due to changes in temperature or pH. | Re-evaluate the dissolution parameters (pH and temperature) as described in the "Compound not dissolving completely" section. Ensure the final solution conditions are maintained to prevent precipitation. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Solubility in Water | 100 mg/mL | |
| Melting Point | 241-243 °C | |
| Molecular Weight | 141.06 g/mol | |
| pKa (Phosphate) | ~1 and ~6 | |
| pKa (Amino) | ~11 |
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for dissolving 2-Amino(2H₄)ethyl dihydrogen phosphate.
Caption: Recommended workflow for preparing aqueous solutions.
References
Technical Support Center: Stability of 2-Amino(2H4)ethyl dihydrogen phosphate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino(2H4)ethyl dihydrogen phosphate, also known as deuterated O-phosphoethanolamine, in solution over time. The information presented here is intended to help troubleshoot common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino(2H4)ethyl dihydrogen phosphate and why is its stability in solution a concern?
A1: 2-Amino(2H4)ethyl dihydrogen phosphate is a deuterated form of O-phosphoethanolamine, a key metabolite in the biosynthesis of phosphatidylethanolamine, a major component of cell membranes.[1][2] Its stability in solution is crucial for the accuracy and reproducibility of experiments. Degradation can lead to a decrease in the concentration of the active compound and the formation of impurities that may interfere with assays or have unintended biological effects.
Q2: What are the primary degradation pathways for 2-Amino(2H4)ethyl dihydrogen phosphate in solution?
A2: The primary degradation pathway for phosphate esters like 2-Amino(2H4)ethyl dihydrogen phosphate in aqueous solution is hydrolysis. This reaction involves the cleavage of the phosphate ester bond by water, resulting in the formation of ethanolamine and inorganic phosphate. The rate of hydrolysis is significantly influenced by pH and temperature.
Q3: How does the deuteration at the ethyl group affect the stability of the molecule?
A3: The replacement of hydrogen with deuterium on the ethyl group results in a kinetic isotope effect (KIE). For hydrolysis of phosphate esters, where the C-H (or C-D) bond is not broken in the rate-determining step, the secondary KIE is expected to be small. Generally, C-D bonds are slightly stronger than C-H bonds, which may lead to a marginal increase in stability. However, for most practical purposes in solution-based experiments, the stability of the deuterated and non-deuterated forms can be considered very similar.
Q4: What are the recommended storage conditions for solutions of 2-Amino(2H4)ethyl dihydrogen phosphate?
A4: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aqueous solutions at low temperatures (2-8 °C) and at a pH close to neutral. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q5: Can buffer components affect the stability of 2-Amino(2H4)ethyl dihydrogen phosphate?
A5: Yes, certain buffer components can influence the rate of hydrolysis. While common biological buffers like phosphate-buffered saline (PBS) are generally suitable, it is good practice to evaluate the stability of the compound in the specific buffer system used for your experiments, especially if the experiments are conducted over extended periods or at elevated temperatures.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues with 2-Amino(2H4)ethyl dihydrogen phosphate solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of 2-Amino(2H4)ethyl dihydrogen phosphate immediately before use.
-
Verify Concentration: Use a validated analytical method, such as HPLC (see Experimental Protocols), to confirm the concentration of your stock and working solutions.
-
Control Temperature: Maintain a consistent and low temperature for your solutions whenever possible. If experiments are performed at elevated temperatures, minimize the incubation time.
-
pH Monitoring: Ensure the pH of your solution is controlled and appropriate for your experiment. The rate of hydrolysis is pH-dependent.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Degradants: The primary degradation products are likely ethanolamine and inorganic phosphate. Use analytical standards to confirm the identity of these peaks.
-
Conduct a Forced Degradation Study: To confirm that the new peaks are indeed from degradation, intentionally stress a sample of the solution (e.g., by heating or exposing it to acidic/basic conditions) and monitor the increase in the impurity peaks alongside the decrease in the parent compound peak.
-
Optimize Solution Conditions: Based on the conditions that accelerate degradation, adjust your experimental parameters (e.g., lower the temperature, adjust the pH) to improve stability.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Quantitative Stability Data
| Parameter | Value | Conditions | Reference |
| Illustrative Half-Life (t½) | ~1.1 x 10¹² years | 25 °C, Neutral pH | [4] |
| Hydrolysis Rate Constant (k) | ~2 x 10⁻²⁰ s⁻¹ | 25 °C, Neutral pH | [3] |
Note: The rate of hydrolysis is highly dependent on pH and temperature. The stability of phosphate monoesters generally decreases at acidic and alkaline pH and increases significantly with temperature.
Experimental Protocols
Protocol 1: HPLC Method for Quantification and Stability Assessment
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the analysis of O-phosphoethanolamine, which can be adapted for the deuterated analog.
-
Objective: To quantify the concentration of 2-Amino(2H4)ethyl dihydrogen phosphate and its degradation over time.
-
Instrumentation:
-
HPLC system with a fluorescence detector
-
Amide-type hydrophilic interaction liquid chromatography (HILIC) column
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
2-Amino(2H4)ethyl dihydrogen phosphate standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and an aqueous ammonium acetate buffer.
-
Standard Solution Preparation: Prepare a series of standard solutions of 2-Amino(2H4)ethyl dihydrogen phosphate in the desired buffer at known concentrations.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the test solution. If necessary, dilute the sample with the mobile phase to fall within the concentration range of the standard curve.
-
HPLC Analysis:
-
Inject the standards and samples onto the HILIC column.
-
Run the HPLC method with a suitable gradient program.
-
As O-phosphoethanolamine lacks a strong chromophore, pre-column derivatization with a fluorescent tag (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) followed by fluorescence detection is a sensitive method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of 2-Amino(2H4)ethyl dihydrogen phosphate in the test samples by interpolating their peak areas from the calibration curve.
-
Plot the concentration of the compound as a function of time to determine the degradation rate.
-
-
Workflow for HPLC-based Stability Assessment
Caption: Experimental workflow for assessing stability using HPLC.
Signaling Pathway Involvement
2-Aminoethyl dihydrogen phosphate (O-phosphoethanolamine) is a crucial intermediate in the Kennedy pathway , the primary route for the de novo synthesis of phosphatidylethanolamine (PE). PE is a vital phospholipid component of cellular membranes.
The Kennedy Pathway (CDP-ethanolamine branch)
Caption: The CDP-ethanolamine branch of the Kennedy pathway for phosphatidylethanolamine biosynthesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Structural characterization of human O-phosphoethanolamine phospho-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Optimizing O-Phosphoethanolamine Functionalization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the chemical functionalization of O-Phosphoethanolamine (PEA). It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on O-Phosphoethanolamine available for functionalization? A1: O-Phosphoethanolamine (PEA) has two primary reactive sites: the primary amine (-NH₂) group and the phosphate (-OPO₃H₂) group. The primary amine is the most common target for conjugation due to its nucleophilic nature, readily reacting with various electrophilic reagents.
Q2: What are the most common chemical strategies for functionalizing the primary amine of PEA? A2: The most prevalent strategies involve forming stable covalent bonds. These include:
-
Amide Bond Formation: Using activated esters, such as N-Hydroxysuccinimide (NHS) esters, or coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple carboxylic acids to the amine.[1][2]
-
Thiourea Bond Formation: Reacting the amine with isothiocyanates, such as fluorescein isothiocyanate (FITC), is a robust method for fluorescent labeling.[1]
-
Reductive Amination: The amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine.
Q3: Why is pH control critical for successful amine functionalization? A3: The pH of the reaction medium is crucial. The primary amine group must be in its deprotonated, nucleophilic state (-NH₂) to react efficiently with electrophiles. This typically requires a pH above the pKa of the amine group (around pH 8.0 or higher). However, the stability of the coupling reagent must also be considered, as some reagents (like NHS-esters) can hydrolyze at high pH. Therefore, an optimal pH is often a compromise, usually between 7.5 and 8.5.
Q4: Which solvents are recommended for PEA functionalization reactions? A4: The choice of solvent depends on the solubility of the reactants and the nature of the reaction.
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used, especially for reactions involving organic-soluble molecules and coupling agents like DCC or EDC.[1][2]
-
Aqueous Buffers: For reactions with water-soluble biomolecules, buffers such as phosphate-buffered saline (PBS) or borate buffer are used, provided they do not contain competing nucleophiles (e.g., Tris buffer).
Q5: How can I monitor the progress of my functionalization reaction? A5: Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods help determine the consumption of starting materials and the formation of the desired product, allowing for optimization of the reaction time.
Troubleshooting Guide
This guide addresses common problems encountered during the functionalization of O-Phosphoethanolamine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Coupling Reagents: Reagents like NHS-esters are moisture-sensitive and can hydrolyze over time. | Use fresh, high-quality reagents. Store moisture-sensitive compounds in a desiccator. |
| Incorrect pH: The amine group on PEA is not sufficiently deprotonated and nucleophilic. | Carefully measure and adjust the pH of the reaction mixture to an optimal range (e.g., 7.5-8.5). | |
| Presence of Competing Nucleophiles: Buffers like Tris or impurities containing primary amines can compete with PEA for the reagent. | Use non-nucleophilic buffers (e.g., HEPES, PBS, borate). Purify starting materials if necessary. | |
| Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. | Experiment with varying the molar excess of the labeling reagent (e.g., 1.5x, 5x, 10x). | |
| Multiple Products or Side Reactions | Reaction with Other Functional Groups: If the molecule being conjugated to PEA has other reactive sites, non-specific labeling can occur. | Employ a protecting group strategy to temporarily block other reactive functional groups. |
| Reagent Degradation: The labeling reagent or product may be unstable under the reaction conditions (e.g., high temperature or prolonged reaction time). | Reduce the reaction temperature and/or shorten the incubation time. Monitor the reaction closely. | |
| Reaction Stalls Before Completion | Catalyst or Reagent Deactivation: The coupling agent may lose activity over the course of the reaction. | Consider adding a second portion of fresh catalyst or coupling reagent midway through the reaction. |
| Poor Solubility: One of the reactants or the product may be precipitating out of the solution. | Change to a different solvent or a co-solvent system where all components are fully soluble. | |
| Difficulty in Product Purification | Similar Properties of Product and Reactants: The functionalized product may have similar chromatographic properties to the starting materials. | Explore alternative purification methods such as preparative HPLC, ion-exchange chromatography, or size-exclusion chromatography. |
| Excess Reagent: A large excess of the labeling reagent can be difficult to remove. | Reduce the initial excess of the labeling reagent. Use a quenching reagent to react with any unreacted labeling agent before purification. |
Experimental Protocols and Data
Protocol: Fluorescent Labeling of a PEA Derivative with FITC
This protocol is adapted from a procedure for labeling a phosphatidylethanolamine derivative. It demonstrates the functionalization of the primary amine group.
Materials:
-
PEA derivative (e.g., mono-AcrylPE)
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Chloroform/Methanol solvent system
Procedure:
-
Dissolve the PEA derivative (1 equivalent) in anhydrous DMF.
-
Add triethylamine (10 equivalents) to the solution to act as a base, ensuring the amine group is deprotonated. Stir for 30 minutes at room temperature.
-
Add a solution of FITC (2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction for 12 hours at room temperature, protected from light.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture under vacuum to remove the solvent.
-
Purify the resulting residue by silica gel column chromatography using a chloroform/methanol (e.g., 4:1) eluent to isolate the fluorescently labeled product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from representative PEA functionalization experiments found in the literature.
Table 1: Summary of Reaction Conditions for PEA Functionalization
| Reaction Type | Coupling Reagent(s) | Base | Solvent | Temperature | Time (h) | Ref. |
|---|---|---|---|---|---|---|
| Amide Coupling (Palmitic Acid) | Dicyclohexylcarbodiimide (DCC), DMAP | - | Dichloromethane | 0 °C to RT | 18 | |
| Amide Coupling (Oleic Acid) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP | - | Dichloromethane | Room Temp. | 12 | |
| Thiourea Formation (FITC Labeling) | - | Triethylamine | DMF | Room Temp. | 12 |
| Phosphorylation | 2-chloro-2-oxo-1,3,2-dioxaphospholane | Triethylamine | Acetonitrile | 0 °C to RT | 12 | |
Table 2: Example Yields for PEA Functionalization Reactions
| Reaction Step | Reactants | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| Acylation | 3-O-(4-methoxybenzyl)-sn-glycerol + Palmitic Acid | 1-O-Palmitoyl-3-O-(4-methoxybenzyl)-sn-glycerol | 71 | |
| FITC Labeling | mono-AcrylPE + FITC | mono-AcrylPE-FITC | 67 | |
| Acylation | Glycerol derivative + Oleic acid-¹³C₁₈ | Acylated Product | 93 |
| Phosphoramidite Chemistry | Acylated Product + ¹⁵NH₃ | ¹⁵N¹³C-PE34:1 | 6 (over 2 steps) | |
Visual Guides and Pathways
Workflow for O-Phosphoethanolamine Functionalization
The following diagram illustrates a typical experimental workflow for the functionalization of PEA, from initial setup to final analysis.
The Kennedy Pathway for Phosphatidylethanolamine Biosynthesis
Understanding the biological context of PEA is vital for many applications. The diagram below shows the Kennedy pathway, a major route for the biosynthesis of phosphatidylethanolamine (PE) from ethanolamine. This pathway is a key area of study in lipid metabolism.
References
Identifying common contaminants in 2-Amino(2H_4_)ethyl dihydrogen phosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of 2-Amino(2H_4)ethyl dihydrogen phosphate, a key intermediate in various biological and pharmaceutical applications.
Troubleshooting Guide
Issue: Low Yield of 2-Amino(2H_4)ethyl Dihydrogen Phosphate
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratios of ethanolamine and phosphorylating agent are used. An excess of the phosphorylating agent can sometimes drive the reaction to completion, but may lead to more side products. - Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using techniques like TLC or NMR. |
| Side Reactions | - Control Temperature: Excessive heat can lead to the formation of undesired byproducts. Maintain a consistent and controlled temperature throughout the reaction. - Choice of Phosphorylating Agent: The choice of phosphorylating agent can influence the formation of side products. For instance, the use of polyphosphoric acid might lead to the formation of pyrophosphates. |
| Product Degradation | - pH Control: The product's stability can be pH-dependent. Ensure the pH of the reaction and workup solutions are within a range that minimizes degradation. |
| Inefficient Isolation | - Optimize Crystallization/Precipitation: The method of isolating the product is crucial. Experiment with different solvents, temperatures, and seeding to improve crystallization or precipitation efficiency. - Purification Method: Consider alternative purification methods such as ion-exchange chromatography to isolate the desired product from a complex mixture. |
Issue: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Remediation Strategy |
| Unreacted Ethanolamine | - NMR Spectroscopy (¹H NMR): Look for characteristic peaks of ethanolamine that are absent in the pure product spectrum. - Chromatography (TLC, HPLC): Compare the retention time/factor with a standard of ethanolamine. | - Recrystallization: Multiple recrystallizations from a suitable solvent can effectively remove residual starting materials. - Washing: Washing the crude product with a solvent in which ethanolamine is soluble but the product is not. |
| Unreacted Phosphoric Acid/Phosphate Salts | - NMR Spectroscopy (³¹P NMR): A distinct peak for inorganic phosphate will be present. - Ion Chromatography: Can be used to quantify the amount of inorganic phosphate. | - pH Adjustment and Precipitation: Carefully adjust the pH to precipitate the product while keeping the inorganic phosphate in solution, followed by filtration. - Ion-Exchange Chromatography: An effective method for separating the charged product from inorganic phosphate. |
| Ethanolamine Phosphate Salt (Intermediate) | - FT-IR Spectroscopy: Look for characteristic salt peaks that differ from the final ester. - Elemental Analysis: The elemental composition will differ from the theoretical values of the final product. | - Complete Dehydration: Ensure the reaction goes to completion by removing the water of reaction, for example, by azeotropic distillation or heating under vacuum. |
| N-Phosphorylated Byproducts (Phosphoamidates) | - NMR Spectroscopy (¹H, ¹³C, ³¹P NMR): The chemical shifts and coupling constants will be different from the O-phosphorylated product. - Mass Spectrometry: The mass-to-charge ratio will be identical to the desired product, but fragmentation patterns may differ. | - Chromatographic Separation: Techniques like HPLC or column chromatography may be required to separate these isomers. - Selective Hydrolysis: Under specific pH conditions, it might be possible to selectively hydrolyze the less stable N-P bond. |
| Pyrophosphate Adducts | - NMR Spectroscopy (³¹P NMR): Will show characteristic peaks for pyrophosphate linkages. | - Controlled Hydrolysis: Mild acidic or basic conditions can be used to hydrolyze the pyrophosphate bond. - Chromatography: Ion-exchange chromatography can separate based on the higher charge of the pyrophosphate species. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-Amino(2H_4)ethyl dihydrogen phosphate?
The most common and direct synthesis involves the reaction of ethanolamine with a phosphorylating agent. The most frequently used phosphorylating agent is phosphoric acid. Other reagents like phosphorus pentoxide or phosphorus oxychloride can also be used, but may lead to different impurity profiles.
Q2: What are the key reaction parameters to control during the synthesis?
The key parameters to control are the reaction temperature, the molar ratio of reactants, and the removal of water formed during the reaction. Elevated temperatures are generally required to drive the esterification, but excessive heat can lead to side reactions and degradation. The efficient removal of water shifts the equilibrium towards the product.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product. A suitable developing solvent system needs to be identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H or ³¹P NMR can provide a quantitative measure of the conversion.
Q4: What is a typical purification strategy for 2-Amino(2H_4)ethyl dihydrogen phosphate?
A common purification strategy involves the following steps:
-
Removal of excess starting materials: This can often be achieved by precipitation of the product from the reaction mixture by adding a suitable anti-solvent.
-
Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent (e.g., water) and allowed to cool slowly to form crystals, leaving impurities in the mother liquor.
-
Ion-exchange chromatography: For higher purity, especially to remove other phosphorylated species, ion-exchange chromatography is a powerful technique.
Experimental Protocols
Synthesis of 2-Aminoethyl Dihydrogen Phosphate
This protocol is a general guideline based on common synthesis strategies. Optimization may be required based on laboratory conditions and desired purity.
Materials:
-
Ethanolamine
-
Orthophosphoric acid (85%)
-
Solvent for recrystallization (e.g., water, ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark trap), combine equimolar amounts of ethanolamine and orthophosphoric acid.
-
Heat the mixture with stirring. The reaction temperature is typically maintained between 150-210°C.
-
Continuously remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product may solidify upon cooling. If not, induce crystallization by adding a small amount of a suitable anti-solvent or by scratching the inside of the flask.
-
Collect the crude product by filtration and wash it with a cold solvent to remove soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Common Contaminants and their Typical Analytical Signatures
| Impurity | Molecular Formula | Key Analytical Signature |
| Ethanolamine | C₂H₇NO | ¹H NMR: Characteristic signals for the two methylene groups. |
| Phosphoric Acid | H₃PO₄ | ³¹P NMR: A single peak at a chemical shift characteristic of inorganic phosphate. |
| Ethanolamine phosphate salt | C₂H₈NO₄P | FT-IR: Presence of ionic phosphate and ammonium bands. |
| N-Phosphorylethanolamine | C₂H₈NO₄P | ³¹P NMR: Different chemical shift compared to the O-phosphorylated isomer. |
| Di(2-aminoethyl) hydrogen phosphate | C₄H₁₃N₂O₄P | Mass Spectrometry: A molecular ion peak corresponding to its mass. |
Visualization
Preventing degradation of 2-Amino(2H_4_)ethyl dihydrogen phosphate during long-term storage
This technical support center provides guidance on preventing the degradation of 2-Amino(2H₄)ethyl dihydrogen phosphate during long-term storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2-Amino(2H₄)ethyl dihydrogen phosphate during long-term storage?
A1: Based on the chemical structure, the primary degradation pathway for 2-Amino(2H₄)ethyl dihydrogen phosphate is likely the hydrolysis of the phosphate ester bond. This reaction would be catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The degradation products are expected to be ethanolamine and inorganic phosphate. At elevated temperatures, further degradation of the ethanolamine portion may occur.
Q2: What are the optimal storage conditions for 2-Amino(2H₄)ethyl dihydrogen phosphate?
A2: To minimize degradation, 2-Amino(2H₄)ethyl dihydrogen phosphate should be stored in a cool, dry environment, protected from light. Supplier recommendations typically suggest a storage temperature between 2°C and 30°C. For long-term storage, maintaining a consistently low temperature and minimizing exposure to humidity are critical. It is advisable to store the compound in a desiccator with a suitable desiccant.
Q3: Is 2-Amino(2H₄)ethyl dihydrogen phosphate hygroscopic?
Q4: What are the visible signs of degradation?
A4: Visible signs of degradation may include a change in the physical appearance of the powder, such as clumping, discoloration, or the development of an amine-like odor. However, significant degradation can occur before these signs are apparent. Therefore, analytical testing is recommended to confirm the purity of the material, especially after prolonged storage.
Q5: Are there any recommended stabilizers for 2-Amino(2H₄)ethyl dihydrogen phosphate?
A5: There is currently no specific information available on stabilizers that have been validated for use with 2-Amino(2H₄)ethyl dihydrogen phosphate. The most effective stabilization strategy is to maintain optimal storage conditions, primarily the exclusion of moisture and control of temperature.
Troubleshooting Guides
Issue 1: The compound has formed clumps or appears wet.
| Potential Cause | Troubleshooting Steps |
| Exposure to Humidity | 1. Immediately transfer the compound to a desiccator containing a fresh, active desiccant (e.g., silica gel, molecular sieves).2. If possible, gently break up any large clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box).3. Before future use, ensure the container is tightly sealed and consider storing it inside a larger, sealed container with a desiccant. |
| Improper Storage Container | 1. Transfer the material to a container with a more secure seal, such as a vial with a PTFE-lined cap.2. For highly sensitive applications, consider packaging under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Inconsistent experimental results using a previously stored batch of the compound.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Confirm Purity: Analyze the material using a suitable analytical method to determine its purity and identify any potential degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is a common technique for such analysis.2. Qualify for Use: If degradation is confirmed, the batch may no longer be suitable for its intended use. It is recommended to use a fresh, unopened batch of the compound for critical experiments.3. Review Storage History: Investigate the storage history of the batch to identify any deviations from the recommended conditions that could have led to degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (General Approach)
This protocol outlines a general approach for developing a stability-indicating HPLC method to quantify 2-Amino(2H₄)ethyl dihydrogen phosphate and its potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the polar parent compound from its potential less polar degradation products.
-
Detection:
-
If the compound has a UV chromophore, use a UV detector at an appropriate wavelength.
-
If there is no significant UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies. Expose solutions of the compound to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid at 105°C for 48 hours.
-
Photodegradation: Expose the solution to UV light.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Quantification of Potential Degradation Products (Ethanolamine and Phosphate)
-
Ethanolamine Quantification: Derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection using HPLC is a sensitive method for quantifying ethanolamine.
-
Phosphate Quantification: Ion chromatography with conductivity detection is a standard method for the quantification of inorganic phosphate. Colorimetric methods, such as the molybdenum blue method, can also be used.
Data Presentation
Table 1: General Storage Recommendations for 2-Amino(2H₄)ethyl dihydrogen phosphate
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 30°C (Suppliers' general recommendation). For long-term stability, 2-8°C is preferable. | Reduces the rate of potential chemical degradation. |
| Humidity | Store in a desiccator with an active desiccant. | Minimizes water absorption, which can lead to hydrolysis. |
| Light | Protect from light. | Prevents potential photodegradation. |
| Atmosphere | Store in a tightly sealed container. For maximum protection, consider storing under an inert gas (e.g., Argon, Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
Visualizations
Caption: Postulated primary degradation pathway of 2-Amino(2H₄)ethyl dihydrogen phosphate.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Interference of 2-AEH2P in Colorimetric Biochemical Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter potential interference from 2-aminoethyl dihydrogen phosphate (2-AEH2P) in colorimetric biochemical assays. While direct evidence of 2-AEH2P interference is not extensively documented in scientific literature, this guide is based on the chemical properties of 2-AEH2P and general principles of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is 2-AEH2P and why might it interfere with my assay?
A1: 2-Aminoethyl dihydrogen phosphate (2-AEH2P) is a water-soluble, small molecule phosphate ester.[1][2] Its potential for interference in colorimetric assays stems from its chemical structure. As a phosphate-containing compound, it may interact with reagents in assays that are sensitive to phosphate ions or pH changes. One study determined the pKa values of 2-AEH2P to be 5.61 and 10.39, indicating it can act as a buffer.[3] Additionally, like many small molecules, it has the potential to interfere with the optical readings of colorimetric assays if it absorbs light in the visible spectrum.
Q2: Which assays are potentially susceptible to interference by 2-AEH2P?
A2: Based on its chemical nature, 2-AEH2P could potentially interfere with:
-
Assays with phosphate-sensitive steps: Assays that involve enzymatic reactions with phosphate as a substrate or product.
-
pH-sensitive assays: The buffering capacity of 2-AEH2P could alter the pH of the assay reaction, affecting enzyme activity or the color development reaction.[3]
-
Dye-binding assays (e.g., Bradford, BCA): While less likely, high concentrations of any small molecule can sometimes interfere with protein-dye interactions.
Q3: What are the signs of potential interference from 2-AEH2P in my assay?
A3: Signs of interference may include:
-
High background readings: In wells containing 2-AEH2P but no biological sample (or in "no-cell" controls).
-
Inconsistent or non-linear dose-response curves: The presence of 2-AEH2P may lead to unexpected increases or decreases in the colorimetric signal that do not correlate with the biological activity being measured.
-
Color change in the assay reagents upon addition of 2-AEH2P alone.
-
Discrepancies between results obtained from different types of assays measuring the same endpoint.
Troubleshooting Guides
Issue 1: High Background Absorbance in the Presence of 2-AEH2P
This issue suggests that 2-AEH2P is directly interacting with the assay reagents to produce a color change, or that it has intrinsic absorbance at the measurement wavelength.
Troubleshooting Workflow:
References
Optimizing concentration of 2-AEH2P for achieving pro-apoptotic effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-aminoethyl dihydrogen phosphate (2-AEH2P) to achieve pro-apoptotic effects in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is 2-AEH2P and how does it induce apoptosis?
A1: 2-aminoethyl dihydrogen phosphate (2-AEH2P) is a phospholipid analog that has demonstrated antitumor, antiproliferative, and pro-apoptotic properties.[1][2] It selectively promotes cytotoxicity in tumor cells while having minimal effect on normal cells.[1][3] The primary mechanism of 2-AEH2P-induced apoptosis is through the intrinsic (mitochondrial) pathway.[1] This involves the destabilization of the mitochondrial membrane, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.
Q2: What is a typical starting concentration range for 2-AEH2P in cell culture experiments?
A2: The effective concentration of 2-AEH2P is highly dependent on the cell line and incubation time. Based on published data, concentrations can range from the low micromolar (in combination with other agents) to the millimolar range (when used alone). For example, in MCF-7 breast cancer cells, IC50 values were determined to be 37.2 mM, 25.8 mM, and 1.8 mM for 24, 48, and 72-hour treatments, respectively. For Ehrlich Ascitic Tumor (EAT) cells, the IC50 was 45.6 mM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store a 2-AEH2P stock solution?
A3: A 1M stock solution of 2-AEH2P can be prepared in ultrapure water. This stock solution can be stored at room temperature for use in in vitro experiments.
Q4: Which cellular markers are important for confirming 2-AEH2P-induced apoptosis?
A4: To confirm apoptosis via the intrinsic pathway, key markers to analyze include:
-
Anti-apoptotic proteins: A decrease in Bcl-2 expression.
-
Pro-apoptotic proteins: An increase in Bax and Bad expression.
-
Mitochondrial integrity: A decrease in mitochondrial membrane potential.
-
Apoptosome components: Release of Cytochrome c into the cytoplasm.
-
Caspases: Increased expression and cleavage of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3).
-
DNA Fragmentation: Detection of fragmented DNA is a late-stage marker of apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 2-AEH2P.
Issue 1: Low or No Cytotoxicity/Apoptotic Effect Observed
| Possible Cause | Suggested Solution |
| Concentration Too Low | The sensitivity of cell lines to 2-AEH2P varies significantly. Perform a dose-response curve (e.g., 10 mM to 60 mM) to determine the IC50 for your specific cell line. |
| Incubation Time Too Short | The pro-apoptotic effects of 2-AEH2P are time-dependent. Extend the incubation period (e.g., 24h, 48h, 72h) to allow for the induction of apoptotic pathways. |
| Cell Line Resistance | Some cell lines may be inherently resistant to 2-AEH2P monotherapy. Consider combining 2-AEH2P with other chemotherapeutic agents like Paclitaxel, which has shown synergistic effects. |
| Sub-optimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment. |
| Incorrect Reagent Preparation | Verify the preparation and storage of your 2-AEH2P stock solution. A 1M stock in ultrapure water stored at room temperature is recommended. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Variable Cell Density | Plate cells at a consistent density for all experiments. Cell confluence can affect their response to treatment. |
| Inconsistent Treatment Conditions | Ensure all parameters (incubation time, temperature, CO2 levels, media volume) are kept constant across all replicates and experiments. |
| Assay Timing | Apoptosis is a dynamic process. Measure endpoints at consistent time points post-treatment to ensure comparability. |
| Loading Control Variability (Western Blot) | For Western blot analysis, use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes to accurately quantify changes in protein expression. |
Issue 3: High Levels of Cell Death in Untreated (Control) Group
| Possible Cause | Suggested Solution |
| Cell Culture Stress | Over-confluence, nutrient depletion, or harsh handling (e.g., over-trypsinization) can induce cell death. Maintain a healthy cell culture environment. |
| Contamination | Check cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi) which can cause non-specific cytotoxicity. |
| Solvent Toxicity | Although 2-AEH2P is water-soluble, if using it in combination with other drugs, ensure the vehicle (e.g., DMSO) concentration is non-toxic to the cells. Run a vehicle-only control. |
Data Summary: Effective Concentrations of 2-AEH2P
The following table summarizes the 50% inhibitory concentrations (IC50) of 2-AEH2P in various cancer cell lines.
| Cell Line | IC50 Concentration (mM) | Incubation Time (hours) | Notes |
| MCF-7 (Human Breast Adenocarcinoma) | 37.2 | 24 | |
| 25.8 | 48 | ||
| 1.8 | 72 | ||
| EAT (Ehrlich Ascitic Tumor) | 45.6 | Not Specified | |
| L929 (Normal Murine Fibroblast) | 54.9 | Not Specified | Higher IC50 in normal cells indicates tumor cell selectivity. |
| 4T1 (Triple-Negative Breast Cancer) | 28 (fixed) | 24 & 48 | Used in combination with BR2 peptide. |
Experimental Protocols & Workflows
Optimizing 2-AEH2P Concentration Workflow
The following workflow outlines the steps to determine the optimal concentration of 2-AEH2P for inducing apoptosis in a target cell line.
References
Troubleshooting NMR peak assignment for 2-Amino(2H_4_)ethyl dihydrogen phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the NMR peak assignment for 2-Amino(2H_4_)ethyl dihydrogen phosphate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of 2-Amino(2H_4_)ethyl dihydrogen phosphate.
Q1: I am seeing unexpected or missing peaks in the ¹H NMR spectrum of my 2-Amino(2H_4_)ethyl dihydrogen phosphate sample. What could be the cause?
A1: Several factors can contribute to discrepancies in the ¹H NMR spectrum. Here are some common causes and troubleshooting steps:
-
Incomplete Deuteration: The most common issue is incomplete deuteration of the ethyl group. This will result in residual proton signals for the -CH₂-CH₂- group, which will appear as complex multiplets due to ¹H-¹H and ¹H-³¹P coupling.
-
Solution: Verify the isotopic purity of your sample using mass spectrometry. If deuteration is incomplete, consider repurification or resynthesis.
-
-
H-D Exchange: The protons on the amino (-NH₂) and phosphate (-OH) groups are exchangeable. Their presence and chemical shift are highly dependent on the solvent, pH, and water content. In D₂O, these peaks will diminish or disappear due to exchange with deuterium.
-
Solution: To confirm exchangeable protons, add a drop of D₂O to your sample and re-acquire the ¹H NMR spectrum. The disappearance of a peak confirms it as an exchangeable proton.
-
-
pH Effects: The chemical shifts of the protons adjacent to the amino and phosphate groups are sensitive to the pH of the solution.
-
Solution: Ensure consistent pH for all your samples by using a buffer. The expected chemical shifts are typically reported at a specific pH (e.g., 7.4).
-
-
Contaminants: Solvent residues or other impurities can introduce extra peaks.
-
Solution: Check the purity of your NMR solvent and sample. Common contaminants include water, acetone, and ethyl acetate.
-
Q2: My ³¹P NMR spectrum shows a complex multiplet instead of a simple peak. How do I interpret this?
A2: The complexity of the ³¹P NMR spectrum for this deuterated compound is expected and provides valuable structural information.
-
¹H-³¹P Coupling: If your sample has residual protons on the ethyl group or if you are using a protic solvent, you will observe coupling between these protons and the phosphorus nucleus. This will split the ³¹P signal into a multiplet.
-
Solution: To simplify the spectrum and confirm the phosphorus signal, acquire a proton-decoupled ³¹P NMR spectrum. This will collapse the multiplet into a single peak.
-
-
²H-³¹P Coupling: Deuterium has a nuclear spin of 1. Therefore, the phosphorus nucleus will couple to the adjacent deuterons on the ethyl group (-CD₂-). This will split the ³¹P signal into a multiplet, even in a proton-decoupled spectrum. The coupling constant for ²H-³¹P will be smaller than for ¹H-³¹P.
-
Expected Pattern: The -OCD₂- group will split the ³¹P signal into a quintet (due to coupling with two equivalent deuterons). The -NCD₂- group will cause further, smaller splitting.
-
-
pH Dependence: The chemical shift of the ³¹P nucleus is also pH-dependent.
-
Solution: As with ¹H NMR, maintain a constant pH to ensure reproducibility.
-
Q3: The chemical shifts in my spectra don't match the literature values for 2-Aminoethyl dihydrogen phosphate. Why?
A3: You are working with a deuterated analog, and this will cause slight changes in the chemical shifts compared to the non-deuterated compound. This phenomenon is known as the deuterium isotope effect .
-
¹³C NMR: Deuteration typically causes a small upfield shift (to a lower ppm value) for the directly attached carbon atom and smaller upfield shifts for carbons further away.
-
³¹P NMR: Deuterium substitution on the ethyl group can also cause a small upfield shift in the ³¹P chemical shift.
-
Reference Standard: Ensure you are using the same reference standard as the literature data. For ³¹P NMR, 85% H₃PO₄ is the common external standard.
Data Presentation
The following tables summarize the expected NMR data for both the non-deuterated and the deuterated 2-Aminoethyl dihydrogen phosphate.
Table 1: NMR Data for 2-Aminoethyl dihydrogen phosphate (Non-deuterated)
| Nucleus | Atom Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | -CH₂-N | ~3.27 | t | J(H,H) ≈ 5 |
| -CH₂-O | ~4.09 | dt | J(H,H) ≈ 5, J(H,P) ≈ 7 | |
| ¹³C | -CH₂-N | ~43.3 | s | |
| -CH₂-O | ~62.9 | d | J(C,P) ≈ 5 | |
| ³¹P | -OPO₃H₂ | ~1-3 (pH dependent) | m |
Note: Chemical shifts are approximate and can vary with solvent and pH.[1]
Table 2: Predicted NMR Data for 2-Amino(2H_4_)ethyl dihydrogen phosphate
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H | Residual -CDH-N | ~3.26 | m | Very low intensity, complex splitting |
| Residual -CDH-O | ~4.08 | m | Very low intensity, complex splitting | |
| ¹³C | -CD₂-N | < 43.3 | quintet (due to ²H coupling) | Upfield shift due to isotope effect |
| -CD₂-O | < 62.9 | quintet (due to ²H coupling) | Upfield shift due to isotope effect | |
| ³¹P | -OPO₃H₂ | Slightly upfield of non-deuterated | m | Splitting due to ²H-³¹P coupling |
| ²H | -CD₂-N | ~3.27 | br s | Broad signal due to quadrupolar relaxation |
| -CD₂-O | ~4.09 | br s | Broad signal due to quadrupolar relaxation |
Predictions are based on typical deuterium isotope effects. Actual values may vary.
Experimental Protocols
1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 2-Amino(2H_4_)ethyl dihydrogen phosphate for ¹H and ³¹P NMR, and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O). Ensure the solvent is of high purity to avoid contaminant peaks.
-
pH Adjustment: If necessary, adjust the pH of the sample using dilute DCl or NaOD in D₂O. A phosphate buffer prepared in D₂O can also be used to maintain a stable pH.
-
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Reference: For ¹H and ¹³C NMR in D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used as an internal reference standard (0 ppm). For ³¹P NMR, 85% H₃PO₄ is used as an external standard (0 ppm).
2. NMR Data Acquisition
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
To identify exchangeable protons, perform a D₂O exchange experiment.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets (which will be further split by deuterium).
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups if there are any protonated impurities or starting materials.
-
-
³¹P NMR:
-
Acquire both proton-coupled and proton-decoupled ³¹P spectra.
-
The decoupled spectrum will reveal the splitting due to deuterium coupling.
-
Ensure a sufficient relaxation delay (D1) for quantitative analysis, as ³¹P relaxation times can be long.
-
-
2D NMR:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the chemical shifts of any residual protons with their directly attached carbons.
-
¹H-³¹P correlation experiments can help assign proton signals that are coupled to the phosphorus atom.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting NMR peak assignment issues for 2-Amino(2H_4_)ethyl dihydrogen phosphate.
References
Technical Support Center: Surface Functionalization of Nanoparticles with 2-Aminoethyl-2-pyridyl (2-AEH2P)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for the surface functionalization of nanoparticles with 2-aminoethyl-2-pyridyl (2-AEH2P). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to address common challenges encountered during the functionalization process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for attaching 2-AEH2P to nanoparticle surfaces?
A1: The functionalization of nanoparticles with 2-AEH2P typically relies on the covalent bonding between the primary amine group of 2-AEH2P and a reactive functional group on the nanoparticle surface. Common strategies involve activating surface carboxyl groups on the nanoparticles using carbodiimide chemistry (e.g., EDC/NHS) to form a stable amide bond with the amine of 2-AEH2P. For nanoparticles with surfaces amenable to direct amine attachment, such as those with exposed aldehyde or epoxy groups, a direct reaction can be employed.
Q2: How can I confirm the successful functionalization of my nanoparticles with 2-AEH2P?
A2: Successful functionalization can be confirmed using a combination of characterization techniques. Fourier-transform infrared spectroscopy (FTIR) can identify the characteristic peaks of the pyridyl and amine groups of 2-AEH2P on the nanoparticle surface. X-ray photoelectron spectroscopy (XPS) can provide elemental analysis, confirming the presence of nitrogen from the 2-AEH2P ligand. Quantification of the surface amine groups can be performed using techniques like solution Nuclear Magnetic Resonance (NMR) after dissolving the nanoparticles, or colorimetric assays such as the ninhydrin test.[1][2]
Q3: What factors can influence the stability of 2-AEH2P functionalized nanoparticles?
A3: The stability of the functionalized nanoparticles is influenced by several factors, including the nature of the covalent bond, the density of the 2-AEH2P on the surface, and the environmental conditions such as pH and temperature. The loss of amine-containing ligands has been observed in aqueous solutions, with the rate of loss increasing at higher temperatures.[1][2] The surface coverage can also impact stability; a denser ligand shell may provide better steric stabilization against aggregation.
Q4: Can 2-AEH2P functionalization affect the physical properties of the nanoparticles?
A4: Yes, surface functionalization can alter the physicochemical properties of nanoparticles. Dynamic Light Scattering (DLS) can be used to measure changes in the hydrodynamic diameter and surface charge (zeta potential) upon functionalization. Transmission Electron Microscopy (TEM) can be used to assess if the functionalization process has induced aggregation or changes in nanoparticle morphology.
Troubleshooting Guide
This guide addresses common issues encountered during the 2-AEH2P functionalization of nanoparticles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Nanoparticle Aggregation During/After Functionalization | - Insufficient surface charge repulsion after ligand exchange. - High concentration of nanoparticles or reagents. - Inappropriate pH of the reaction buffer. - Incomplete surface coverage by 2-AEH2P. | - Optimize the pH of the conjugation buffer; for many nanoparticles, a pH around 7-8 is optimal.[3] - Adjust the concentration of nanoparticles and 2-AEH2P. - Use a blocking agent like polyethylene glycol (PEG) to passivate any unreacted surface sites and provide steric stabilization. - Ensure thorough washing steps to remove excess reagents that might cause aggregation. |
| Low Functionalization Efficiency | - Inefficient activation of nanoparticle surface groups (e.g., carboxyl groups). - Hydrolysis of activated esters (e.g., NHS-esters) before reaction with 2-AEH2P. - Steric hindrance limiting access of 2-AEH2P to the nanoparticle surface. - Inappropriate reaction conditions (pH, temperature, time). | - Use freshly prepared EDC/NHS solutions for carboxyl activation. - Optimize the EDC/NHS ratio and reaction time for activation. - Adjust the pH of the reaction to be slightly basic (pH 7.5-8.5) to favor the reaction of the primary amine. - Consider using a longer linker molecule on the nanoparticle surface to reduce steric hindrance. |
| Inconsistent Batch-to-Batch Results | - Variability in the number of reactive sites on the starting nanoparticles. - Inconsistent reaction conditions. - Degradation of reagents over time. | - Thoroughly characterize the starting nanoparticles to ensure consistency in surface chemistry. - Precisely control reaction parameters such as temperature, pH, and stirring speed. - Use fresh reagents for each functionalization reaction. - Commercial aminated silica nanoparticles have shown batch-to-batch variability as high as 50%. |
| Difficulty in Characterizing Functionalized Nanoparticles | - Low concentration of 2-AEH2P on the surface, making detection difficult. - Overlapping signals in spectroscopic analyses. - Interference from unreacted reagents or byproducts. | - Concentrate the nanoparticle sample before analysis. - Use complementary characterization techniques for a comprehensive analysis. - Ensure rigorous purification of the functionalized nanoparticles to remove any contaminants. Solution NMR can be a sensitive method for quantifying surface groups. |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of 2-AEH2P to Carboxylated Nanoparticles
This protocol describes a common method for covalently attaching 2-AEH2P to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)
-
2-Aminoethyl-2-pyridyl (2-AEH2P)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer (e.g., 0.1 M, pH 6.0) to a desired concentration (e.g., 1 mg/mL).
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in cold MES buffer.
-
Add EDC and NHS to the nanoparticle dispersion. The molar ratio of EDC/NHS to surface carboxyl groups should be optimized, but a starting point is a 10-fold molar excess.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation with 2-AEH2P:
-
Dissolve 2-AEH2P in PBS (pH 7.4).
-
Add the 2-AEH2P solution to the activated nanoparticle dispersion. A 50- to 100-fold molar excess of 2-AEH2P over carboxyl groups is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized nanoparticles.
-
Remove the supernatant containing unreacted 2-AEH2P and byproducts.
-
Resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.
-
-
Storage: Resuspend the purified 2-AEH2P functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
Protocol 2: Characterization of 2-AEH2P Functionalized Nanoparticles
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Acquire FTIR spectra of the initial carboxylated nanoparticles and the final 2-AEH2P functionalized nanoparticles.
-
Look for the appearance of new peaks corresponding to the pyridyl ring vibrations (around 1600-1400 cm⁻¹) and N-H bending (around 1550 cm⁻¹) in the functionalized sample, which would indicate successful conjugation.
2. Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization.
-
An increase in hydrodynamic diameter is expected after ligand conjugation. The zeta potential will likely change depending on the initial surface charge and the protonation state of the pyridyl and amine groups at the measurement pH.
3. Quantification of Surface Ligands (Hypothetical Data):
The following table presents hypothetical data from a quantitative NMR (qNMR) analysis to determine the ligand density of 2-AEH2P on the nanoparticle surface under different reaction conditions.
| Reaction Condition | Molar Ratio (2-AEH2P:Carboxyl) | Ligand Density (µmol/m²) | Hydrodynamic Diameter (nm) | Zeta Potential (mV at pH 7.4) |
| Control (Unfunctionalized) | N/A | 0 | 100 ± 5 | -35 ± 3 |
| Condition A | 20:1 | 1.2 ± 0.2 | 115 ± 6 | -10 ± 2 |
| Condition B | 50:1 | 2.5 ± 0.3 | 122 ± 5 | +5 ± 2 |
| Condition C | 100:1 | 3.1 ± 0.4 | 125 ± 7 | +12 ± 3 |
Visualizations
Caption: Workflow for 2-AEH2P functionalization via EDC/NHS coupling.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
Technical Support Center: Handling Hygroscopic 2-Aminoethyl Dihydrogen Phosphate Powder
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling hygroscopic 2-Aminoethyl dihydrogen phosphate (2-AEH2P) powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminoethyl dihydrogen phosphate and why is it considered hygroscopic?
A1: 2-Aminoethyl dihydrogen phosphate (also known as O-phosphoethanolamine or Colamine phosphoric acid) is a phosphorylated derivative of ethanolamine. Its chemical structure contains polar phosphate and amine groups, which readily attract and absorb moisture from the atmosphere, making it a hygroscopic substance. This property can lead to clumping, degradation, and inaccuracies in weighing if not handled correctly.
Q2: What are the recommended storage conditions for 2-Aminoethyl dihydrogen phosphate powder?
A2: To minimize moisture absorption, 2-Aminoethyl dihydrogen phosphate powder should be stored in a cool, dry place. It is crucial to keep the container tightly sealed when not in use. For long-term storage, placing the sealed container inside a desiccator with a suitable desiccant, such as silica gel, is highly recommended. Some suppliers recommend storing the powder at temperatures below +30°C.
Q3: My 2-Aminoethyl dihydrogen phosphate powder has formed clumps. Can I still use it?
A3: Clumping is a common issue with hygroscopic powders and indicates moisture absorption. While you may still be able to use the powder, the presence of water can affect its actual concentration. If the clumps are minor, you can try to gently break them apart with a clean, dry spatula inside a glove box or a low-humidity environment before weighing. However, for experiments requiring high precision, it is advisable to use a fresh, unclumped lot of the compound. If you must use the clumped powder, consider it for non-critical applications or pilot studies.
Q4: How does moisture absorption affect the stability of 2-Aminoethyl dihydrogen phosphate?
A4: Moisture can act as a medium for chemical degradation reactions. For 2-Aminoethyl dihydrogen phosphate, absorbed water could potentially lead to hydrolysis of the phosphate ester bond over time, especially under non-neutral pH conditions or elevated temperatures. This would result in the formation of ethanolamine and phosphoric acid, altering the purity and efficacy of the compound.
Q5: What is the solubility of 2-Aminoethyl dihydrogen phosphate?
A5: 2-Aminoethyl dihydrogen phosphate is soluble in water. One source indicates its solubility at 20°C as "soluble".
Troubleshooting Guides
Issue 1: Inaccurate Weighing due to Moisture Absorption
Symptom: The weight of the powder on the analytical balance is unstable and continuously increases.
Cause: The hygroscopic nature of the powder leads to the absorption of atmospheric moisture during the weighing process.
Solution:
-
Minimize Exposure Time: Work quickly to transfer the desired amount of powder. Have all necessary tools and containers ready before opening the stock bottle.
-
Use a Controlled Environment: If available, perform all weighing inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). Alternatively, a balance with a draft shield in a room with controlled low humidity can be used.
-
Weigh by Difference:
-
Tare a sealed vial containing the 2-Aminoethyl dihydrogen phosphate powder.
-
Quickly transfer an approximate amount of the powder to your receiving vessel.
-
Reseal the vial and weigh it again. The difference in weight will be the accurate mass of the transferred powder.
-
-
Prepare a Stock Solution: For frequent use of small quantities, consider preparing a concentrated stock solution. This involves weighing out a larger, more manageable amount of the powder, dissolving it in a known volume of a suitable solvent, and then aliquoting the solution for future experiments.
Issue 2: Difficulty in Dissolving Clumped Powder
Symptom: The powder, which has formed hard clumps, does not dissolve readily in the solvent.
Cause: The clumps have a reduced surface area exposed to the solvent, slowing down the dissolution process. The absorbed water can also alter the powder's physical properties.
Solution:
-
Mechanical Agitation: After adding the solvent, use a vortex mixer or a magnetic stirrer to break up the clumps and facilitate dissolution.
-
Gentle Heating: If the compound's stability allows, gently warming the solution can increase the rate of dissolution. Always check the compound's specifications for temperature stability before applying heat.
-
Sonication: Using an ultrasonic bath can be very effective in breaking apart agglomerates and promoting rapid dissolution.
-
Pre-treatment of Clumps: Before adding the solvent, try to carefully crush the larger clumps with a clean, dry glass rod or spatula. This should be done in a low-humidity environment to prevent further moisture absorption.
Data Presentation
Representative Moisture Sorption Isotherm
| Relative Humidity (%) | Water Content (% w/w) |
| 10 | 0.5 |
| 20 | 1.2 |
| 30 | 2.1 |
| 40 | 3.5 |
| 50 | 5.2 |
| 60 | 7.8 |
| 70 | 11.5 |
| 80 | 16.2 |
| 90 | 22.0 |
This table is for illustrative purposes only and shows typical behavior for a hygroscopic phosphate compound. Actual values for 2-Aminoethyl dihydrogen phosphate may vary.
Experimental Protocols
Preparation of a Stock Solution for Cell Culture Experiments
This protocol is adapted from a study investigating the pro-apoptotic effects of 2-Aminoethyl dihydrogen phosphate (2-AEH2P) on cancer cells.
Materials:
-
2-Aminoethyl dihydrogen phosphate powder
-
Sterile, ultrapure water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Analytical balance
-
Calibrated pipettes
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Pre-weighing Preparation: In a laminar flow hood, prepare a sterile conical tube.
-
Weighing: Using a calibrated analytical balance, and working swiftly to minimize air exposure, weigh the desired amount of 2-Aminoethyl dihydrogen phosphate powder. For example, to prepare a 1 M stock solution (Molar Mass = 141.06 g/mol ), weigh out 1.4106 g of the powder.
-
Dissolution: In the laminar flow hood, add a portion of the sterile, ultrapure water to the conical tube containing the powder. For a 1 M solution, you will be adding a total volume to make 10 mL. Start with approximately 7-8 mL.
-
Complete Dissolution: Cap the tube tightly and vortex until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used, ensuring the solution remains sterile.
-
Final Volume Adjustment: Once fully dissolved, carefully add sterile, ultrapure water to reach the final desired volume (e.g., 10 mL for a 1 M solution).
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at 2-8°C or as recommended for your specific application.
Mandatory Visualizations
Caption: Experimental workflow for handling 2-Aminoethyl dihydrogen phosphate.
Caption: Troubleshooting flowchart for common issues.
Caption: Simplified intrinsic apoptosis pathway induced by 2-AEH2P.[1]
References
Technical Support Center: Optimizing pH for 2-Aminoethyl Dihydrogen Phosphate Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with 2-Aminoethyl dihydrogen phosphate, particularly concerning the critical role of pH in achieving optimal experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the "activity" of 2-Aminoethyl dihydrogen phosphate?
A1: 2-Aminoethyl dihydrogen phosphate (also known as phosphoethanolamine) is often a substrate for various enzymes. Therefore, its "activity" is dependent on the optimal pH of the specific enzyme you are studying. Each enzyme has a characteristic pH at which it exhibits maximum catalytic activity.[1][2] For instance, acid phosphatases, which can act on phosphate esters, have an optimal pH in the acidic range, while alkaline phosphatases function best in alkaline conditions.[3][4] It is crucial to consult the literature for the specific enzyme in your experiment to determine its optimal pH.
Q2: How does pH affect the stability of my enzyme and 2-Aminoethyl dihydrogen phosphate?
A2: Extreme pH values can lead to the denaturation of enzymes, causing a loss of their three-dimensional structure and, consequently, their catalytic activity.[5] Similarly, the stability of 2-Aminoethyl dihydrogen phosphate can be affected by pH, although it is generally stable in aqueous solutions. The primary concern is the effect of pH on the enzyme's stability and activity.
Q3: What are the pKa values of 2-Aminoethyl dihydrogen phosphate, and why are they important?
A3: 2-Aminoethyl dihydrogen phosphate has two pKa values: pKa1 = 5.61 and pKa2 = 10.39. These values represent the pH at which the phosphate group and the amino group, respectively, are half-ionized. Understanding the pKa values is crucial for selecting an appropriate buffer system that can effectively maintain the desired pH throughout your experiment. It also helps in understanding the charge state of the molecule at a given pH, which can influence its interaction with the enzyme.
Q4: Which buffer should I choose for my experiment?
A4: The choice of buffer is critical for the success of your enzyme assay. An ideal buffer should have a pKa value close to the desired experimental pH to ensure maximum buffering capacity. Common biological buffers and their effective pH ranges are listed in the data presentation section. Phosphate buffers are often used for experiments around physiological pH (~6.0 - 8.0), while buffers like citrate are suitable for acidic conditions, and borax for alkaline conditions. It is important to ensure that the buffer components do not interfere with your assay. For example, phosphate buffers can inhibit some kinases.
Q5: Can the buffer itself affect my enzyme's activity?
A5: Yes, some buffers can interact with enzymes and affect their activity. For instance, Tris buffer can chelate metal ions, which may be problematic for metalloenzymes that require these ions for their function. It is always advisable to test a few different buffer systems to determine the one that is most suitable for your specific enzyme and assay conditions.
II. Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Low or no enzyme activity | Incorrect pH of the assay buffer: Small deviations from the optimal pH can cause significant changes in enzyme activity. | - Verify the pH of your buffer: Use a calibrated pH meter to confirm that the buffer is at the correct pH. - Determine the optimal pH experimentally: If the optimal pH is unknown, perform a pH profile experiment as detailed in the Experimental Protocols section. |
| Improper enzyme storage: Enzymes can lose activity if stored incorrectly or subjected to repeated freeze-thaw cycles. | - Check storage conditions: Ensure the enzyme is stored at the recommended temperature. - Aliquot the enzyme: To avoid multiple freeze-thaw cycles, aliquot the enzyme into smaller volumes upon receipt. | |
| Buffer interference: The buffer components may be inhibiting the enzyme. | - Test alternative buffers: Try a different buffer system with a similar pKa. - Check for known interferences: Consult the literature for any known interactions between your enzyme class and the buffer you are using. | |
| Inconsistent or variable results | Buffer instability: The pH of the buffer may be shifting during the experiment due to temperature changes or reactions that produce or consume protons. | - Use a high-quality buffer: Ensure the buffer has sufficient capacity to maintain the pH. - Re-measure pH: Check the pH of the reaction mixture before and after the assay to see if it has changed significantly. |
| Precipitation in the assay mixture | - Check buffer compatibility: The buffer may be causing precipitation of the substrate or other assay components, especially in the presence of divalent cations like Ca²⁺ and Mg²⁺. - Adjust concentrations: Try lowering the concentration of the problematic component. | |
| High background signal | Contaminated reagents: Buffers or other reagents may be contaminated. | - Use fresh reagents: Prepare fresh buffers and solutions. - Run a "no enzyme" control: This will help determine if the background signal is coming from the substrate or other components. |
III. Data Presentation
pKa Values of 2-Aminoethyl Dihydrogen Phosphate
| Group | pKa |
| Phosphate (first dissociation) | 5.61 |
| Amino | 10.39 |
Common Biological Buffers
| Buffer | Useful pH Range | Notes |
| Citrate | 3.0 - 6.2 | Can bind to metal ions. |
| Acetate | 3.8 - 5.8 | - |
| MES | 5.5 - 6.7 | Good's buffer, low metal binding. |
| Phosphate (PBS) | 6.0 - 8.0 | Physiologically relevant, but can inhibit some enzymes and precipitate with divalent cations. |
| MOPS | 6.5 - 7.9 | Good's buffer. |
| HEPES | 6.8 - 8.2 | Good's buffer, often used in cell culture. |
| Tris | 7.0 - 9.0 | Can chelate metal ions. |
| Borax | 8.0 - 10.0 | Useful for alkaline conditions. |
IV. Experimental Protocols
Protocol 1: Determination of the Optimal pH for an Enzyme Acting on 2-Aminoethyl Dihydrogen Phosphate
This protocol describes a general method to determine the optimal pH for an enzyme that uses 2-Aminoethyl dihydrogen phosphate as a substrate.
Materials:
-
Enzyme of interest
-
2-Aminoethyl dihydrogen phosphate
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, Tris)
-
Spectrophotometer or other appropriate detection instrument
-
pH meter
-
Constant temperature water bath or incubator
Procedure:
-
Prepare a series of buffers: Prepare a set of buffers, each at a different pH value, covering the expected range of activity for your enzyme. For example, you could prepare buffers at pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, and 10.0.
-
Prepare the reaction mixture: For each pH to be tested, prepare a reaction mixture containing the buffer, 2-Aminoethyl dihydrogen phosphate at a saturating concentration, and any necessary cofactors.
-
Equilibrate the temperature: Place the reaction mixtures in a constant temperature water bath set to the optimal temperature for your enzyme.
-
Initiate the reaction: Add the enzyme to each reaction mixture to start the reaction.
-
Measure the reaction rate: Monitor the progress of the reaction over time using a suitable detection method (e.g., by measuring the change in absorbance at a specific wavelength).
-
Calculate the initial velocity: Determine the initial reaction rate (velocity) for each pH value from the linear portion of the progress curve.
-
Plot the results: Plot the initial reaction velocity as a function of pH. The pH at which the highest velocity is observed is the optimal pH for your enzyme under these conditions.
Protocol 2: Preparation of a 0.1 M Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a common phosphate buffer.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter
Procedure:
-
Prepare stock solutions:
-
0.1 M Sodium phosphate monobasic: Dissolve the appropriate amount of NaH₂PO₄ in deionized water to make a 0.1 M solution.
-
0.1 M Sodium phosphate dibasic: Dissolve the appropriate amount of Na₂HPO₄ in deionized water to make a 0.1 M solution.
-
-
Mix the solutions: Start with the 0.1 M sodium phosphate monobasic solution. While monitoring the pH with a calibrated pH meter, slowly add the 0.1 M sodium phosphate dibasic solution until the desired pH of 7.4 is reached.
-
Adjust the final volume: Add deionized water to reach the final desired volume.
-
Confirm the pH: Re-check the pH and adjust if necessary.
V. Visualizations
References
Validation & Comparative
2-Amino(2H_4_)ethyl dihydrogen phosphate vs other phosphorylating agents for synthesis
For Researchers, Scientists, and Drug Development Professionals
Phosphorylation, the enzymatic or chemical addition of a phosphate group to a molecule, is a fundamental process in biology and a critical transformation in the synthesis of therapeutics and research tools. While a vast array of phosphorylating agents have been developed, the selection of an appropriate reagent is paramount to achieving high yields, purity, and scalability. This guide provides an objective comparison of common chemical phosphorylating agents, supported by experimental data and detailed protocols, to inform the selection process for your specific application.
Introduction to 2-Amino(2H4)ethyl dihydrogen phosphate
2-Amino(2H4)ethyl dihydrogen phosphate, a deuterated isotopologue of O-phosphoethanolamine, is a molecule of significant biological interest. O-phosphoethanolamine is a natural metabolite found in all living organisms, where it serves as a crucial intermediate in the biosynthesis of glycerophospholipids and sphingolipids, essential components of cell membranes[1]. It is typically the product of the phosphorylation of ethanolamine by cellular kinases, rather than a reagent used to phosphorylate other molecules in a synthetic chemistry setting[2][3]. While patents describe its synthesis from precursors like phosphoric acid and ethanolamine, these methods are geared towards its production as a final product, not its application as a phosphorylating agent[4][5].
Given its role as a biological building block and the lack of evidence for its use as a general phosphorylating agent in chemical synthesis, this guide will focus on comparing the performance of well-established and widely used classes of chemical phosphorylating agents.
Comparative Analysis of Common Phosphorylating Agents
The choice of a phosphorylating agent is a trade-off between reactivity, stability, and compatibility with the substrate's functional groups. The most prevalent methods in modern organic synthesis are the phosphoramidite and H-phosphonate approaches, particularly in the automated synthesis of oligonucleotides. Newer reagents, such as P(V)-based Ψ-reagents, offer alternative strategies with unique advantages.
Data Presentation
The following tables summarize the key performance characteristics of these major classes of phosphorylating agents.
| Feature | Phosphoramidite Method | H-phosphonate Method | P(V)-based Ψ-Reagents |
| Reagent Type | P(III) phosphite triester | P(III) H-phosphonate monoester | P(V) phosphonic acid-based cyclic anhydride |
| Key Reagents | Nucleoside/Alcohol phosphoramidite, activator (e.g., tetrazole), oxidant (e.g., I₂) | Nucleoside/Alcohol H-phosphonate, activator (e.g., pivaloyl chloride), oxidant (e.g., I₂) | Ψ-reagent, base (e.g., DBU) |
| Reaction Steps | 1. Coupling2. Capping (optional)3. Oxidation4. Deprotection | 1. Coupling2. Capping (optional)3. Single oxidation at the end of synthesis4. Deprotection | 1. Coupling2. Hydrolysis |
| Stepwise Yield | >99% (for oligonucleotides) | 95-98% (for oligonucleotides) | High, substrate-dependent |
| Reagent Stability | Sensitive to moisture and air; requires anhydrous conditions. | Generally more stable than phosphoramidites. | Good stability under anhydrous conditions. |
| Substrate Scope | Very broad: alcohols, nucleosides, peptides. | Broad: primarily nucleosides and alcohols. | Broad: primary and secondary alcohols, including complex molecules. |
| Key Advantages | - Extremely high coupling efficiency- Well-established and automated for DNA/RNA synthesis- Wide commercial availability of reagents | - Fewer steps per cycle in solid-phase synthesis- Monomers are generally more stable- Single oxidation step is advantageous for some modifications | - Mild reaction conditions- High chemoselectivity (e.g., for primary alcohols)- No separate oxidation step required- Tolerates many functional groups without protection |
| Key Disadvantages | - Requires stringent anhydrous conditions- Multi-step cycle per monomer addition- Activators can be aggressive | - Lower coupling efficiency than phosphoramidites- Less commonly used for routine oligonucleotide synthesis | - Newer methodology, less established- Reagent preparation may be required |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key phosphorylation reactions.
Protocol 1: Solid-Phase Oligonucleotide Synthesis via Phosphoramidite Chemistry
This protocol outlines the general steps for automated solid-phase DNA synthesis.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Anhydrous acetonitrile.
-
Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (concentrated aqueous ammonia).
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The next phosphoramidite monomer and the activator solution are delivered to the synthesis column, leading to the formation of a phosphite triester linkage. This step is highly efficient, often exceeding 99% yield.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate triester using the oxidizing solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The final oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphates and nucleobases) are removed by treatment with concentrated aqueous ammonia at elevated temperature.
-
Purification: The crude product is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 2: Phosphorylation of an Alcohol using a Ψ-Reagent
This protocol describes a general procedure for the chemoselective phosphorylation of a primary alcohol.
Materials:
-
Alcohol substrate.
-
Ψ-reagent (e.g., ΨO).
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Anhydrous dichloromethane (DCM).
-
Water.
Procedure:
-
Reaction Setup: In an argon-purged vial, the alcohol (1.0 equiv) and the Ψ-reagent (1.5 equiv) are dissolved in anhydrous DCM.
-
Base Addition: DBU (1.5 equiv) is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by ³¹P NMR.
-
Hydrolysis: Upon completion of the initial coupling, water (10 equiv) is added to the reaction mixture to hydrolyze the intermediate and form the monoalkyl phosphate.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The resulting monoalkyl phosphate can often be isolated as its corresponding salt (e.g., ammonium salt) after purification by chromatography or crystallization. This method is noted for its high chemoselectivity, often not requiring protection of other functional groups like amines.
Mandatory Visualizations
Signaling Pathway Diagram
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer. The pathway is heavily dependent on a series of phosphorylation events.
Caption: A simplified diagram of the PI3K/Akt signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: General workflow for solid-phase chemical phosphorylation.
Conclusion
The selection of a phosphorylating agent is a critical decision in the synthesis of phosphorus-containing molecules. While 2-Amino(2H4)ethyl dihydrogen phosphate is an important biological molecule, it is not employed as a synthetic phosphorylating agent. For chemical synthesis, phosphoramidites remain the gold standard for high-efficiency applications like oligonucleotide synthesis due to their near-quantitative coupling yields. H-phosphonates offer a robust alternative with enhanced monomer stability. Emerging P(V)-based reagents are expanding the toolbox, providing mild and highly chemoselective methods for the phosphorylation of complex and sensitive substrates. A thorough understanding of the mechanistic nuances and performance characteristics of each class of agent, as outlined in this guide, will enable researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. Human Metabolome Database: Showing metabocard for O-Phosphoethanolamine (HMDB0000224) [hmdb.ca]
- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20200291048A1 - Production process for phosphoethanolamine - Google Patents [patents.google.com]
- 5. CN101974029A - Method for preparing phosphorylethanolamine compound - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Efficacy of 2-AEH2P and Its Iodo-Derivatives in Cancer Therapy
A notable gap in current research is the absence of published studies on the synthesis and biological evaluation of iodo-derivatives of 2-aminoethyl dihydrogen phosphate (2-AEH2P). Therefore, a direct comparative analysis based on experimental data between 2-AEH2P and its iodo-derivatives is not feasible at this time. This guide will provide a comprehensive overview of the established biological efficacy of 2-AEH2P, including its mechanisms of action and relevant experimental data. A concluding section will offer a theoretical perspective on how iodination might hypothetically influence the activity of this compound, based on general principles of medicinal chemistry.
2-Aminoethyl Dihydrogen Phosphate (2-AEH2P): A Promising Anti-Cancer Agent
2-Aminoethyl dihydrogen phosphate (2-AEH2P) is a synthetic phosphoethanolamine analog that has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, with a notable selectivity for tumor cells over normal cells. As a precursor in the synthesis of membrane phospholipids, it is involved in lipid signaling pathways.[1] Its anti-cancer properties have been documented in melanoma, breast cancer (including triple-negative subtypes), and chronic myelogenous leukemia.[2][3][4]
Quantitative Analysis of Biological Efficacy
The following tables summarize the cytotoxic and biological effects of 2-AEH2P in various cancer cell lines.
Table 1: Cytotoxicity of 2-AEH2P in Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Exposure Time | Reference |
| Ehrlich Ascites Tumor (EAT) | Murine Mammary Carcinoma | 45.6 mM | Not Specified | [5] |
| L929 | Murine Fibroblast (Normal) | 54.9 mM | Not Specified | |
| 4T1 | Murine Triple-Negative Breast Cancer | 17.4 mM | 24 h | |
| 4T1 | Murine Triple-Negative Breast Cancer | 2.6 mM | 48 h | |
| 4T1 | Murine Triple-Negative Breast Cancer | 0.8 mM | 72 h | |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | IC50 not reached (significant effect at 9mM with BR2 peptide) | 24h, 48h | |
| MCF-7 | Human Breast Adenocarcinoma | 20, 30, and 40 mM (significant decrease in proliferation) | 24, 48, 72 h |
Table 2: Pro-Apoptotic and Cell Cycle Effects of 2-AEH2P on Ehrlich Ascites Tumor (EAT) Cells
| Marker | Effect of 2-AEH2P Treatment | Reference |
| Mitochondrial Membrane Potential | Significant decrease to 29.9 ± 1.1% | |
| TNF-α | Increased expression | |
| Caspase-3 | Increased expression | |
| p53 | Increased expression | |
| Bcl-2 | Decreased expression | |
| Cytochrome c | Increased expression |
Mechanism of Action: The Intrinsic Apoptotic Pathway
The primary mechanism of action for 2-AEH2P appears to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This is supported by consistent observations of decreased mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the modulation of key regulatory proteins.
The signaling cascade initiated by 2-AEH2P can be visualized as follows:
Studies have shown that 2-AEH2P treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, which facilitates the release of cytochrome c. Furthermore, the tumor suppressor protein p53 is often upregulated, which can, in turn, activate Bax. The released cytochrome c activates caspase-9, which then activates the executioner caspase-3, leading to programmed cell death. Some studies also indicate an increase in caspase-8, suggesting a potential crosstalk with the extrinsic apoptotic pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological efficacy of 2-AEH2P.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the cell cycle distribution and quantify apoptotic markers.
-
Cell Cycle Analysis: Cells are treated with 2-AEH2P, harvested, and fixed (e.g., with cold 70% ethanol). They are then stained with a DNA-intercalating dye like propidium iodide (PI). The fluorescence intensity, which is proportional to the DNA content, is measured by the flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Marker Expression: For intracellular markers like Bcl-2, caspases, and p53, cells are fixed and permeabilized. They are then incubated with fluorescently labeled antibodies specific to the target proteins. The fluorescence intensity of the cell population is then quantified by flow cytometry.
Mitochondrial Membrane Potential (ΔΨm) Assay
The functional integrity of the mitochondria is assessed by measuring the mitochondrial membrane potential (ΔΨm).
-
Cells are treated with 2-AEH2P.
-
A fluorescent cationic dye, such as JC-1 or Rhodamine 123, is added to the cell culture.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
The shift in fluorescence from red to green is quantified using flow cytometry or fluorescence microscopy, indicating a loss of mitochondrial membrane potential.
Hypothetical Impact of Iodination on 2-AEH2P Efficacy
While no experimental data exists for iodo-derivatives of 2-AEH2P, we can speculate on the potential consequences of adding an iodine atom to its structure based on general principles.
-
Increased Lipophilicity: The addition of a halogen atom, such as iodine, generally increases the lipophilicity (fat-solubility) of a molecule. This could enhance the ability of an iodo-2-AEH2P derivative to cross the cell membrane, potentially leading to higher intracellular concentrations and increased potency.
-
Altered Binding Interactions: An iodine atom can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to its protein targets. This could either enhance or hinder the interaction of 2-AEH2P with key proteins in the apoptotic pathway, such as Bcl-2 family members or caspases.
-
Potential for Radio-Labeling: The introduction of an iodine atom would allow for the synthesis of radioiodinated versions (e.g., with Iodine-125 or Iodine-131). This would enable in vivo imaging studies to track the distribution and tumor accumulation of the compound, and potentially for use in targeted radiotherapy.
-
Possible Loss of Activity: Conversely, the steric bulk of an iodine atom could disrupt the optimal conformation of the molecule required for its biological activity. This modification could potentially reduce or abolish its anti-cancer effects.
It must be reiterated that these points are purely theoretical. The synthesis and rigorous biological evaluation of iodo-derivatives of 2-AEH2P are required to determine the actual impact of iodination on its efficacy and to provide the data necessary for a true comparative analysis.
References
- 1. Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. archbreastcancer.com [archbreastcancer.com]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of 2-AEH2P in an In Vitro Ehrlich Tumor Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of 2-aminoethyl dihydrogen phosphate (2-AEH2P) with established chemotherapeutic agents—paclitaxel, cisplatin, and doxorubicin—in the context of the in vitro Ehrlich Ascites Carcinoma (EAC) model. The information presented herein is supported by experimental data to aid in the evaluation of 2-AEH2P as a potential anti-tumor agent.
Comparative Analysis of Anti-Tumor Activity
The in vitro efficacy of 2-AEH2P against Ehrlich Ascites Carcinoma (EAC) cells has been evaluated and compared with standard chemotherapeutic drugs. The following tables summarize the key quantitative data regarding cytotoxicity, apoptosis induction, and cell cycle arrest.
Table 1: Cytotoxicity (IC50) of 2-AEH2P and Other Agents on Ehrlich Ascites Carcinoma Cells
| Compound | IC50 Value | Cell Line | Notes |
| 2-AEH2P | 45.6 mM | EAT | [1] |
| Paclitaxel | 8.7 µM | EAT | [1] |
| Paclitaxel | 12 µg/mL (~14 µM) | EATC | [2] |
| Cisplatin | 10.76 µg/mL (~35.8 µM) | Dalton's Lymphoma Ascites | Data from a comparable ascites tumor model.[3] |
| Doxorubicin | Not directly available | EAC | In vivo studies show efficacy, but specific in vitro IC50 on EAC is not readily available in the searched literature. |
Note: EAT (Ehrlich Ascites Tumor) and EATC (Ehrlich Ascites Tumor Cells) refer to the same tumor model. Conversion of µg/mL to µM for paclitaxel is based on its molecular weight (~853.9 g/mol ). Conversion for cisplatin is based on its molecular weight (~300.05 g/mol ).
Table 2: Apoptosis Induction and Cell Cycle Effects
| Compound | Apoptosis Induction | Cell Cycle Arrest |
| 2-AEH2P | Induces apoptosis through the intrinsic pathway, involving decreased Bcl-2 and increased Cytochrome c, Caspase-3, and P53 expression.[1] | Information on specific cell cycle arrest phase in EAC is not detailed in the provided search results. |
| Paclitaxel | Induces apoptosis, with increased apoptotic index observed over time. | Causes cell accumulation in the G2/M phase. |
| Cisplatin | Induces apoptosis, as indicated by increased Annexin V positive cells. | Leads to a blockade in the G2 and S phases of the cell cycle. |
| Doxorubicin | Induces apoptosis. | Can cause cell cycle arrest, though the specific phase in EAC requires further detailed study from the provided results. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on EAC cells.
Materials:
-
Ehrlich Ascites Carcinoma (EAC) cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
EAC cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the cells are treated with various concentrations of 2-AEH2P or the comparative agents (paclitaxel, cisplatin, doxorubicin) and incubated for a further 24-48 hours.
-
Following the treatment period, 10 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then carefully removed, and 100 µL of DMSO or a suitable solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
EAC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
EAC cells are seeded and treated with the respective compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
After treatment, both adherent and floating cells are collected and washed twice with cold PBS.
-
The cells are then resuspended in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of PI are added.
-
The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
After incubation, 400 µL of 1X binding buffer is added to each tube.
-
The samples are analyzed by flow cytometry within one hour.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of the compounds on the cell cycle distribution of EAC cells.
Materials:
-
EAC cells
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
EAC cells are seeded and treated with the compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed with PBS to remove the ethanol.
-
The cells are resuspended in PBS containing RNase A and incubated for 30 minutes at 37°C to degrade RNA.
-
PI staining solution is added, and the cells are incubated for another 30 minutes in the dark.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the in vitro anti-tumor activity.
Hypothetical Signaling Pathway for 2-AEH2P-Induced Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by 2-AEH2P.
Logical Comparison of Anti-Tumor Effects
Caption: Comparison of the primary anti-tumor effects of 2-AEH2P and alternatives.
References
A Comparative Guide to 2-AEH2P and Phosphoserine in Kinase Assay Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase research and drug discovery, the ability to accurately measure and modulate kinase activity is paramount. This guide provides a comparative analysis of two molecules, L-Phosphoserine and 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P), in the context of kinase assays. While phosphoserine is a direct product of serine/threonine kinase activity and a cornerstone for its detection, 2-AEH2P is a bioactive phospholipid analogue with demonstrated effects on cellular signaling pathways. This document outlines their distinct roles, biochemical properties, and provides detailed experimental protocols for their application in kinase-related research.
Comparative Analysis: 2-AEH2P vs. Phosphoserine
The fundamental difference between L-Phosphoserine and 2-AEH2P lies in their respective roles in kinase biology and, consequently, their applications in kinase assays. L-Phosphoserine is the natural product of serine phosphorylation by kinases, making it the primary analyte for detection in many kinase activity assays. In contrast, 2-AEH2P is not a direct kinase substrate but rather a modulator of broader cellular processes, including those regulated by kinase signaling cascades. Its use in a kinase assay context would be to investigate its potential inhibitory or modulatory effects on kinase activity.
| Feature | L-Phosphoserine | 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) |
| Chemical Identity | Phosphoric acid ester of L-serine.[1][2][3] | Phospholipid analogue; a monophosphoester.[4][5] |
| Molecular Formula | C3H8NO6P | C2H8NO4P |
| Molar Mass | 185.07 g/mol | 141.06 g/mol |
| Primary Role in Kinase Biology | Product of post-translational modification by serine/threonine kinases; a key component of intracellular signaling. | A molecule involved in phospholipid turnover with demonstrated antiproliferative and pro-apoptotic properties that can modulate cellular signaling pathways. |
| Application in Kinase Assays | The direct product of the kinase reaction, its detection and quantification are the basis for measuring kinase activity. Used to generate standard curves for assay validation. | Investigated as a potential modulator or inhibitor of kinase activity. Not a direct substrate for phosphorylation. |
| Detection Method in Assays | Primarily detected using phosphoserine-specific antibodies in immunoassays like ELISA, Western Blot, HTRF, and AlphaLISA. | Its effect is measured indirectly by quantifying the change in kinase activity (i.e., the change in phosphoserine production). |
Experimental Protocols
I. Standard Serine/Threonine Kinase Activity Assay (HTRF®)
This protocol describes a typical in vitro kinase assay using Homogeneous Time-Resolved Fluorescence (HTRF®) to detect the phosphorylation of a biotinylated peptide substrate.
Materials:
-
Purified serine/threonine kinase
-
Biotinylated peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® detection reagents:
-
Europium (Eu3+) cryptate-labeled anti-phosphoserine antibody
-
Streptavidin-XL665 (SA-XL665)
-
-
HTRF® detection buffer
-
384-well low-volume white microplates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of a known kinase inhibitor (positive control) and the test compound (if applicable) in the kinase reaction buffer. Add 2 µL of the diluted compounds to the wells of the 384-well plate. For the no-inhibitor control, add 2 µL of reaction buffer with DMSO.
-
Enzyme Addition: Dilute the kinase in the kinase reaction buffer to the desired concentration. Add 4 µL of the diluted kinase to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Prepare a solution of the biotinylated peptide substrate and ATP in the kinase reaction buffer. Add 4 µL of this solution to each well to start the kinase reaction. The final concentrations of substrate and ATP should be at or near their Km values for the specific kinase.
-
Kinase Reaction: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Reaction Termination and Detection: Prepare the HTRF® detection mix by diluting the Eu3+-cryptate anti-phosphoserine antibody and SA-XL665 in the HTRF® detection buffer. Add 10 µL of the detection mix to each well. This will stop the kinase reaction (due to EDTA in the detection buffer) and initiate the detection process.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665). The HTRF® ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate.
II. Screening for the Modulatory Effect of 2-AEH2P on Kinase Activity
This protocol outlines a hypothetical experiment to determine if 2-AEH2P has an inhibitory effect on a specific serine/threonine kinase using a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).
Materials:
-
Purified serine/threonine kinase
-
Peptide or protein substrate for the kinase
-
ATP
-
Kinase reaction buffer
-
2-AEH2P stock solution
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
384-well low-volume white microplates
-
Plate-reading luminometer
Procedure:
-
2-AEH2P Preparation: Prepare a serial dilution of 2-AEH2P in the kinase reaction buffer.
-
Assay Setup: In a 384-well plate, add 5 µL of the diluted 2-AEH2P to the respective wells. Include a positive control inhibitor (e.g., Staurosporine) and a no-compound control (vehicle).
-
Kinase and Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection: Add 25 µL of Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. A higher luminescent signal indicates more remaining ATP and thus, higher kinase inhibition.
Visualizations
Signaling Pathway
Caption: A generic serine/threonine kinase signaling cascade.
Experimental Workflow: Kinase Activity Assay
Caption: Workflow for a typical in vitro kinase activity assay.
Experimental Workflow: Screening 2-AEH2P
Caption: Workflow for screening the modulatory effects of 2-AEH2P.
References
Cross-Validation of Phospholipid Metabolism: A Comparative Guide to Isotopic Labeling with 2-Amino(2H4)ethyl dihydrogen phosphate
For researchers, scientists, and drug development professionals, understanding the dynamics of phospholipid metabolism is critical for elucidating cellular signaling, membrane biology, and the mechanisms of various diseases. This guide provides a comparative analysis of commercial 2-Amino(2H4)ethyl dihydrogen phosphate (deuterated phosphoethanolamine or d4-Etn) against alternative isotopic labeling strategies for cross-validating experimental results in lipidomics.
This document outlines the use of deuterated phosphoethanolamine as a metabolic tracer to investigate the biosynthesis of phosphatidylethanolamine (PE), a key membrane phospholipid. We will compare its application with alternative methods, such as the use of deuterated choline and heavy water (D₂O), providing detailed experimental protocols and data interpretation guidelines to ensure robust and reproducible findings.
Comparative Analysis of Isotopic Labeling Strategies for Phospholipid Metabolism
The choice of an isotopic tracer is a critical decision in designing experiments to probe phospholipid metabolism. The following table summarizes the key characteristics and applications of three common approaches: deuterated ethanolamine, deuterated choline, and heavy water.
| Feature | 2-Amino(2H4)ethyl dihydrogen phosphate (d4-Etn) | Deuterated Choline (d9-Cho) | Heavy Water (D₂O) |
| Primary Pathway Traced | CDP-ethanolamine pathway for de novo PE synthesis. | CDP-choline pathway for de novo PC synthesis. | General de novo lipogenesis (incorporation into fatty acid and glycerol backbones). |
| Specificity | High for the PE headgroup. Allows direct tracing of PE and its subsequent metabolites (e.g., conversion to PC). | High for the PC headgroup. Allows direct tracing of PC and its precursor, phosphocholine. | Low. Labels a wide range of newly synthesized lipids, providing a global overview of lipid metabolism. |
| Key Applications | - Measuring the flux through the CDP-ethanolamine pathway. - Investigating the conversion of PE to phosphatidylcholine (PC) via the PEMT pathway. - Studying the regulation of PE homeostasis. | - Measuring the flux through the CDP-choline pathway. - Assessing the primary route of PC biosynthesis in different cell types. - Investigating the regulation of PC homeostasis. | - Quantifying the overall rate of de novo fatty acid and lipid synthesis. - Assessing the contribution of different carbon sources to lipid synthesis. - Studying the turnover of various lipid classes.[1] |
| Data Interpretation | Mass shift of +4 Da in PE and PC species. The appearance of d4-labeled PC confirms PEMT activity. | Mass shift of +9 Da in PC species. | Incorporation of multiple deuterium atoms into the acyl chains and glycerol backbone of lipids, resulting in a distribution of isotopologues. |
| Commercial Availability | Available from various suppliers as deuterated ethanolamine. | Readily available from multiple chemical suppliers. | Widely available and relatively inexpensive. |
Experimental Protocol: Tracing PE Metabolism with 2-Amino(2H4)ethyl dihydrogen phosphate
This protocol outlines a typical experiment to track the incorporation of deuterated ethanolamine into phosphatidylethanolamine and its subsequent conversion to phosphatidylcholine in cultured cells.
Materials:
-
2-Amino(2H4)ethyl dihydrogen phosphate (d4-ethanolamine)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cultured cells of interest (e.g., HeLa cells)
-
Phosphate Buffered Saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Labeling: Prepare labeling medium by supplementing the regular growth medium with a final concentration of d4-ethanolamine (e.g., 100 µM). Remove the old medium from the cells, wash once with PBS, and add the labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1.5, 5, and 24 hours) to monitor the dynamics of d4-Etn incorporation.
-
Cell Harvesting and Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to pellet.
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Analyze the lipid extracts using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Monitor for the appearance of lipid species with a mass shift of +4 Da corresponding to the incorporation of the d4-labeled headgroup.
-
-
Data Analysis:
-
Identify and quantify the abundance of d4-PE and d4-PC species at each time point.
-
Calculate the ratio of labeled to unlabeled lipids to determine the rate of de novo synthesis and conversion.
-
Visualization of Key Pathways and Workflows
To facilitate a clearer understanding of the metabolic processes and experimental procedures, the following diagrams are provided.
References
O-Phosphoethanolamine vs. Ethanolamine Supplementation in Cell Metabolism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism, the building blocks of life dictate the functional output of cells. Among these, ethanolamine (Etn) and its phosphorylated form, O-Phosphoethanolamine (PEA), are crucial precursors for the synthesis of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes.[1][2] The Kennedy pathway, a primary route for PE synthesis, can utilize either Etn or PEA as a starting point.[3][4] Understanding the differential effects of supplementing cell cultures with these two precursors is paramount for researchers studying phospholipid metabolism, cell signaling, and the metabolic underpinnings of various diseases, including cancer. This guide provides an objective comparison of O-Phosphoethanolamine and ethanolamine supplementation in cell metabolism studies, supported by experimental data and detailed protocols.
The Kennedy Pathway: A Fork in the Road for PE Synthesis
The synthesis of phosphatidylethanolamine via the Kennedy pathway begins with the uptake of either ethanolamine or O-phosphoethanolamine. As illustrated below, their entry into the pathway occurs at different enzymatic steps.
Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.
Supplementing with ethanolamine requires its initial phosphorylation to O-phosphoethanolamine by ethanolamine kinase, an ATP-dependent step. In contrast, O-phosphoethanolamine supplementation bypasses this initial phosphorylation, directly entering the pathway for conversion to CDP-ethanolamine. This fundamental difference can lead to distinct metabolic consequences.
Comparative Efficacy in Cell Proliferation
A seminal study by Kano-Sueoka and Errick (1981) directly compared the effects of PEA and Etn on the growth of different rat mammary carcinoma cell lines. Their findings revealed that the growth-promoting effect of these supplements is cell-line dependent, with some cell lines being "responsive" and others "non-responsive".
Table 1: Effect of O-Phosphoethanolamine and Ethanolamine on the Growth of Responsive and Non-Responsive Mammary Carcinoma Cells
| Cell Line | Supplement (10 µM) | Growth Stimulation (relative to control) |
| 64-24 (Responsive) | O-Phosphoethanolamine | ~1.8-fold |
| Ethanolamine | ~2.0-fold | |
| 22-1 (Non-responsive) | O-Phosphoethanolamine | No significant stimulation |
| Ethanolamine | No significant stimulation |
Data summarized from Kano-Sueoka and Errick, Experimental Cell Research, 1981.[5]
In responsive cell lines, both PEA and Etn significantly stimulated cell growth, with ethanolamine showing a slightly greater effect at the same concentration. This suggests that for certain cell types, the availability of these precursors is a limiting factor for proliferation. The lack of response in other cell lines indicates that their endogenous synthesis of these precursors is sufficient for optimal growth.
Impact on Phospholipid Composition
The same study also investigated how supplementation with these precursors alters the cellular phospholipid composition.
Table 2: Effect of Ethanolamine Supplementation on Phosphatidylethanolamine Content in Responsive and Non-Responsive Cells
| Cell Line | Ethanolamine Concentration (µM) | Phosphatidylethanolamine (% of total phospholipid) |
| 64-24 (Responsive) | 0 | 18.5 |
| 1 | 20.5 | |
| 5 | 22.0 | |
| 10 | 23.5 | |
| 22-1 (Non-responsive) | 0 | 21.0 |
| 10 | 21.5 |
Data summarized from Kano-Sueoka and Errick, Experimental Cell Research, 1981.
In the responsive 64-24 cell line, increasing concentrations of ethanolamine in the culture medium led to a dose-dependent increase in the percentage of phosphatidylethanolamine in the total cellular phospholipids. This correlated with the observed increase in growth rate. Conversely, in the non-responsive 22-1 cells, ethanolamine supplementation did not significantly alter the PE content. This highlights a key difference: responsive cells appear to have a limited capacity for de novo PE synthesis, which can be overcome by external supplementation.
Effects on Mitochondrial Function and Lipogenesis
A more recent study by Min et al. (2020) in a Caenorhabditis elegans model demonstrated the protective effects of both PEA and Etn against caffeine-induced mitochondrial dysfunction and reduced lipogenesis.
Table 3: Comparative Effects of O-Phosphoethanolamine and Ethanolamine Supplementation on Mitochondrial Activity and Fat Storage in C. elegans
| Treatment | Relative Mitochondrial Activity (Mitotracker staining) | Relative Fat Storage (Oil Red O staining) |
| Control | 1.00 | 1.00 |
| Caffeine (10 mM) | 0.65 | 0.70 |
| Caffeine + O-Phosphoethanolamine (100 µM) | 0.85 | 0.90 |
| Caffeine + Ethanolamine (100 µM) | 0.80 | 0.85 |
Data summarized from Min et al., Nutrients, 2020.
In this model, both PEA and Etn supplementation were able to partially rescue the detrimental effects of caffeine on mitochondrial activity and fat storage. While a direct statistical comparison between the efficacy of PEA and Etn was not the primary focus of the study, the data suggests that both precursors can contribute to maintaining metabolic homeostasis under stress conditions.
Experimental Protocols
To aid researchers in designing their own comparative studies, we provide the following detailed methodologies for key experiments.
Experimental Workflow
Caption: General experimental workflow for comparing PEA and Etn supplementation.
Cell Culture and Supplementation
-
Cell Seeding: Plate cells of interest in appropriate culture vessels (e.g., 6-well plates for proliferation assays, 10 cm dishes for phospholipid analysis) at a density that allows for logarithmic growth during the experiment.
-
Medium Preparation: Prepare a basal medium that is low in or devoid of ethanolamine and phosphoethanolamine to maximize the observable effects of supplementation. Some commercially available media are formulated without these components.
-
Supplementation:
-
Prepare sterile stock solutions of O-Phosphoethanolamine and ethanolamine (e.g., 100 mM in sterile water or PBS).
-
On the day of the experiment, dilute the stock solutions into the prepared basal medium to achieve the desired final concentrations (e.g., 1-100 µM).
-
Replace the existing medium in the cell culture plates with the prepared control and supplemented media.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours), depending on the cell type and the specific endpoint being measured.
Cell Proliferation Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with control, PEA, or Etn supplemented media as described above.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Phospholipid Analysis by LC-MS
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS and harvest by scraping.
-
Lipid Extraction:
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method.
-
Briefly, add a mixture of chloroform:methanol (2:1, v/v) to the cell pellet and vortex thoroughly.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
-
LC-MS Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Use a liquid chromatography system coupled to a mass spectrometer to separate and identify different phospholipid species, including phosphatidylethanolamine.
-
Quantify the amount of PE relative to an internal standard.
-
Mitochondrial Function Assessment (MitoTracker Staining)
-
Cell Treatment: Grow cells on glass coverslips and treat with control, PEA, or Etn supplemented media.
-
MitoTracker Staining:
-
Incubate the cells with a mitochondrial membrane potential-dependent dye such as MitoTracker Red CMXRos (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Wash the cells with fresh, pre-warmed medium.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ) as a measure of mitochondrial membrane potential and, by extension, mitochondrial activity.
-
Conclusion
The choice between O-Phosphoethanolamine and ethanolamine supplementation in cell metabolism studies depends on the specific research question and the cellular context.
-
Ethanolamine supplementation is advantageous for studying the entire de novo Kennedy pathway, including the initial ATP-dependent phosphorylation step. It may be more physiologically relevant in some contexts as it is the primary form found in circulation.
-
O-Phosphoethanolamine supplementation is useful for bypassing the initial phosphorylation step, which can be beneficial if the activity of ethanolamine kinase is a variable or a confounding factor. It can also be used to specifically investigate the downstream portion of the Kennedy pathway.
For "responsive" cell lines with limited endogenous PE synthesis, both supplements can significantly impact cell proliferation and phospholipid composition. In studies investigating metabolic stress, both precursors have shown the ability to restore mitochondrial function and lipogenesis.
Researchers should carefully consider the metabolic state of their chosen cell model and the specific aspects of the Kennedy pathway they wish to investigate when selecting a supplement. The experimental protocols provided in this guide offer a starting point for conducting rigorous comparative studies to further elucidate the distinct roles of O-Phosphoethanolamine and ethanolamine in cellular metabolism.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]
- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of phosphoethanolamine and ethanolamine on growth of mammary carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 2-Aminoethyl Dihydrogen Phosphate: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step to ensure identity, purity, and functionality. This guide provides a comparative analysis of X-ray crystallography, the gold-standard for solid-state structure determination, against powerful spectroscopic techniques for the characterization of 2-Amino(2H₄)ethyl dihydrogen phosphate (also known as phosphoethanolamine or O-phosphoethanolamine).
2-Aminoethyl dihydrogen phosphate is a vital intermediate in the biosynthesis of phospholipids, essential components of cell membranes. Accurate structural confirmation is paramount for its application in biochemical and pharmaceutical research. This guide presents the experimental data, protocols, and a logical workflow to aid scientists in selecting the most appropriate analytical methods.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique depends on the specific information required, the nature of the sample, and available resources. While X-ray crystallography provides unparalleled detail on the three-dimensional arrangement of atoms in a crystalline state, other methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer crucial data on connectivity, solution-state structure, and molecular mass.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Atomic connectivity, solution-state conformation, molecular dynamics. | Mass-to-charge ratio, molecular weight, elemental formula, fragmentation patterns. |
| Sample Requirement | High-purity single crystal (0.1-0.5 mm).[1] | High-purity sample soluble in a deuterated solvent (~1-10 mg). | Small sample quantity (~µg-ng), soluble or volatile. |
| Physical State | Solid (Crystalline). | Solution or Solid-State. | Gas-phase ions (sample can be solid, liquid, or gas). |
| Resolution | Atomic (~0.1 Å).[1] | Atomic (through-bond & through-space correlations). | High resolution can distinguish between isobaric compounds. |
| Experiment Time | Hours to days (including crystal growth and data collection).[1] | Minutes to hours per experiment. | Minutes per sample. |
| Destructive? | No (crystal can often be recovered). | No. | Yes (sample is consumed). |
| Key Advantage | Unambiguous determination of 3D structure and stereochemistry.[2][3] | Provides data on structure and dynamics in a biologically relevant solution state. | High sensitivity and accuracy for molecular weight determination. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow. | Can be complex to interpret for large or conformationally flexible molecules. | Does not directly provide 3D structural information. |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a comprehensive workflow for the structural characterization of a newly synthesized compound like 2-Aminoethyl dihydrogen phosphate, integrating X-ray crystallography with spectroscopic methods for complete validation.
Caption: Workflow for structural confirmation of a synthesized small molecule.
Detailed Experimental Protocols
X-ray Crystallography: For 3D Structure Determination
This protocol outlines the typical workflow for determining the crystal structure of a small organic molecule like 2-Aminoethyl dihydrogen phosphate.
Objective: To obtain the precise three-dimensional arrangement of atoms in the solid state.
Methodology:
-
Crystal Growth:
-
The purity of the synthesized compound is critical for growing high-quality crystals.
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Employ a slow crystallization technique such as:
-
Slow Evaporation: Cover the vessel with a perforated film and leave it undisturbed for several days to weeks.
-
Vapor Diffusion: Place a vial with the compound solution inside a sealed jar containing a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Liquid-Liquid Diffusion: Carefully layer a less dense precipitant solvent on top of the compound solution in a narrow tube.
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal (typically 0.1–0.5 mm) free of cracks or defects.
-
Mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
-
Data Collection:
-
Mount the goniometer on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.
-
NMR Spectroscopy: For Structure in Solution
NMR spectroscopy is a powerful, non-destructive technique to determine the connectivity and solution-state structure of a molecule. For 2-Aminoethyl dihydrogen phosphate, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Objective: To confirm the chemical structure, connectivity, and purity of the synthesized compound in solution.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a series of NMR spectra on a high-field NMR spectrometer.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and chemical environment of carbon atoms.
-
³¹P NMR: This is highly specific for phosphorus-containing compounds and will give a characteristic signal for the phosphate group. The chemical shift is sensitive to the protonation state and environment.
-
2D NMR (e.g., COSY, HSQC): Use these experiments to establish correlations between atoms and confirm the final connectivity.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative ratios of different protons.
-
Analyze chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure. Compare the obtained spectra with literature data if available.
-
High-Resolution Mass Spectrometry (HRMS): For Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition.
Objective: To confirm the molecular weight and elemental formula of the synthesized compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent (e.g., methanol, water, acetonitrile).
-
-
Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions in the gas phase.
-
-
Mass Analysis:
-
Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
-
Data Interpretation:
-
Determine the accurate mass of the molecular ion to at least four decimal places.
-
Use the accurate mass and isotopic pattern to calculate the most probable elemental formula (e.g., C₂H₈NO₄P for 2-Aminoethyl dihydrogen phosphate). This should match the expected theoretical mass.
-
References
A Comparative Guide to Assessing the Purity of 2-Amino(2H4)ethyl dihydrogen phosphate using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with an alternative method, Ion Chromatography (IC), for the purity assessment of 2-Amino(2H4)ethyl dihydrogen phosphate. This deuterated compound, a key internal standard and metabolite, demands rigorous purity analysis to ensure data integrity in research and pharmaceutical development. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows.
Introduction
2-Amino(2H4)ethyl dihydrogen phosphate, also known as deuterated phosphoethanolamine, is the isotopically labeled form of a vital intermediate in phospholipid biosynthesis. Its purity is paramount for its use as an internal standard in quantitative mass spectrometry-based studies. This guide focuses on a robust HPLC-MS method for its purity assessment and compares it with a viable alternative, Ion Chromatography with suppressed conductivity detection.
Potential impurities in synthetically produced 2-Amino(2H4)ethyl dihydrogen phosphate can arise from starting materials, side reactions, or degradation. These may include:
-
Ethanolamine-(2H4)
-
Inorganic phosphate
-
Bis(2-Amino(2H4)ethyl) hydrogen phosphate
-
Unlabeled 2-Aminoethyl dihydrogen phosphate
A highly selective and sensitive analytical method is crucial for the detection and quantification of these impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For a polar compound like 2-Amino(2H4)ethyl dihydrogen phosphate, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.[1][2][3][4][5]
Experimental Protocol: HILIC-MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A HILIC column with an amide or bare silica stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.5
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 90% B
-
6.1-10 min: 90% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Parameters:
-
MRM Transition for 2-Amino(2H4)ethyl dihydrogen phosphate: m/z 146.1 → m/z 81.1
-
MRM Transition for potential impurity (Ethanolamine-(2H4)): m/z 66.1 → m/z 48.1
-
MRM Transition for potential impurity (unlabeled 2-Aminoethyl dihydrogen phosphate): m/z 142.1 → m/z 77.1
-
Experimental Workflow: HPLC-MS Purity Assessment
Caption: Workflow for the purity assessment of 2-Amino(2H4)ethyl dihydrogen phosphate using HPLC-MS.
Alternative Method: Ion Chromatography (IC)
Ion Chromatography (IC) with suppressed conductivity detection is a robust and reliable technique for the analysis of small, charged molecules. It is particularly well-suited for separating and quantifying inorganic ions and small organic ions, making it a strong alternative for the purity analysis of 2-Amino(2H4)ethyl dihydrogen phosphate and its potential ionic impurities.
Experimental Protocol: Ion Chromatography
-
Instrumentation: An ion chromatography system with a suppressed conductivity detector.
-
Chromatographic Column: A cation-exchange column suitable for the separation of amines and other cations.
-
Eluent: A gradient of methanesulfonic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Suppressed conductivity.
Performance Comparison
The following table summarizes the key performance metrics for the HPLC-MS and IC methods for the analysis of 2-Amino(2H4)ethyl dihydrogen phosphate and a key potential impurity, Ethanolamine-(2H4).
| Parameter | HPLC-MS | Ion Chromatography (IC) |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL |
| Linearity (r²) | >0.999 | >0.995 |
| Precision (RSD%) | < 2% | < 5% |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time) |
| Throughput | High | Moderate |
Discussion
The HPLC-MS method, particularly utilizing HILIC, offers superior sensitivity and specificity for the purity assessment of 2-Amino(2H4)ethyl dihydrogen phosphate. The ability to use mass spectrometry for detection provides unambiguous identification of the main compound and its impurities based on their mass-to-charge ratios. This is a significant advantage when dealing with complex matrices or when low-level impurities need to be detected and quantified.
Ion Chromatography, while less sensitive than HPLC-MS, is a very reliable and robust technique for the analysis of ionic species. It is a cost-effective alternative and can be simpler to operate and maintain. For routine quality control where the potential impurities are well-characterized and present at higher concentrations, IC can be a suitable choice.
Method Selection Framework
The choice between HPLC-MS and Ion Chromatography depends on the specific requirements of the analysis. The following decision tree can guide the selection process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive purity assessment of 2-Amino(2H4)ethyl dihydrogen phosphate, especially in a research and development setting, the HILIC-MS method is highly recommended due to its superior sensitivity, specificity, and ability to provide structural information about unknown impurities. However, for routine quality control applications where the impurity profile is well-established and high sensitivity is not a prerequisite, Ion Chromatography presents a robust and cost-effective alternative. The choice of method should be guided by the specific analytical needs, available instrumentation, and regulatory requirements.
References
- 1. research.vu.nl [research.vu.nl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Efficacy and Mechanisms of 2-AEH2P Across Diverse Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
The compound 2-aminoethyl dihydrogen phosphate (2-AEH2P), a phospholipid analog, has emerged as a molecule of interest in oncology research due to its demonstrated antiproliferative and pro-apoptotic properties.[1] This guide provides a comparative analysis of 2-AEH2P's effects on various cancer cell lines, summarizing key experimental data and outlining the methodologies used to obtain them. The findings indicate that 2-AEH2P exhibits selective cytotoxicity against tumor cells while leaving normal cells largely unaffected.[1]
Comparative Cytotoxicity of 2-AEH2P
The efficacy of 2-AEH2P has been quantified across several cancer cell lines, with breast cancer models being extensively studied. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, reveal significant cytotoxic effects that are both time-dependent and selective for cancer cells.
Table 1: Comparative IC50 Values of 2-AEH2P on Breast Cancer and Normal Cell Lines
| Cell Line | Type | 24h IC50 | 48h IC50 | 72h IC50 |
|---|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma (ER+) | 37.2 mM[1] | 25.8 mM[1] | 1.8 mM[1] |
| MDA-MB-231 | Triple-Negative Human Breast Cancer | 12 mM | 6.5 mM | Not Reported |
| FN1 | Normal Human Fibroblast | 56 mM | 41 mM | Not Reported |
The data clearly indicates that 2-AEH2P is significantly more potent against cancer cell lines compared to normal fibroblasts, highlighting its therapeutic potential. The potency also increases with longer exposure times, as seen with the MCF-7 cell line.
Beyond breast cancer, 2-AEH2P has demonstrated broad antitumor potential, inducing cytotoxicity in a variety of other tumor cell lines, including:
-
Murine Melanoma (B16F10)
-
Human Melanoma (Skmel-28, Mewo)
-
Human Lung Carcinoma (H292)
-
Murine Hepatocarcinoma (Hepa1c1c7)
-
Human Chronic Myeloid Leukemia (K562, K562-Lucena)
-
Ehrlich Ascites Tumor (EAT)
Mechanisms of Action
2-AEH2P exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest. These mechanisms are often interconnected and contribute to the overall reduction in cancer cell viability and proliferation.
A primary mechanism of 2-AEH2P-induced cell death is through the intrinsic apoptosis pathway, which is centered on the mitochondria. Treatment with 2-AEH2P leads to a reduction in the mitochondrial membrane potential (ΔΨm), a key event that triggers a cascade of signaling for apoptosis. This is followed by the downregulation of anti-apoptotic proteins like Bcl-2 and the release of cytochrome c from the mitochondria into the cytoplasm. The released cytochrome c then activates caspase cascades (including caspase-3 and -8), which are the executioners of apoptosis, leading to DNA fragmentation and cell death.
In addition to inducing apoptosis, 2-AEH2P can halt the proliferation of cancer cells by inducing cell cycle arrest. In human breast adenocarcinoma (MCF-7) cells, treatment has been shown to cause an increase in the population of cells in the G2/M phase. This suggests that 2-AEH2P interferes with the mitotic phase, preventing cells from dividing and proliferating. In other cell lines, arrest has been observed in the G0/G1 phases. This disruption of the normal cell cycle progression is a key component of its antiproliferative effect.
Effects on Cell Migration
Studies on triple-negative breast cancer cell lines (MDA-MB-231 and 4T1) have shown that 2-AEH2P can also inhibit cell migration. Using a wound-healing assay, researchers observed a significant reduction in the migration capacity of these highly metastatic cells after treatment. This suggests that 2-AEH2P may also have anti-metastatic potential.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of 2-AEH2P.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 2-AEH2P (e.g., 10 mM to 100 mM). Include untreated wells as a control.
-
Incubation: Incubate the plates for desired time periods (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 570-590 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values are calculated from the dose-response curves.
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells with 2-AEH2P as described above. After incubation, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300-600 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Do not wash cells after staining.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.
-
Cell Preparation: Culture and treat cells with 2-AEH2P. After treatment, harvest the cells.
-
Fixation: Wash the cells with PBS, then fix them by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at 4°C to permeabilize the cells.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. Cells with less than 2n DNA content (sub-G1 peak) are considered apoptotic.
References
A Comparative Guide to the Quantitative Analysis of 2-Aminoethyl Dihydrogen Phosphate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Aminoethyl dihydrogen phosphate (Etn-P), also known as O-phosphoethanolamine, in various biological matrices. Etn-P is a critical intermediate in phospholipid metabolism, and its accurate quantification is essential for understanding its role in health and disease, as well as for biomarker discovery and drug development.
Introduction to Analytical Approaches
The quantification of the polar and often low-abundance Etn-P molecule in complex biological samples presents analytical challenges. A variety of techniques have been developed to address these challenges, each with its own set of advantages and limitations. The primary methods employed include chromatography-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, as well as enzymatic assays and immunoassays (ELISA).
The choice of method often depends on the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. This guide will delve into the specifics of these methods, providing experimental data and protocols to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Quantitative Performance
The following table summarizes the key performance characteristics of the most common methods for the quantitative analysis of 2-Aminoethyl dihydrogen phosphate.
| Analytical Method | Sample Matrix | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| LC-MS/MS | Plasma, Urine | 0.4 - 5.5 ng/mL[1][2] | 0.5 - 500 ng/mL[1][2] | High sensitivity and specificity, suitable for complex matrices. | Requires expensive instrumentation and expertise. |
| GC-MS | Urine | Method-dependent | Method-dependent | High chromatographic resolution. | Requires derivatization, which can be time-consuming.[3] |
| HPLC-FLD | Aerosols, Biological Fluids | pM to ng/L range | 0.125 - 125 µM/L | High sensitivity with derivatization, widely available. | Derivatization step can introduce variability. |
| ELISA | Plasma | 0.144 µM | 0.11 - 27 µM | High throughput, no complex instrumentation required. | Potential for cross-reactivity, may be less specific than MS. |
| Enzymatic Assay | General Samples | Method-dependent | Method-dependent | Simple and rapid, can be adapted for high-throughput screening. | Indirect measurement, potential for interference from other sample components. |
Detailed Experimental Protocols
LC-MS/MS Method for Plasma/Urine
This protocol is a generalized procedure based on common practices for the analysis of small polar molecules in biological fluids.
a. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated Etn-P).
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. Sample Preparation (Urine)
-
Dilution: Dilute the urine sample 1:10 with ultrapure water.
-
Internal Standard: Add the internal standard to the diluted sample.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to remove any particulate matter.
-
Injection: Directly inject the supernatant for LC-MS/MS analysis.
c. Chromatographic and Mass Spectrometric Conditions
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for retaining polar analytes like Etn-P.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Etn-P and its internal standard would need to be optimized.
-
HPLC-FLD Method with Pre-column Derivatization
This protocol outlines a general approach for enhancing the detection of Etn-P using fluorescence detection.
a. Sample Preparation
-
Follow the sample preparation steps for plasma or urine as described in the LC-MS/MS section (protein precipitation or dilution).
-
The resulting extract or diluted sample is then subjected to derivatization.
b. Derivatization
-
Reagent: A common derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid).
-
Procedure: Mix the sample extract with the OPA/thiol reagent in a borate buffer (pH ~9-10).
-
Incubation: Allow the reaction to proceed for a short period at room temperature. The reaction is typically rapid.
-
Injection: Inject the derivatized sample onto the HPLC system.
c. HPLC-FLD Conditions
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Fluorescence Detection:
-
Excitation Wavelength: ~340 nm (for OPA derivatives).
-
Emission Wavelength: ~450 nm (for OPA derivatives).
-
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic pathways involving 2-Aminoethyl dihydrogen phosphate.
Experimental Workflow
Caption: General workflow for quantitative analysis of 2-Aminoethyl dihydrogen phosphate.
References
A Comparative Guide to Metabolism-Modulating Drugs in Oncology: 2-AEH2P and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer cells presents a compelling target for therapeutic intervention. Altered metabolic pathways, a hallmark of cancer, fuel rapid proliferation and survival. This guide provides a comparative analysis of 2-aminoethyl dihydrogen phosphate (2-AEH2P), a novel antineoplastic phospholipid, against other prominent metabolism-modulating drugs in oncology. The information herein is intended to provide an objective overview supported by available experimental data to aid in research and drug development.
Introduction to Metabolism-Modulating Drugs in Oncology
Cancer cells exhibit profound metabolic reprogramming, including the Warburg effect (aerobic glycolysis), increased glutaminolysis, and altered lipid metabolism, to meet the bioenergetic and biosynthetic demands of tumorigenesis. Targeting these metabolic vulnerabilities has emerged as a promising strategy in cancer therapy. This guide focuses on comparing 2-AEH2P with established metabolic modulators, including Metformin, 2-Deoxy-D-Glucose (2-DG), and glutaminase inhibitors such as CB-839 and BPTES.
2-Aminoethyl Dihydrogen Phosphate (2-AEH2P)
2-AEH2P is a monophosphoester that has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Its mechanism of action is linked to the induction of apoptosis through the intrinsic pathway, characterized by a reduction in mitochondrial membrane potential.[3] Notably, 2-AEH2P has shown synergistic or additive effects when combined with conventional chemotherapeutic agents like paclitaxel and other metabolism-modulating drugs.[3]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data on the efficacy of 2-AEH2P and other metabolism-modulating drugs in breast cancer cell lines. It is crucial to note that the data are compiled from various studies and a direct comparison may be limited by differences in experimental conditions.
Table 1: Comparison of IC50 Values (µM) in Breast Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| 2-AEH2P | 4T1 | 17,400 (24h), 2,600 (48h) | 24h, 48h | [3] |
| MDA-MB-231 | Not explicitly stated, but showed cytotoxic character | Not specified | ||
| FN1 (Normal) | 56,000 (24h), 41,000 (48h) | 24h, 48h | ||
| Metformin | MDA-MB-468 | 2,600 | Not specified | |
| MDA-MB-231 | 8,500 | Not specified | ||
| BT474 | >100,000 | 48h | ||
| MDA-MB-453 | 51,300 | 48h | ||
| MCF-7 | 5,800 | Not specified | ||
| 2-Deoxy-D-Glucose (2-DG) | SkBr3 | ~4,000 | Not specified | |
| CB-839 (Telaglenastat) | HCC-1806 | 0.02-0.055 | 72h | |
| MDA-MB-231 | 0.02-0.055 | 72h | ||
| T47D | >1 | 72h | ||
| BPTES | HCC1937 | Not specified (used at 10µM) | 48h | |
| BT-549 | Not specified (used at 10µM) | 48h |
Table 2: Comparative Effects on Apoptosis and Mitochondrial Membrane Potential
| Drug | Cell Line | Effect on Apoptosis | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| 2-AEH2P | Ehrlich Ascitic Tumor (EAT) Cells | Pro-apoptotic and immunomodulatory effect | Significant reduction when combined with paclitaxel | |
| 4T1 | Increase in fragmented DNA | Reduction in ΔΨm | ||
| Metformin | MDA-MB-231 | Increased apoptotic cell population | Decreased ΔΨm | |
| MCF-7 | Apoptosis induction in high glucose media | Not specified | ||
| 2-Deoxy-D-Glucose (2-DG) | MCF7 & HDQ-P1 | Increased apoptotic cells to 10-15% | Not specified | |
| CB-839 (Telaglenastat) | HCC1806 & MDA-MB-231 | Induction of apoptosis | Not specified | |
| BPTES | HCC1937 & BT-549 | Increased expression of apoptosis-related proteins | Not specified |
Signaling Pathways and Mechanisms of Action
The metabolic targets and signaling pathways of these drugs are diverse, offering multiple points of intervention in cancer cell metabolism.
2-AEH2P Signaling Pathway
2-AEH2P primarily induces apoptosis through the intrinsic mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
Metformin Signaling Pathway
Metformin, a widely used anti-diabetic drug, exerts its anticancer effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.
Glutaminase Inhibitor (CB-839, BPTES) Signaling Pathway
Glutaminase inhibitors like CB-839 and BPTES target the conversion of glutamine to glutamate, a critical step in glutaminolysis. By blocking this pathway, these inhibitors deprive cancer cells of a key source for anaplerosis and redox balance, leading to cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Preparation: Induce apoptosis in cells using the desired treatment. Include both treated and untreated control cells.
-
Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
The JC-1 assay utilizes a cationic dye that differentially accumulates in mitochondria based on their membrane potential.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence.
-
Washing: Wash the cells to remove the excess JC-1 dye.
-
Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Conclusion
2-AEH2P represents a promising metabolism-modulating agent with pro-apoptotic activity in cancer cells. While direct comparative data with other metabolic inhibitors is limited, the available information suggests that its mechanism of action, centered on mitochondrial disruption, is distinct from agents like metformin and glutaminase inhibitors. The provided data and protocols offer a foundation for further investigation into the comparative efficacy and potential therapeutic applications of 2-AEH2P in oncology. Future studies employing standardized experimental conditions are warranted to enable a more direct and comprehensive comparison of these metabolism-modulating drugs.
References
- 1. Metformin exhibited anticancer activity by lowering cellular cholesterol content in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino(2H4)ethyl dihydrogen phosphate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino(2H4)ethyl dihydrogen phosphate, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Important Note: 2-Amino(2H4)ethyl dihydrogen phosphate is a deuterated compound. Deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, this compound is not considered radioactive waste. Its disposal should be managed based on its chemical properties as a non-hazardous or potentially hazardous chemical, in accordance with institutional and local regulations.
I. Hazard Identification and Safety Precautions
Key Safety and Handling Information:
| Parameter | Information |
| Appearance | Solid powder |
| Primary Hazards | To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Assumed to be a potential irritant. |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. |
| Handling | Avoid generating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
II. Step-by-Step Disposal Procedure
The disposal of 2-Amino(2H4)ethyl dihydrogen phosphate should be carried out in a manner that prevents environmental contamination and ensures the safety of laboratory personnel.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "2-Amino(2H4)ethyl dihydrogen phosphate" and explicitly mark it as "Deuterated Compound."
-
Segregate this waste from other chemical waste streams unless instructed otherwise by your institution's Environmental Health and Safety (EHS) office. Do not mix it with halogenated solvents, heavy metals, or other reactive chemicals.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the solid waste.
-
Ensure the container is in good condition and has a secure lid.
-
-
Waste Collection:
-
For solid waste, carefully transfer the material into the designated waste container, minimizing dust generation.
-
For solutions containing 2-Amino(2H4)ethyl dihydrogen phosphate, collect them in a separate, labeled liquid waste container. Do not dispose of aqueous solutions down the drain unless explicitly permitted by your EHS office for non-hazardous phosphate solutions.[1][2][3]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with the full chemical name and any other relevant information.
-
III. Accidental Spill Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For large spills or if dust is generated, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep up the material and place it in the designated waste container. Avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material into the waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 2-Amino(2H4)ethyl dihydrogen phosphate.
References
Essential Safety and Logistical Information for Handling 2-Aminoethyl dihydrogen phosphate
Chemical Identifier: 2-Aminoethyl dihydrogen phosphate Synonyms: O-Phosphorylethanolamine, Colamine phosphoric acid[1][2] CAS Number: 1071-23-4[1][2]
This document provides essential procedural guidance for the safe handling and disposal of 2-Aminoethyl dihydrogen phosphate in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Immediate Safety Concerns
2-Aminoethyl dihydrogen phosphate is classified as a hazardous chemical that causes severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment and in a controlled environment to minimize exposure risks.
First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling 2-Aminoethyl dihydrogen phosphate. The following table summarizes the required and recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and solid particulates causing severe eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber), a lab coat, and full-length pants. For larger quantities, consider a chemical-resistant apron or suit. | To prevent skin contact which can cause severe burns. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and exposure limits may be exceeded. | To protect the respiratory tract from irritation and potential damage from inhaling dust particles. |
Quantitative Data on Glove Selection:
| Glove Material | General Resistance to Corrosive Solids | Considerations |
| Nitrile Rubber | Good resistance to a wide range of chemicals, including some corrosive substances. | Good for tasks requiring dexterity. Check for any specific incompatibilities. |
| Neoprene | Excellent resistance to acids, bases, and some organic solvents. | Offers good flexibility and heat resistance. |
| Butyl Rubber | High resistance to a wide variety of chemicals, including highly corrosive acids and bases. | Provides excellent protection but may offer less dexterity. |
Operational and Disposal Plans
A systematic approach to handling and disposing of 2-Aminoethyl dihydrogen phosphate is essential for laboratory safety.
Experimental Workflow: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling and Use:
-
Conduct all manipulations of solid 2-Aminoethyl dihydrogen phosphate within a chemical fume hood to control dust.
-
Use spark-proof tools and equipment.
-
Avoid creating dust. If weighing the powder, do so carefully within the fume hood.
-
Keep the container tightly closed when not in use.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.
-
Disposal Plan
-
Waste Collection:
-
Collect all waste material, including any contaminated PPE (such as gloves), in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Disposal Method:
-
Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
While some phosphate-containing compounds may be eligible for drain disposal after neutralization and in very small quantities, it is critical to consult with your EHS department before considering this option.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of 2-Aminoethyl dihydrogen phosphate.
Caption: Safe handling workflow for 2-Aminoethyl dihydrogen phosphate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
